molecular formula C45H72F3N9O14 B8085397 OVA G4 peptide TFA

OVA G4 peptide TFA

Katalognummer: B8085397
Molekulargewicht: 1020.1 g/mol
InChI-Schlüssel: SZFQBGFVJABUTE-FZNLLDSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

OVA G4 peptide TFA is a useful research compound. Its molecular formula is C45H72F3N9O14 and its molecular weight is 1020.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H71N9O12.C2HF3O2/c1-7-25(5)35(52-42(62)36(26(6)8-2)51-37(57)28(45)23-53)41(61)46-22-33(54)47-31(21-27-14-10-9-11-15-27)40(60)49-30(17-18-34(55)56)39(59)48-29(16-12-13-19-44)38(58)50-32(43(63)64)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-32,35-36,53H,7-8,12-13,16-23,44-45H2,1-6H3,(H,46,61)(H,47,54)(H,48,59)(H,49,60)(H,50,58)(H,51,57)(H,52,62)(H,55,56)(H,63,64);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,35-,36-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFQBGFVJABUTE-FZNLLDSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72F3N9O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1020.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to OVA G4 Peptide TFA: Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the OVA G4 peptide, a key reagent in immunological research. It details its sequence and structure, summarizes quantitative data regarding its interactions, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

OVA G4 Peptide: Sequence and Structure

The OVA G4 peptide is a synthetic peptide variant of a well-characterized epitope from chicken ovalbumin (OVA). The "TFA" designation indicates that the peptide is supplied as a trifluoroacetic acid salt, a common counterion used during peptide synthesis and purification to ensure stability and solubility.

Amino Acid Sequence: The primary sequence of the OVA G4 peptide is:

Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu

This is often represented by the single-letter code: SIIGFEKL .[1][2]

Structural Characteristics:

Currently, there is no publicly available crystal structure or solution NMR structure of the unbound OVA G4 peptide. However, significant insights into its likely conformation when biologically active can be drawn from the crystal structure of its parent peptide, SIINFEKL, in complex with the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[3]

The SIINFEKL peptide binds to the peptide-binding groove of H-2Kb in an extended conformation. It is anticipated that the SIIGFEKL peptide adopts a similar extended structure within the H-2Kb groove, with specific amino acid side chains interacting with pockets within the binding groove. The substitution of asparagine (N) in the parent peptide with glycine (G) in the G4 variant is a critical modification that reduces its affinity for the T-cell receptor (TCR).

Quantitative Data

The OVA G4 peptide is characterized as a low-affinity (weak agonist) ligand for the OT-I T-cell receptor (TCR), which is specific for the SIINFEKL/H-2Kb complex. While a precise IC50 value for the binding of SIIGFEKL to H-2Kb is not consistently reported across the literature, its functional consequences in terms of T-cell activation have been quantitatively assessed.

ParameterValueSystemReference
Binding Affinity to OT-I TCR Low Affinity / Weak AgonistOT-I T-cells[4][5]
T-cell Activation Induces a curtailed T-cell response compared to the high-affinity SIINFEKL peptide.In vitro and in vivo OT-I T-cell activation assays[5]

Experimental Protocols

Peptide-MHC Class I Binding Assay (General Protocol)

This protocol describes a common method to assess the binding affinity of a peptide to a specific MHC class I molecule, such as H-2Kb. This is typically a competitive binding assay.

Principle: The ability of the unlabeled test peptide (e.g., SIIGFEKL) to compete with a known high-affinity, labeled (e.g., radiolabeled or fluorescently labeled) reference peptide for binding to purified MHC class I molecules is measured. The concentration of the test peptide that inhibits 50% of the binding of the labeled reference peptide is the IC50 value, which is inversely proportional to the binding affinity.

Materials:

  • Purified H-2Kb molecules

  • High-affinity, labeled reference peptide for H-2Kb (e.g., radiolabeled SIINFEKL)

  • Unlabeled test peptide (SIIGFEKL)

  • Assay buffer (e.g., PBS with a protease inhibitor cocktail)

  • 96-well filter plates or other separation method to separate MHC-bound from free peptide

Procedure:

  • A constant, low concentration of purified H-2Kb molecules is incubated with a constant, low concentration of the labeled reference peptide.

  • A titration of the unlabeled SIIGFEKL peptide (typically from nanomolar to micromolar concentrations) is added to the wells.

  • The mixture is incubated for a sufficient time to reach equilibrium (this can range from hours to days depending on the off-rate of the reference peptide).

  • MHC-peptide complexes are separated from the free labeled peptide. This can be achieved by size exclusion chromatography or by capturing the complexes on a plate coated with an antibody specific for the MHC molecule.

  • The amount of bound labeled peptide is quantified (e.g., by scintillation counting for radiolabeled peptides or fluorescence measurement for fluorescently labeled peptides).

  • The data are plotted as the percentage of inhibition of labeled peptide binding versus the concentration of the unlabeled test peptide.

  • The IC50 value is determined from the resulting dose-response curve.

OT-I T-Cell Activation Assay

This protocol outlines a method to measure the activation of OT-I T-cells in response to stimulation with the SIIGFEKL peptide presented by antigen-presenting cells (APCs).

Principle: OT-I T-cells, which express a TCR specific for the OVA257-264 peptide presented by H-2Kb, are co-cultured with APCs that have been pulsed with the SIIGFEKL peptide. T-cell activation is assessed by measuring various markers, such as cytokine production (e.g., IL-2, IFN-γ) or the upregulation of cell surface activation markers (e.g., CD69, CD25).

Materials:

  • OT-I T-cells (isolated from an OT-I transgenic mouse)

  • Antigen-presenting cells (APCs) expressing H-2Kb (e.g., splenocytes, dendritic cells, or a cell line like RMA-S)

  • SIIGFEKL peptide

  • Complete cell culture medium

  • Reagents for detecting T-cell activation (e.g., ELISA kit for cytokines, fluorescently labeled antibodies for flow cytometry)

Procedure:

  • APC Preparation: APCs are incubated with varying concentrations of the SIIGFEKL peptide (e.g., from 10-12 M to 10-5 M) for a few hours at 37°C to allow for peptide loading onto H-2Kb molecules. Unbound peptide is then washed away.

  • Co-culture: OT-I T-cells are added to the peptide-pulsed APCs in a 96-well plate.

  • Incubation: The co-culture is incubated for a period of time, which can range from a few hours for early activation marker expression to 24-72 hours for cytokine production.

  • Activation Readout:

    • Cytokine Measurement (ELISA): The supernatant from the co-culture is collected, and the concentration of cytokines such as IL-2 or IFN-γ is measured using a standard ELISA protocol.

    • Flow Cytometry: The cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, TCR) and activation markers (e.g., CD69, CD25). The percentage of activated T-cells is then determined by flow cytometry.

Mandatory Visualizations

Signaling Pathway

The engagement of the OT-I TCR by the SIIGFEKL/H-2Kb complex, even as a weak agonist, initiates a signaling cascade that leads to T-cell activation. The diagram below illustrates the initial steps of this pathway.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm APC APC (H-2Kb + SIIGFEKL) TCR OT-I TCR APC->TCR Binding (Weak Agonist) CD8 CD8 Lck_inactive Lck (inactive) CD8->Lck_inactive recruits Lck_active Lck (active) Lck_inactive->Lck_active activates ITAMs ITAMs Lck_active->ITAMs phosphorylates ZAP70_inactive ZAP-70 (inactive) Lck_active->ZAP70_inactive pITAMs p-ITAMs pITAMs->ZAP70_inactive recruits ZAP70_active ZAP-70 (active) ZAP70_inactive->ZAP70_active phosphorylates Downstream Downstream Signaling ZAP70_active->Downstream activates

TCR Signaling Pathway for a Weak Agonist
Experimental Workflow

The following diagram outlines the general workflow for assessing T-cell activation in response to the OVA G4 peptide.

T_Cell_Activation_Workflow cluster_readout Activation Readout Peptide_Prep Prepare SIIGFEKL Peptide Solution Peptide_Pulse Pulse APCs with SIIGFEKL Peptide_Prep->Peptide_Pulse APC_Prep Isolate/Culture APCs (H-2Kb+) APC_Prep->Peptide_Pulse TCell_Prep Isolate OT-I T-cells CoCulture Co-culture Peptide-Pulsed APCs with OT-I T-cells TCell_Prep->CoCulture Wash Wash to Remove Unbound Peptide Peptide_Pulse->Wash Wash->CoCulture ELISA ELISA for Cytokine Production (e.g., IL-2, IFN-γ) CoCulture->ELISA Flow Flow Cytometry for Activation Markers (e.g., CD69, CD25) CoCulture->Flow Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis Flow->Data_Analysis

References

OVA G4 peptide mechanism of action in T cell activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the OVA G4 Peptide's Mechanism of Action in T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of T cell activation is fundamental to immunology, vaccine development, and cancer immunotherapy. A cornerstone of this research involves the use of model antigens to dissect the intricate relationship between T cell receptor (TCR) signal strength and cellular response. The chicken ovalbumin (OVA) peptide, specifically the amino acid sequence 257-264 (SIINFEKL), is a canonical Class I-restricted epitope recognized by the OT-I TCR.[1] It serves as a strong agonist, eliciting a robust cytotoxic T lymphocyte (CTL) response.

To investigate how TCR affinity modulates T cell signaling, researchers employ "altered peptide ligands" (APLs), which are variants of the original epitope with specific amino acid substitutions.[1][2] This guide focuses on a critical APL known as G4 . The G4 peptide is a variant of SIINFEKL where the asparagine (N) at position 4 is replaced by a glycine (G), resulting in the sequence SIIGFEKL .[1][3]

This substitution is particularly insightful because it significantly reduces the peptide's binding affinity for the OT-I TCR while maintaining a wild-type binding affinity for the Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[3] This unique characteristic allows for the precise study of signaling events downstream of the TCR, independent of pMHC stability. The G4 peptide is classified as a very weak agonist or partial agonist, providing a powerful tool to explore the thresholds and kinetics of T cell activation.[3][4]

Core Mechanism of Action: From pMHC to Signal Attenuation

The activation of a naive T cell is initiated by the engagement of its TCR with a specific peptide-MHC (pMHC) complex on the surface of an antigen-presenting cell (APC). The strength and duration of this interaction dictate the functional outcome, which can range from anergy to full effector function and memory formation. The G4 peptide modulates this process at the earliest checkpoint: TCR binding.

TCR-pMHC Interaction: A Low-Affinity, High Off-Rate Engagement

The primary mechanism by which the G4 peptide alters T cell activation is by establishing a lower-affinity interaction with the OT-I TCR compared to the native SIINFEKL (N4) peptide.[3] Surface plasmon resonance (SPR) and tetramer dissociation assays have demonstrated that the G4-TCR complex has a significantly faster dissociation rate (off-rate).[3] In one study, after 20 minutes, only half as many OT-I T cells retained binding to G4-pMHC tetramers compared to N4-pMHC tetramers.[3] This fleeting interaction is the root cause of the attenuated downstream signaling cascade.

Downstream Signaling: Weaker, Delayed, and Susceptible to Inhibition

The initial signaling event, the phosphorylation of Lck, occurs in response to both high-affinity (N4) and low-affinity (G4) interactions.[3] However, the weak signal generated by G4 is highly susceptible to negative feedback loops, particularly the action of phosphatases like SHP-1.[3] This leads to a dampened and delayed signal propagation.

Key consequences of this attenuated signal include:

  • Reduced ERK Activation: The MAPK/ERK pathway is critical for T cell proliferation and effector function. Stimulation with the G4 peptide results in markedly weaker and less frequent ERK phosphorylation (pERK) at the immunological synapse.[3]

  • Lower Overall Tyrosine Phosphorylation: Global phosphoproteomic studies show that the overall magnitude of tyrosine phosphorylation across key signaling proteins is significantly lower in T cells stimulated with G4 compared to the native OVA peptide, correlating directly with its weaker binding affinity.[1]

The signaling pathway below illustrates the canonical TCR cascade, highlighting that the low-affinity interaction of the G4 peptide leads to an attenuated signal throughout the entire process.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC APC: G4-H-2Kb TCR TCR pMHC->TCR Low-affinity interaction Annotation G4 peptide results in weaker signal and increased susceptibility to phosphatases, attenuating the entire cascade. Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCG1 PLCγ1 LAT->PLCG1 RasGRP RasGRP LAT->RasGRP SLP76->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG NFAT NFAT IP3->NFAT Ca²⁺ flux PKC PKCθ DAG->PKC NFkB NF-κB PKC->NFkB Ras Ras RasGRP->Ras MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_Cascade AP1 AP-1 MAPK_Cascade->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade initiated by the G4 peptide.

Quantitative Analysis of G4-Mediated T Cell Activation

The attenuated signaling induced by the G4 peptide translates to quantifiable differences in T cell functional outputs. Although G4 can induce a full range of effector functions, it requires significantly higher concentrations of peptide compared to strong agonists.[5]

ParameterG4 (Weak Agonist)SIINFEKL (Strong Agonist)Reference
TCR Off-Rate FastSlow[3]
pMHC Tetramer Binding ~50% reduction in bound cells at 20 minBaseline[3]
pERK at Synapse ~25% of conjugates~65% of conjugates[3]
MAPK1/3 Phosphorylation Low fold changeHigh fold change[1]
T Cell Response Curtailed expansion and functionRobust expansion and function[5]
Classification Very Weak Agonist / AntagonistStrong Agonist[4]

Experimental Protocols for Studying G4 Peptide Activity

Investigating the effects of the G4 peptide involves a series of standard in-vitro immunology assays designed to measure different stages of T cell activation.

General T Cell Activation Assay

This protocol provides a framework for stimulating OT-I T cells with G4 peptide-pulsed APCs.

Materials:

  • Single-cell suspension of splenocytes and lymph node cells from an OT-I TCR transgenic mouse.

  • Antigen-Presenting Cells (APCs): EL4 or RMA-S cell lines are commonly used.[3][4]

  • Peptides: Lyophilized G4 (SIIGFEKL) and SIINFEKL (control) peptides.

  • Complete RPMI-1640 medium.

  • 96-well culture plates.

Methodology:

  • Peptide Preparation: Dissolve peptides in an appropriate solvent (e.g., DMSO) and then dilute to a working concentration (e.g., 1 mM) in sterile PBS. Further dilute in culture medium to desired final concentrations (e.g., ranging from 10-12 M to 10-5 M).

  • APC Pulsing: Incubate APCs (e.g., EL4 cells) with various concentrations of the G4 or SIINFEKL peptide for 1 hour at 37°C in a 5% CO2 incubator.[3]

  • Washing: Wash the pulsed APCs three times with culture medium to remove any unbound peptide. Resuspend APCs to a final concentration of ~2x105 cells/mL.

  • T Cell Isolation: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse. Isolate naive CD8+ T cells using a negative selection kit.

  • Co-culture: Plate the peptide-pulsed APCs in a 96-well plate. Add OT-I T cells at a specified APC:T cell ratio (e.g., 1:1 or 1:5).[6]

  • Incubation: Incubate the co-culture for the desired time depending on the downstream analysis (e.g., 5 hours for activation marker upregulation, 24-72 hours for cytokine production or proliferation).[4][7]

The following diagram outlines a typical experimental workflow for assessing T cell response to the G4 peptide.

Experimental_Workflow cluster_analysis Analysis Methods start Start: Isolate OT-I T Cells & Culture APCs pulse_apc 1. Pulse APCs with G4 Peptide (e.g., 1µM, 1 hr, 37°C) start->pulse_apc wash_apc 2. Wash APCs (3x) to Remove Unbound Peptide pulse_apc->wash_apc coculture 3. Co-culture Pulsed APCs with OT-I T Cells wash_apc->coculture analysis 4. Incubate & Analyze coculture->analysis flow Flow Cytometry (CD69, IFN-γ) analysis->flow elisa ELISA / CBA (Secreted Cytokines) analysis->elisa microscopy Confocal Microscopy (Synapse Imaging) analysis->microscopy

Caption: Experimental workflow for G4 peptide T cell activation assay.
Specific Analysis Protocols

  • Activation Marker Upregulation (Flow Cytometry): After ~5 hours of co-culture, harvest cells and stain with fluorescently-labeled antibodies against CD8 and an early activation marker like CD69. Analyze via flow cytometry.[4]

  • Intracellular Cytokine Staining (ICS): For the final 4-6 hours of a 24-hour incubation, add a protein transport inhibitor (e.g., Brefeldin A). Harvest cells, stain for surface markers, then fix, permeabilize, and stain for intracellular IFN-γ.[3]

  • Cytokine Secretion Assays (ELISA/CBA): After 24-48 hours, carefully collect the culture supernatant. Quantify the concentration of secreted cytokines like IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).[2]

  • Immunofluorescence Microscopy: To visualize protein localization at the immunological synapse, mix T cells and peptide-pulsed APCs, incubate for ~20 minutes on glass slides, then fix, permeabilize, and stain with antibodies against proteins of interest (e.g., pERK, Lck).[3]

Logical Relationships and Implications

The study of the G4 peptide reveals a fundamental principle of T cell biology: TCR signal strength is a critical determinant of the immune response. The relationship between the peptide's structure and its ultimate effect on the T cell can be summarized as a logical cascade.

Logical_Relationship A Structural Change: N to G at Position 4 (SIINFEKL -> SIIGFEKL) B Biophysical Change: Lower TCR Affinity & Faster Off-Rate A->B C Signaling Change: Attenuated Cascade (↓ pERK, ↑ Phosphatase Susceptibility) B->C D Functional Outcome: Altered T Cell Response (Delayed/Weaker Activation) C->D

Caption: Logical cascade from G4 peptide structure to function.

Implications for Drug Development and Research:

  • Tuning Immunity: Understanding how APLs like G4 modulate T cell responses is crucial for designing therapeutic peptides for vaccines or immunotherapies, where a tuned or partial response may be desirable to avoid immunopathology.

  • Autoimmunity Research: The G4 peptide serves as a model for studying how T cells respond to low-affinity self-antigens, providing insights into the mechanisms of both central tolerance (thymic selection) and peripheral tolerance.[1]

  • Dissecting Signaling: Because G4 uncouples TCR affinity from pMHC stability, it remains an invaluable tool for researchers dissecting the minimal signaling requirements for specific T cell functions.

Conclusion

The OVA G4 peptide (SIIGFEKL) is more than a simple variant of a model antigen; it is a sophisticated tool that has significantly advanced our understanding of T cell biology. Its defining feature—reduced TCR affinity without altered MHC binding—allows for the precise interrogation of the relationship between signal strength and cellular fate. By inducing a weaker, transient signal, the G4 peptide has revealed the kinetic thresholds for T cell activation, the critical role of phosphatases in regulating weak signals, and the remarkable ability of T cells to integrate a wide dynamic range of stimuli to produce a tailored response. For researchers and drug developers, the principles elucidated through the study of G4 continue to inform the rational design of next-generation immunotherapies.

References

The Role of SIIGFEKL Peptide Variants in Immunological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Tool for Understanding T-Cell Activation and Function

Abstract

In the field of immunology, model antigens are indispensable for dissecting the complex mechanisms of T-cell recognition and activation. The SIIGFEKL peptide, a variant of the canonical chicken ovalbumin epitope SIINFEKL, serves as a critical tool for researchers. This technical guide provides an in-depth analysis of the SIIGFEKL peptide and its variants, focusing on their function in immunology research. It details the quantitative differences in MHC binding and T-cell activation, provides comprehensive experimental protocols, and visualizes the core signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful model system to investigate the fundamental principles of CD8+ T-cell immunity.

Introduction: The SIINFEKL Model System and the G4 Variant

The octapeptide SIINFEKL is the immunodominant MHC class I-restricted epitope of chicken ovalbumin (OVA) presented by the murine H-2Kb molecule.[1][2] This peptide-MHC (pMHC) complex is recognized with high affinity by the T-cell receptor (TCR) of transgenic CD8+ T-cells known as OT-I cells.[2] This system, comprising the antigen (SIINFEKL), the presenting molecule (H-2Kb), and the specific T-cell (OT-I), is one of the most widely used models in immunology to study CD8+ T-cell responses.[3]

Researchers have developed altered peptide ligands (APLs) by substituting amino acids in the SIINFEKL sequence to modulate its interaction with either the H-2Kb molecule or the OT-I TCR. The SIIGFEKL peptide, often referred to as G4 , is a well-characterized APL with a single amino acid substitution at position 4 (Asparagine to Glycine).[1][4] This substitution primarily affects the interaction with the OT-I TCR, significantly reducing the binding affinity while having a minimal effect on its binding to H-2Kb.[5] Consequently, SIIGFEKL (G4) serves as a weak agonist or low-affinity ligand, contrasting with the high-affinity parent peptide SIINFEKL (often called N4).[4][6] This difference in affinity allows for precise investigation into T-cell activation thresholds, the role of co-stimulation, and the qualitative nature of T-cell signaling.[7]

Quantitative Analysis: Peptide Affinity and T-Cell Activation

The functional difference between SIINFEKL (N4) and its SIIGFEKL (G4) variant is rooted in quantitative differences in their biochemical and cellular interactions. These are typically measured by assessing MHC binding stability and the concentration of peptide required to elicit a half-maximal T-cell response (EC50).

Table 1: Comparative Metrics of SIINFEKL (N4) and SIIGFEKL (G4) Peptides
ParameterPeptide VariantSequenceValue/ObservationSignificance
MHC Stabilization SIINFEKL (N4)SIINFEKLHighStrong binding and stabilization of the H-2Kb molecule on the cell surface.[8]
SIIGFEKL (G4)SIIGFEKLHighThe N4→G4 substitution does not significantly impact MHC anchor residues; binding to H-2Kb remains stable.[5]
T-Cell Activation (EC50) SIINFEKL (N4)SIINFEKLLow (pM to nM range)High-affinity interaction leads to potent T-cell activation at very low peptide concentrations.[5][9]
SIIGFEKL (G4)SIIGFEKLHigh (µM range)Low-affinity interaction requires significantly higher peptide concentrations to achieve T-cell activation.[4]
Functional Outcome SIINFEKL (N4)SIINFEKLRobust Proliferation & Cytokine ProductionInduces full T-cell effector functions, often independent of co-stimulation.[7]
SIIGFEKL (G4)SIIGFEKLWeaker Proliferation, Co-stimulation DependentT-cell activation is highly dependent on co-stimulatory signals (e.g., via CD28) and/or exogenous cytokines like IL-2.[4][7]

Core Signaling and Experimental Workflows

The interaction between the pMHC complex and the TCR initiates a cascade of intracellular signaling events culminating in T-cell activation. The use of variants like SIIGFEKL helps elucidate the thresholds and requirements of this pathway.

TCR Signaling Pathway

The binding of the OT-I TCR to the SIINFEKL/H-2Kb complex triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the associated CD3 complex by the kinase Lck. This creates docking sites for ZAP-70, which in turn phosphorylates key adaptor proteins like LAT and SLP-76, initiating downstream signaling cascades that lead to cytokine production, proliferation, and cytotoxicity.

TCR_Signaling cluster_downstream Downstream Signaling APC APC TCell T-Cell MHC pMHC (H-2Kb) TCR OT-I TCR/CD3 MHC->TCR Binding Lck Lck TCR->Lck Recruits & Activates ZAP70 ZAP-70 TCR->ZAP70 Recruits Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 Activation LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK PI3K PI3K Pathway LAT->PI3K Activation T-Cell Activation (Cytokines, Proliferation) PLCg1->Activation MAPK->Activation PI3K->Activation

Caption: TCR signaling cascade upon pMHC engagement.
Experimental Workflow: Assessing T-Cell Response

A typical experiment to compare the potency of SIIGFEKL and SIINFEKL involves stimulating OT-I T-cells with peptide-pulsed antigen-presenting cells (APCs) and measuring the outcome, such as cytokine production, via intracellular staining and flow cytometry.

Exp_Workflow start Start: Isolate OT-I Splenocytes & Antigen Presenting Cells (APCs) pulse Pulse APCs with Peptides (SIINFEKL vs SIIGFEKL) at varying concentrations start->pulse coculture Co-culture OT-I T-cells with peptide-pulsed APCs (e.g., 4-6 hours) pulse->coculture transport_inhibitor Add Protein Transport Inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly coculture->transport_inhibitor surface_stain Surface Stain: Label cell surface markers (e.g., CD8, CD44) transport_inhibitor->surface_stain fix_perm Fix & Permeabilize Cells surface_stain->fix_perm intra_stain Intracellular Stain: Label cytokines (e.g., IFN-γ, TNF-α) fix_perm->intra_stain acquire Acquire Data on Flow Cytometer intra_stain->acquire analyze Analyze Data: Gate on CD8+ cells and quantify % cytokine-positive cells acquire->analyze end End: Compare EC50 values for N4 and G4 peptides analyze->end

Caption: Workflow for in vitro T-cell activation and analysis.

Detailed Experimental Protocols

Precise and reproducible methodologies are crucial for studying peptide variants. Below are detailed protocols for key experiments.

Protocol 1: MHC-I Stabilization Assay on RMA-S Cells

This assay measures the ability of a peptide to bind and stabilize "empty" MHC class I molecules on the surface of TAP-deficient RMA-S cells.[6][10]

  • Cell Culture: Culture RMA-S cells (a TAP-deficient murine lymphoma cell line) in complete RPMI-1640 medium. To increase the surface expression of unstable, empty H-2Kb molecules, incubate the cells overnight (12-18 hours) at a reduced temperature (26-27°C).[6][11]

  • Peptide Preparation: Dissolve SIIGFEKL, SIINFEKL, and a negative control peptide in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in serum-free medium to achieve final concentrations ranging from 100 µM to 1 pM.

  • Peptide Loading: Harvest the temperature-shifted RMA-S cells and wash them. Resuspend the cells at 1-2 x 106 cells/mL. Add 100 µL of cells to each well of a 96-well U-bottom plate. Add the diluted peptides to the wells.

  • Stabilization Incubation: Incubate the plate at 37°C for 2-4 hours to allow for peptide binding and stabilization of H-2Kb. Unbound, unstable MHC-I molecules will be lost from the surface at this temperature, while peptide-bound complexes will remain.[8][10]

  • Staining: Wash the cells with cold FACS buffer (PBS with 2% FBS). Stain the cells with a fluorochrome-conjugated antibody specific for H-2Kb (e.g., clone AF6-88.5) for 30 minutes on ice.

  • Data Acquisition: Wash the cells again and acquire them on a flow cytometer.

  • Analysis: Gate on live, single cells and measure the Mean Fluorescence Intensity (MFI) of the H-2Kb staining. Higher MFI indicates greater peptide-mediated stabilization of H-2Kb on the cell surface.

Protocol 2: In Vitro OT-I T-Cell Stimulation and Intracellular Cytokine Staining (ICS)

This protocol details the stimulation of OT-I T-cells and the subsequent measurement of cytokine production.[12]

  • Cell Preparation:

    • Isolate splenocytes from an OT-I transgenic mouse. Prepare a single-cell suspension. A portion of these splenocytes can be used as antigen-presenting cells (APCs), or dedicated APCs like irradiated splenocytes from a wild-type C57BL/6 mouse can be used.

    • Resuspend OT-I splenocytes in complete RPMI-1640 medium at a concentration of 1-2 x 106 cells/mL.[3]

  • Stimulation:

    • Plate 1 mL of the cell suspension into wells of a 24-well plate.

    • Add SIIGFEKL or SIINFEKL peptides directly to the culture at desired final concentrations (e.g., serially diluted from 10 µM to 1 pM).

    • Include a negative control (medium only) and a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Protein Transport Inhibition: After approximately 2 hours of stimulation, add a protein transport inhibitor such as Brefeldin A (e.g., at 1 µg/mL) to the culture. This prevents the secretion of newly synthesized cytokines, causing them to accumulate in the Golgi apparatus. Incubate for an additional 4-6 hours.[12]

  • Surface Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain for surface markers by incubating cells with fluorochrome-conjugated antibodies against CD8 and an activation marker like CD44 or CD69 for 30 minutes on ice.[3]

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature. This cross-links proteins and stabilizes the cell structure.

    • Wash the cells and resuspend them in a permeabilization buffer (containing a mild detergent like saponin). This allows antibodies to access intracellular targets.[3][13]

  • Intracellular Staining:

    • Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) diluted in permeabilization buffer.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Final Wash and Acquisition: Wash the cells with permeabilization buffer, then resuspend in FACS buffer. Acquire events on a flow cytometer.

  • Data Analysis: In the analysis software, gate on lymphocytes, then single cells, then live cells, and finally on CD8+ T-cells. Within the CD8+ population, quantify the percentage of cells positive for each cytokine in response to the different peptide concentrations. Plot the percentage of cytokine-positive cells against peptide concentration to determine the EC50 value for each peptide.

Conclusion

The SIIGFEKL (G4) peptide, as a low-affinity variant of the canonical SIINFEKL (N4) epitope, is a cornerstone of immunological research. By providing a defined and titratable weak stimulus to the OT-I TCR, it allows for the precise investigation of T-cell sensitivity, the impact of co-stimulation, and the signaling thresholds required to initiate a productive immune response. The quantitative data and detailed protocols presented in this guide offer a framework for researchers to effectively utilize this model system, contributing to a deeper understanding of the fundamental principles governing T-cell biology and informing the rational design of vaccines and immunotherapies.

References

An In-Depth Technical Guide to the Binding Affinity of OVA G4 Peptide with H-2Kb MHC Class I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the ovalbumin-derived peptide variant, OVA G4 (SIIGFEKL), to the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb. This document details the peptide sequences, summarizes available binding affinity data, presents detailed experimental protocols for measuring peptide-MHC interaction, and visualizes key biological and experimental workflows.

Introduction: The Significance of Peptide-MHC Class I Interaction

The presentation of antigenic peptides by MHC class I molecules on the surface of cells is a cornerstone of the adaptive immune response against intracellular pathogens and cancerous cells.[1] The stability of the peptide-MHC complex is largely determined by the binding affinity of the peptide, which in turn influences the magnitude of the T-cell response. The ovalbumin-derived peptide SIINFEKL and its variants are crucial tools in immunological research, serving as model antigens to study T-cell activation, immune tolerance, and the efficacy of vaccines and immunotherapies.

The OVA G4 peptide is a variant of the canonical OVA peptide (SIINFEKL), with a substitution at position 4 (Asn to Gly). Understanding the impact of such substitutions on the binding affinity to H-2Kb is critical for designing altered peptide ligands with potentially enhanced immunogenicity or for fine-tuning T-cell responses.

Peptide Sequences and Binding Affinity Data

The binding of peptides to MHC class I molecules is a highly specific interaction, with particular amino acid residues at defined positions ("anchor residues") playing a critical role. For H-2Kb, the primary anchor residues are typically at position 5 (P5) and the C-terminus (P8 for octapeptides).

Peptide NameSequence (N-terminus to C-terminus)Parent PeptideModification
OVA S-I-I-N-F-E-K-LN/AWild-Type
OVA G4 S-I-I-G -F-E-K-LOVAN4G
Quantitative Binding Affinity Data

Predicted Binding Affinity for H-2Kb:

PeptideSequencePredicted IC50 (nM)*Predicted Affinity
OVASIINFEKL10.0High
OVA G4SIIGFEKL500.0Weak

*Predicted IC50 values were obtained using the NetMHCpan server, a widely used tool for predicting peptide binding to MHC molecules.[2] It is important to note that these are in silico predictions and experimental validation is required for definitive assessment.

For the parent peptide, SIINFEKL, experimental data has shown a high binding affinity to H-2Kb. One study reported an IC50 value of 0.19 µM.[3] Another study calculated the dissociation constant (Kd) to be 2.9 nM, with a dissociation rate constant (koff) of 0.0495 h⁻¹.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of peptides to H-2Kb.

RMA-S Cell Stabilization Assay

This assay is a widely used method to assess the ability of exogenous peptides to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells. RMA-S cells lack the Transporter associated with Antigen Processing (TAP), which is essential for loading endogenous peptides onto MHC class I molecules in the endoplasmic reticulum. Consequently, "empty" H-2Kb molecules are unstable at physiological temperatures (37°C) but can be stabilized by the addition of an exogenous peptide that binds with sufficient affinity.

Materials:

  • RMA-S cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Peptides of interest (e.g., OVA G4, SIINFEKL as a positive control, and a non-binding peptide as a negative control) dissolved in DMSO and then diluted in serum-free medium.

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorescently-conjugated anti-H-2Kb antibody (e.g., clone AF6-88.5)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

  • Induction of "Empty" MHC Class I: To increase the surface expression of peptide-receptive H-2Kb molecules, incubate the RMA-S cells at a reduced temperature, typically 26°C, for 18-24 hours prior to the assay.

  • Peptide Incubation:

    • Harvest the RMA-S cells and wash them with serum-free medium.

    • Resuspend the cells at a concentration of 1-2 x 10⁶ cells/mL in serum-free medium.

    • In a 96-well plate, add 100 µL of the cell suspension to each well.

    • Add 100 µL of varying concentrations of the peptides to the wells. It is recommended to perform a serial dilution of the peptides, for example, from 100 µM down to 0.1 µM.

    • Incubate the plate at 26°C for 1-2 hours to allow for peptide binding.

  • Stabilization at Physiological Temperature: Transfer the plate to a 37°C incubator for 2-4 hours. During this time, H-2Kb molecules that have not bound a peptide will denature and be lost from the cell surface.

  • Staining:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cells in 50-100 µL of FACS buffer containing the fluorescently-conjugated anti-H-2Kb antibody at a predetermined optimal concentration.

    • Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cells in an appropriate volume of FACS buffer for analysis on a flow cytometer.

    • Acquire data, gating on live, single cells.

  • Data Analysis: The binding affinity is determined by the concentration of peptide required to achieve 50% of the maximal H-2Kb stabilization (EC50). This is calculated by plotting the mean fluorescence intensity (MFI) of H-2Kb staining against the peptide concentration.

Competitive Peptide Binding Assay

This assay measures the relative binding affinity of a test peptide by its ability to compete with a known high-affinity, labeled (e.g., fluorescent or radiolabeled) reference peptide for binding to H-2Kb. This can be performed using either purified, soluble H-2Kb molecules or on the surface of cells.

Materials:

  • For Cell-Based Assay:

    • TAP-deficient cells (e.g., RMA-S or T2 cells) expressing H-2Kb.

    • A high-affinity, fluorescently labeled reference peptide for H-2Kb.

    • Unlabeled competitor peptides (including the test peptide, a positive control of known high affinity, and a negative control of known non-binding).

    • Acid wash buffer (e.g., 0.131 M citrate, 0.066 M Na₂HPO₄, pH 3.3) to strip endogenous peptides.

    • Neutralization buffer (e.g., complete medium or PBS).

    • FACS Buffer.

    • Flow cytometer.

  • For Soluble H-2Kb Assay:

    • Purified, soluble H-2Kb molecules.

    • Labeled reference peptide.

    • Unlabeled competitor peptides.

    • Assay buffer (e.g., PBS with protease inhibitors).

    • A method to separate bound from free labeled peptide (e.g., size exclusion chromatography, filter plates, or fluorescence polarization).

Procedure (Cell-Based Assay):

  • Cell Preparation: Culture and harvest TAP-deficient cells as in the stabilization assay.

  • Acid Stripping (Optional but Recommended): To remove any pre-bound low-affinity peptides and maximize the availability of empty H-2Kb, gently resuspend the cells in cold acid wash buffer for a short period (e.g., 1-2 minutes) on ice. Immediately neutralize the acid by adding a large volume of cold neutralization buffer. Wash the cells twice with cold PBS.

  • Competition Reaction:

    • Resuspend the cells in assay buffer.

    • In a 96-well plate, set up the competition reactions. Each well should contain:

      • A fixed, subsaturating concentration of the labeled reference peptide.

      • A serial dilution of the unlabeled competitor peptide.

    • Add the cells to the wells.

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (can range from a few hours to overnight, depending on the peptides and conditions).

  • Washing and Analysis:

    • Wash the cells to remove unbound peptides.

    • Analyze the cells by flow cytometry to measure the fluorescence of the bound labeled reference peptide.

  • Data Analysis: The binding affinity of the test peptide is determined by its IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the labeled reference peptide. This is calculated by plotting the percentage of inhibition against the concentration of the competitor peptide.

Visualizations

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the major steps in the processing and presentation of intracellular antigens on MHC class I molecules.

MHC_Class_I_Pathway Protein Intracellular Protein (e.g., viral, tumor) Ubiquitin Ubiquitin Protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Peptides Peptide Fragments Proteasome->Peptides Proteolysis TAP TAP Transporter Peptides->TAP Transport PLC Peptide Loading Complex (Calreticulin, Tapasin, ERp57) TAP->PLC MHC_I_alpha MHC I α-chain MHC_I_alpha->PLC beta2m β2-microglobulin beta2m->PLC Peptide_MHC Stable Peptide-MHC I Complex PLC->Peptide_MHC Peptide Loading Golgi Golgi Apparatus Peptide_MHC->Golgi Vesicle Transport Vesicle Golgi->Vesicle Cell_Membrane Peptide-MHC I on Cell Surface Vesicle->Cell_Membrane CTL Cytotoxic T Lymphocyte (CTL) Cell_Membrane->CTL

Caption: MHC Class I Antigen Presentation Pathway

Experimental Workflow: RMA-S Cell Stabilization Assay

This diagram outlines the key steps of the RMA-S cell stabilization assay for determining peptide binding to H-2Kb.

RMA_S_Workflow Start Start Culture_RMA_S Culture RMA-S cells at 37°C Start->Culture_RMA_S Incubate_26C Incubate at 26°C for 18-24h (Induce 'empty' H-2Kb) Culture_RMA_S->Incubate_26C Peptide_Addition Add serially diluted peptides (Test, Positive & Negative Controls) Incubate_26C->Peptide_Addition Incubate_37C Incubate at 37°C for 2-4h (Stabilize H-2Kb) Peptide_Addition->Incubate_37C Stain Stain with fluorescent anti-H-2Kb antibody Incubate_37C->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Calculate EC50 from MFI vs. Peptide Concentration Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: RMA-S Cell Stabilization Assay Workflow

Logical Relationship: Competitive Peptide Binding Assay

This diagram illustrates the principle of the competitive peptide binding assay.

Competitive_Binding_Logic cluster_components Assay Components cluster_outcomes Possible Outcomes H2Kb H-2Kb Molecule (on cell or soluble) Labeled_Peptide Labeled Reference Peptide (High Affinity) H2Kb->Labeled_Peptide Binds Test_Peptide Unlabeled Test Peptide (Unknown Affinity) H2Kb->Test_Peptide Competes for Binding High_Affinity High Affinity Test Peptide: Displaces Labeled Peptide -> Low Signal Test_Peptide->High_Affinity Low_Affinity Low Affinity Test Peptide: Does not displace Labeled Peptide -> High Signal Test_Peptide->Low_Affinity

Caption: Principle of Competitive Binding Assay

Conclusion

The OVA G4 peptide (SIIGFEKL) represents a valuable tool for dissecting the fine specificity of T-cell recognition. While experimentally determined binding affinity data for this specific variant remains to be published, computational predictions suggest a weaker interaction with H-2Kb compared to the high-affinity parent peptide, SIINFEKL. The detailed experimental protocols provided in this guide, particularly the RMA-S stabilization assay and competitive binding assays, offer robust methodologies for researchers to empirically determine the binding affinity of OVA G4 and other peptide variants. Such data is essential for the rational design of immunotherapies and for advancing our fundamental understanding of the molecular basis of immune recognition.

References

Unraveling the Immunological Nuances: A Technical Guide to OVA G4 and SIINFEKL Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of immunology, the study of T-cell responses to specific antigens is paramount. Among the most widely utilized model antigens is chicken ovalbumin (OVA), and more specifically, its derived peptide epitopes. This technical guide provides an in-depth comparison of two critical players in this field: the immunodominant SIINFEKL peptide and its altered peptide ligand, OVA G4. Understanding the subtle yet significant differences between these two peptides is crucial for the precise design and interpretation of immunological studies, from basic research to the development of novel immunotherapies and vaccines.

Core Distinctions: At a Glance

The fundamental difference between OVA G4 and SIINFEKL lies in their amino acid sequences, which directly impacts their interaction with the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and the subsequent T-cell response. SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) represents the amino acid sequence 257-264 of ovalbumin and is a potent agonist for CD8+ T cells in C57BL/6 mice.[1][2][3] In contrast, OVA G4 (Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu) is a variant of SIINFEKL where the asparagine (N) at position 4 has been substituted with glycine (G).[4] This single amino acid change categorizes OVA G4 as an altered peptide ligand (APL), leading to a weaker T-cell response.[5][6]

Quantitative Comparison of Immunological Parameters

ParameterSIINFEKL (OVA 257-264)OVA G4 (SIIGFEKL)Reference
Amino Acid Sequence S-I-I-N-F-E-K-LS-I-I-G-F-E-K-L[1][4]
MHC Class I Binding High affinity to H-2Kb (Kd ≈ 10 nM)Binds to H-2Kb, but characterized as a weak agonist[2]
T-Cell Response Potent agonist, induces strong CD8+ T-cell proliferation and cytokine production.Weak agonist, induces significantly lower levels of T-cell proliferation and a weaker signaling output compared to SIINFEKL.

Signaling Pathways and Experimental Workflows

The differential activation of T-cells by SIINFEKL and OVA G4 can be visualized through their respective signaling cascades and the experimental workflows used to measure these differences.

MHC Class I Antigen Presentation Pathway

Both SIINFEKL and OVA G4, when introduced into the cytosol of an antigen-presenting cell (APC), are processed and loaded onto MHC class I molecules (H-2Kb in this context) in the endoplasmic reticulum before being transported to the cell surface for presentation to CD8+ T-cells.

MHC_Class_I_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Peptide SIINFEKL or OVA G4 Peptide Proteasome Proteasome Peptide->Proteasome (if part of larger protein) TAP TAP Transporter Peptide->TAP Proteasome->Peptide Processed Peptide MHC_I MHC Class I (H-2Kb) TAP->MHC_I Peptide Loading Peptide_MHC Peptide-MHC Complex MHC_I->Peptide_MHC Presented_Complex Presented Peptide-MHC Complex Peptide_MHC->Presented_Complex Transport via Golgi

MHC Class I antigen presentation workflow.
T-Cell Activation Signaling Pathway

Upon recognition of the peptide-MHC complex by the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. The strength of this signal is significantly higher with SIINFEKL compared to OVA G4.

T_Cell_Activation pMHC Peptide-MHC Complex (SIINFEKL/H-2Kb > OVA G4/H-2Kb) TCR T-Cell Receptor (TCR) pMHC->TCR Binding Lck Lck TCR->Lck Activation CD8 CD8 CD8->pMHC ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC AP1 AP-1 DAG->AP1 Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Simplified T-cell activation signaling cascade.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to differentiate the immunological effects of OVA G4 and SIINFEKL peptides.

Peptide-MHC Class I Binding Assay

This assay quantifies the binding affinity of a peptide to a specific MHC class I molecule. A common method is a competition assay using fluorescence polarization or a cell-based stabilization assay.

Principle: A known high-affinity fluorescently labeled peptide (probe) competes with the unlabeled test peptide (SIINFEKL or OVA G4) for binding to purified, soluble H-2Kb molecules. The displacement of the fluorescent probe is measured and used to calculate the IC50 (the concentration of test peptide that inhibits 50% of the probe binding), which is inversely proportional to the binding affinity.

Materials:

  • Purified, soluble H-2Kb molecules

  • Fluorescently labeled high-affinity H-2Kb binding peptide (e.g., FITC-labeled SIINFEKL)

  • SIINFEKL and OVA G4 peptides

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and protease inhibitors)

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the unlabeled SIINFEKL and OVA G4 peptides in assay buffer.

  • In a black 96-well plate, add a constant concentration of purified H-2Kb molecules to each well.

  • Add the serially diluted unlabeled peptides to the wells.

  • Add a constant concentration of the fluorescently labeled probe peptide to all wells.

  • Include control wells with H-2Kb and probe peptide only (maximum signal) and probe peptide only (minimum signal).

  • Incubate the plate at room temperature for 24-48 hours to reach equilibrium.

  • Measure fluorescence polarization using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test peptide and determine the IC50 value.

In Vitro T-Cell Proliferation Assay

This assay measures the ability of peptides to induce the proliferation of antigen-specific T-cells, typically from OT-I transgenic mice whose CD8+ T-cells recognize SIINFEKL presented by H-2Kb.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity halves. By measuring the reduction in fluorescence intensity by flow cytometry, the number of cell divisions can be quantified.

Materials:

  • Splenocytes from OT-I transgenic mice

  • SIINFEKL and OVA G4 peptides

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from C57BL/6 mice

  • Complete RPMI-1640 medium

  • CFSE dye

  • Flow cytometer

Procedure:

  • Isolate splenocytes from an OT-I mouse.

  • Label the OT-I splenocytes with CFSE according to the manufacturer's protocol.

  • Prepare APCs by irradiating splenocytes from a C57BL/6 mouse.

  • In a 96-well plate, co-culture the CFSE-labeled OT-I cells with the irradiated APCs.

  • Add varying concentrations of SIINFEKL or OVA G4 peptides to the wells. Include a no-peptide control.

  • Incubate the plate at 37°C and 5% CO2 for 3-4 days.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD8.

  • Analyze the cells by flow cytometry, gating on the CD8+ T-cell population to assess CFSE dilution.

ELISPOT (Enzyme-Linked Immunospot) Assay

This assay quantifies the frequency of cytokine-secreting cells at the single-cell level. It is highly sensitive for detecting antigen-specific T-cell responses.

Principle: A plate is coated with a capture antibody specific for a cytokine (e.g., IFN-γ). Antigen-specific T-cells are cultured in the wells with the peptide of interest. Secreted cytokine is captured by the antibody on the plate. A second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, resulting in the formation of a colored spot for each cytokine-secreting cell.

Materials:

  • ELISPOT plate pre-coated with anti-IFN-γ capture antibody

  • Splenocytes from mice immunized with OVA or OT-I splenocytes

  • SIINFEKL and OVA G4 peptides

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase or -horseradish peroxidase conjugate

  • Substrate solution (e.g., BCIP/NBT or AEC)

  • ELISPOT reader

Procedure:

  • Activate the ELISPOT plate according to the manufacturer's instructions and wash.

  • Prepare a single-cell suspension of splenocytes.

  • Add the cells to the wells of the ELISPOT plate.

  • Add SIINFEKL or OVA G4 peptides at various concentrations. Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Wash the plate to remove cells.

  • Add the biotinylated detection antibody and incubate.

  • Wash and add the streptavidin-enzyme conjugate and incubate.

  • Wash and add the substrate solution to develop the spots.

  • Stop the reaction by washing with water and allow the plate to dry.

  • Count the spots using an ELISPOT reader.

In Vivo Cytotoxicity Assay

This assay measures the ability of peptide-specific CD8+ T-cells to kill target cells in a living animal.

Principle: Two populations of target cells are prepared from naive splenocytes. One is pulsed with the specific peptide (e.g., SIINFEKL) and labeled with a high concentration of CFSE (CFSEhigh). The other is not pulsed with the peptide and is labeled with a low concentration of CFSE (CFSElow). The two populations are mixed and injected into immunized and control mice. The specific lysis of the peptide-pulsed target cells is determined by the reduction in the CFSEhigh population relative to the CFSElow population.

Materials:

  • Splenocytes from naive C57BL/6 mice

  • SIINFEKL peptide

  • CFSE dye

  • Mice previously immunized with a vaccine expressing OVA or adoptively transferred with OT-I cells

  • Flow cytometer

Procedure:

  • Isolate splenocytes from naive C57BL/6 mice and split into two populations.

  • Label one population with a high concentration of CFSE (e.g., 5 µM) and the other with a low concentration (e.g., 0.5 µM).

  • Pulse the CFSEhigh population with the SIINFEKL peptide. Leave the CFSElow population unpulsed.

  • Mix the two populations at a 1:1 ratio.

  • Inject the cell mixture intravenously into immunized and naive control mice.

  • After 18-24 hours, harvest the spleens from the recipient mice.

  • Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculate the percentage of specific lysis.

Conclusion

The distinction between the potent agonist SIINFEKL and its weaker variant, OVA G4, provides a powerful tool for dissecting the intricacies of T-cell activation. For researchers in immunology and drug development, a thorough understanding of their differential binding to MHC, the resulting T-cell signaling strength, and the appropriate experimental methodologies to probe these differences is essential. This guide serves as a foundational resource for leveraging these critical peptide reagents to advance our understanding of immune responses and to develop more effective immunomodulatory therapies.

References

Applications of Low-Affinity Peptides in Immunological Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. While high-affinity interactions have traditionally been the focus of immunological research, there is a growing appreciation for the critical role that low-affinity peptides play in shaping T-cell repertoires, maintaining immune tolerance, and their potential as therapeutic agents. These low-affinity interactions, characterized by higher dissociation constants (KD), are not merely weaker versions of high-affinity responses but can induce qualitatively different signaling pathways and cellular outcomes.[1] This technical guide provides a comprehensive overview of the applications of low-affinity peptides in immunological studies, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Concepts: The Significance of Low-Affinity Interactions

Low-affinity peptide-MHC (pMHC) complexes are crucial for several immunological processes:

  • T-Cell Development: In the thymus, T-cells undergo positive and negative selection. Positive selection, which ensures that T-cells can recognize self-MHC molecules, is mediated by low-affinity interactions with self-peptides.[2] This process is essential for the generation of a functional and diverse T-cell repertoire.

  • Peripheral T-Cell Survival: Continuous, low-affinity signaling from self-pMHC complexes is necessary for the survival of naïve T-cells in the periphery.

  • Immune Tolerance: Low-affinity self-peptides play a role in inducing and maintaining peripheral tolerance, preventing autoimmune reactions. Continuous exposure to these peptides can lead to a state of T-cell anergy (unresponsiveness) or deletion of self-reactive T-cells.[3]

  • Modulation of T-Cell Activation: Altered peptide ligands (APLs), which are variants of immunogenic peptides with modified TCR contact residues, often exhibit lower affinity for the TCR. These APLs can act as partial agonists or antagonists, leading to a spectrum of T-cell responses ranging from full activation to anergy or altered cytokine profiles.[4]

  • Cancer Immunotherapy: Many tumor-associated antigens (TAAs) are self-antigens that bind to MHC with low affinity. Understanding how to leverage these low-affinity interactions is a key challenge in the development of effective cancer vaccines and adoptive T-cell therapies.[5]

Data Presentation: Quantitative Analysis of Low-Affinity Interactions

The defining characteristic of a low-affinity peptide is its binding kinetics to the TCR. This is typically quantified by the equilibrium dissociation constant (KD), where a higher KD value indicates lower affinity. The following tables summarize representative quantitative data from studies investigating low-affinity peptide interactions.

Peptide LigandTCR SystemAffinity (K D ) (µM)T-Cell ResponseReference
Wild-type AgonistOT-I1 - 10Full Activation (Proliferation, IFN-γ secretion)[6]
Altered Peptide Ligand (APL)OT-I50 - 100Partial Agonism/Anergy[1]
Self-PeptideVarious> 100Positive Selection/Survival[2]

Table 1: Representative TCR-pMHC Affinities and Corresponding T-Cell Outcomes.

ParameterHigh-Affinity InteractionLow-Affinity Interaction
EC 50 (Peptide Concentration for half-maximal response) Low (e.g., pM to nM range)High (e.g., µM to mM range)[7][8]
Cytokine Secretion (e.g., IFN-γ, IL-2) Robust and rapidDelayed, reduced, or skewed profile (e.g., IL-10)[1]
Proliferation StrongWeak or absent[3]
T-cell Effector Function Full (e.g., cytotoxicity)Partial or inhibitory

Table 2: Functional Consequences of Varying TCR-pMHC Affinity.

Signaling Pathways Modulated by Low-Affinity Peptides

Low-affinity peptides induce distinct signaling cascades compared to their high-affinity counterparts. While high-affinity interactions lead to robust and sustained signaling, low-affinity interactions often result in transient and weaker signaling, leading to different cellular fates.[9]

A key feature of low-affinity signaling is the altered phosphorylation of downstream signaling molecules. For instance, the phosphorylation of ZAP-70 and LAT can be transient or incomplete, leading to the differential activation of downstream pathways. This can result in a failure to activate transcription factors required for full T-cell activation, such as NF-κB and AP-1, while potentially activating pathways leading to anergy.[4]

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck pMHC_high High-Affinity pMHC pMHC_high->TCR Strong & Sustained Interaction pMHC_low Low-Affinity pMHC pMHC_low->TCR Weak & Transient Interaction SHP1 SHP-1 pMHC_low->SHP1 Preferential Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Anergy Anergy/Altered Function ZAP70->Anergy PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Ca_Calcineurin Ca++/Calcineurin Pathway IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Ca_Calcineurin->NFAT SHP1->ZAP70 Inhibition Activation Full T-Cell Activation (Proliferation, Cytokines) NFAT->Activation AP1->Activation NFkB->Activation

Caption: T-cell receptor signaling pathways.

Experimental Protocols

Peptide Synthesis and Purification

Standard solid-phase peptide synthesis (Fmoc chemistry) is used to generate peptides. Following cleavage from the resin and deprotection, peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptide is confirmed by mass spectrometry.

Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR is a label-free technique used to measure the binding kinetics of TCR-pMHC interactions in real-time.[10][11]

Methodology:

  • Immobilization: Recombinant, purified pMHC monomers are immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis: Serial dilutions of purified, soluble TCR are flowed over the sensor surface.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound TCR, is measured and recorded as a sensorgram.

  • Kinetic Analysis: Association (k_on) and dissociation (k_off) rates are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is calculated as k_off / k_on.

SPR_Workflow start Start immobilize Immobilize pMHC on Sensor Chip start->immobilize inject_tcr Inject Soluble TCR (Varying Concentrations) immobilize->inject_tcr measure_ru Measure Response Units (Sensorgram) inject_tcr->measure_ru regenerate Regenerate Chip Surface measure_ru->regenerate analyze Kinetic Analysis (Calculate kon, koff, KD) measure_ru->analyze regenerate->inject_tcr Next Concentration end End analyze->end

Caption: SPR experimental workflow.

ELISpot Assay for Cytokine Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells at the single-cell level.[12][13][14]

Methodology:

  • Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Plating: T-cells and antigen-presenting cells (APCs) are plated in the antibody-coated wells.

  • Stimulation: Peptides (high- and low-affinity) are added to the wells at various concentrations. A positive control (e.g., PHA or anti-CD3) and a negative control (no peptide) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: A substrate is added that precipitates upon enzymatic cleavage, forming a colored spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader.

Flow Cytometry for T-Cell Activation Markers and Proliferation

Flow cytometry is used to assess T-cell activation by measuring the expression of surface markers (e.g., CD69, CD25) and to track cell proliferation using dyes like CFSE (Carboxyfluorescein succinimidyl ester).[15][16]

Methodology:

  • Cell Staining (for proliferation): T-cells are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Stimulation: CFSE-labeled T-cells are co-cultured with APCs and stimulated with high- or low-affinity peptides for 3-5 days.

  • Surface Staining (for activation markers): Cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD69, CD25).

  • Data Acquisition: Samples are analyzed on a flow cytometer.

  • Data Analysis: The percentage of cells expressing activation markers is determined. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in dividing cells.

Flow_Cytometry_Workflow start Isolate T-cells cfse_label Label with CFSE (for proliferation) start->cfse_label stimulate Co-culture with APCs and Peptides (High/Low Affinity) cfse_label->stimulate stain Stain with Fluorescent Antibodies (CD4, CD8, CD69, etc.) stimulate->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data: - Activation Marker Expression - CFSE Dilution (Proliferation) acquire->analyze end Results analyze->end

Caption: Flow cytometry workflow for T-cell analysis.

Applications in Drug Development and Clinical Research

Cancer Vaccines

Low-affinity peptides derived from tumor-associated antigens are being explored as cancer vaccines. The rationale is that high-avidity T-cells specific for these self-antigens are often deleted during thymic selection. Vaccination with low-affinity peptides may activate a repertoire of lower-avidity T-cells that can still recognize and kill tumor cells, which often overexpress these antigens.[17][18] Clinical trials have investigated the use of peptide cocktail vaccines, some of which include low-affinity epitopes, in various cancers, including metastatic colorectal cancer.[19][20]

Immunotherapy for Autoimmune Diseases

Altered peptide ligands with lower affinity for the TCR are being investigated as a treatment for autoimmune diseases. The goal is to induce a state of T-cell anergy or to shift the immune response from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) phenotype. This approach has shown promise in preclinical models of diseases like multiple sclerosis and type 1 diabetes.[21]

Conclusion

Low-affinity peptides are no longer considered immunological noise but are recognized as key players in shaping and regulating the adaptive immune response. Their ability to induce a spectrum of T-cell outcomes, from activation to tolerance, makes them invaluable tools for immunological research. Furthermore, their therapeutic potential in cancer and autoimmune diseases is an active and promising area of investigation. The experimental approaches outlined in this guide provide a framework for researchers to explore the nuanced and critical roles of low-affinity peptide interactions in health and disease.

References

Navigating the Salt Forms of OVA G4 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for a synthetic peptide is a critical decision in research and drug development, profoundly influencing its physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the trifluoroacetate (TFA) salt form of the OVA G4 peptide compared to its acetate and hydrochloride counterparts. OVA G4, a variant of the ovalbumin peptide SIINFEKL (sequence: SIIGFEKL), is a valuable tool for stimulating OVA-specific T cells in immunological research.[1][2][3] Understanding the nuances of its different salt forms is paramount for obtaining reliable and reproducible experimental outcomes.

The Default Choice: OVA G4 Peptide TFA Salt

During solid-phase peptide synthesis (SPPS) and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid (TFA) is ubiquitously employed.[4][5] Its role as a cleavage agent to release the synthesized peptide from the resin and as an ion-pairing agent in HPLC makes the TFA salt the default and most common form in which synthetic peptides are initially obtained.[4][6]

However, the presence of the TFA counterion is not always benign. Residual TFA in a peptide preparation can introduce variability and undesirable effects in biological assays.[7] It has been reported to exhibit cytotoxicity, even at low concentrations, and can potentially induce an immune response.[8][9] Furthermore, the strong absorbance of TFA can interfere with certain spectroscopic analyses, such as Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy, which are used to determine peptide secondary structure.

A Comparative Analysis: TFA vs. Acetate and Hydrochloride Salts

To mitigate the potential drawbacks of the TFA salt, researchers often convert the peptide to more biocompatible salt forms, primarily acetate (OAc) and hydrochloride (HCl). The choice of the salt form can significantly impact the peptide's solubility, stability, and handling characteristics.

Table 1: Comparative Properties of OVA G4 Peptide Salt Forms (Illustrative)

PropertyTFA SaltAcetate SaltHydrochloride Salt
Purity (typical post-purification) >95%>95% (after salt exchange)>95% (after salt exchange)
Solubility Generally good in aqueous buffersOften improved in aqueous buffersMay vary; can enhance solubility of basic peptides
Stability Can be hygroscopic; potential for TFA-mediated degradation over timeGenerally good stability; preferred for long-term storage of lyophilized powderGood stability, particularly for peptides with free sulfhydryl groups to prevent oxidation.[5]
Biocompatibility Potential for cytotoxicity and immunogenicity.[8][9]High biocompatibility; acetate is a natural metabolite.Generally high biocompatibility.
Lyophilized Form Can be fluffy and difficult to handle.[5]Typically results in a better-formed lyophilized cake.[5]Variable, can be a well-formed cake.
Analytical Interference Can interfere with FTIR and CD spectroscopy.Minimal interference.Minimal interference.

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, purification, and analysis of OVA G4 peptide and its different salt forms.

Solid-Phase Peptide Synthesis (SPPS) of OVA G4 Peptide (SIIGFEKL)

This protocol outlines the manual synthesis of the OVA G4 peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-L-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the leucine. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Cycle 1 - Lysine):

    • Pre-activate Fmoc-Lys(Boc)-OH with HBTU, HOBt, and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Glu(OtBu), Phe, Gly, Ile, Ile, and Ser(tBu).

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the peptide pellet under vacuum.

Purification of this compound Salt by RP-HPLC

Materials:

  • Crude this compound salt

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • HPLC System Setup: Equilibrate the C18 column with Mobile Phase A.

  • Injection and Gradient Elution: Inject the peptide solution onto the column and elute with a linear gradient of Mobile Phase B (e.g., 5-60% B over 30 minutes) at a flow rate of 1 mL/min.

  • Fraction Collection: Monitor the elution profile at 214 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound salt.

Conversion of TFA Salt to Acetate or Hydrochloride Salt

3.3.1. Ion-Exchange Chromatography for Acetate Salt

Materials:

  • Purified this compound salt

  • Strong anion exchange resin (e.g., AG 1-X8)

  • 1 M Acetic Acid

  • Deionized water

Procedure:

  • Resin Preparation: Pack the anion exchange resin into a column and wash thoroughly with deionized water.

  • Resin Equilibration: Equilibrate the resin with 1 M acetic acid, followed by extensive washing with deionized water until the pH of the eluate is neutral.

  • Peptide Loading: Dissolve the peptide in deionized water and load it onto the column.

  • Elution: Elute the peptide with deionized water. The peptide will elute in the flow-through and early fractions as the acetate salt, while the TFA anions will be retained by the resin.

  • Fraction Collection and Lyophilization: Collect the peptide-containing fractions and lyophilize to obtain the OVA G4 peptide acetate salt.

3.3.2. Lyophilization for Hydrochloride Salt

Materials:

  • Purified this compound salt

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the peptide in 0.1 M HCl.

  • Lyophilization: Freeze the solution and lyophilize to dryness.

  • Repeat: To ensure complete exchange, redissolve the peptide in 0.1 M HCl and repeat the lyophilization process two more times.

Mass Spectrometry Analysis of OVA G4 Peptide

Materials:

  • Purified OVA G4 peptide (any salt form)

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA)

Procedure:

  • Sample Preparation: Mix a small amount of the peptide solution with the matrix solution on a MALDI target plate.

  • Crystallization: Allow the mixture to air dry to form co-crystals of the peptide and matrix.

  • Mass Spectrometry: Analyze the sample using a MALDI-TOF mass spectrometer to determine the molecular weight of the peptide and confirm its identity.

Visualizing the Molecular Interactions and Workflow

Signaling Pathway of OVA G4 Peptide-Mediated T-Cell Activation

Upon presentation by Major Histocompatibility Complex (MHC) class I molecules on the surface of an antigen-presenting cell (APC), the OVA G4 peptide is recognized by the T-cell receptor (TCR) on a specific CD8+ T cell. This recognition event triggers a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and differentiation.

TCR_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell CD8+ T Cell MHC-I_Peptide MHC-I + OVA G4 TCR TCR MHC-I_Peptide->TCR Binding CD8 CD8 MHC-I_Peptide->CD8 ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Activation Lck Lck CD8->Lck Recruitment Lck->TCR Phosphorylation of ITAMs LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKCθ DAG->PKC Activates Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK Activates NFAT NFAT Ca_Flux->NFAT Activates NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 Activates AP1->Gene_Expression NFAT->Gene_Expression TCell_Activation T-Cell Activation Gene_Expression->TCell_Activation

Caption: TCR signaling pathway initiated by OVA G4 peptide.

Experimental Workflow for Comparing OVA G4 Peptide Salt Forms

A systematic workflow is crucial for a comprehensive comparison of the different salt forms of the OVA G4 peptide.

Experimental_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Salt_Exchange Salt Form Conversion cluster_Analysis Comparative Analysis SPPS Solid-Phase Peptide Synthesis of OVA G4 Crude_Peptide Crude OVA G4 Peptide SPPS->Crude_Peptide HPLC_TFA RP-HPLC Purification (TFA mobile phase) Crude_Peptide->HPLC_TFA TFA_Salt Purified OVA G4 TFA Salt HPLC_TFA->TFA_Salt Ion_Exchange Anion Exchange Chromatography TFA_Salt->Ion_Exchange Lyophilization_HCl Lyophilization with HCl TFA_Salt->Lyophilization_HCl Purity_Analysis Purity Analysis (Analytical HPLC) TFA_Salt->Purity_Analysis Identity_Confirmation Identity Confirmation (Mass Spectrometry) TFA_Salt->Identity_Confirmation Solubility_Assay Solubility Assay TFA_Salt->Solubility_Assay Stability_Study Stability Study (Forced Degradation) TFA_Salt->Stability_Study Biological_Assay Biological Activity Assay (T-Cell Activation) TFA_Salt->Biological_Assay Acetate_Salt OVA G4 Acetate Salt Ion_Exchange->Acetate_Salt HCl_Salt OVA G4 Hydrochloride Salt Lyophilization_HCl->HCl_Salt Acetate_Salt->Purity_Analysis Acetate_Salt->Identity_Confirmation Acetate_Salt->Solubility_Assay Acetate_Salt->Stability_Study Acetate_Salt->Biological_Assay HCl_Salt->Purity_Analysis HCl_Salt->Identity_Confirmation HCl_Salt->Solubility_Assay HCl_Salt->Stability_Study HCl_Salt->Biological_Assay

Caption: Workflow for comparing OVA G4 peptide salt forms.

Conclusion

The choice of salt form for the OVA G4 peptide has significant implications for its handling, stability, and biological activity. While the TFA salt is the most readily available form after synthesis and purification, its potential for biological interference and analytical artifacts necessitates careful consideration. For applications in cell-based assays and in vivo studies, conversion to the more biocompatible acetate or hydrochloride salt forms is highly recommended.[8][10] This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to make informed decisions and perform the necessary conversions and analyses to ensure the quality and reliability of their experimental results with the OVA G4 peptide.

References

Understanding T Cell Receptor Interaction with Altered Peptide Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between T cell receptors (TCRs) and altered peptide ligands (APLs). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data that underpin this critical area of immunology. Understanding how subtle changes in peptide antigens can modulate T cell responses is paramount for the rational design of immunotherapies for cancer, autoimmune diseases, and infectious diseases.

Introduction to T Cell Receptor-Altered Peptide Ligand Interactions

T cells play a central role in the adaptive immune response by recognizing foreign or aberrant peptides presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) or diseased cells. This recognition is mediated by the T cell receptor (TCR). Altered peptide ligands (APLs) are variants of an immunogenic peptide that contain amino acid substitutions. These modifications can dramatically alter the nature of the T cell response, leading to a spectrum of outcomes ranging from full activation (agonism) to partial activation or a complete lack of response (antagonism). The study of TCR-APL interactions has been instrumental in dissecting the biophysical and biochemical requirements for T cell activation and has opened new avenues for therapeutic intervention.

Subtle molecular changes in peptide antigens can produce APLs that elicit different T cell responses compared to the original antigenic ligand.[1] The interaction of APLs with the TCR can result in a range of T cell phenotypes, from inducing selective functions to completely inhibiting their functional capacity.[2][3] This flexibility in T cell recognition has led to a revision of the traditional "on-off" model of T cell activation.[2]

Quantitative Analysis of TCR-APL Interactions

The affinity and kinetics of the TCR-pMHC interaction are critical determinants of the T cell's response. Parameters such as the equilibrium dissociation constant (KD), the on-rate (kon), and the off-rate (koff) dictate the stability and duration of the interaction, which in turn influences the downstream signaling cascade. Generally, a threshold affinity and a sufficiently long half-life of the interaction are required for productive T cell activation.[4] However, excessively long half-lives can also impair T cell activation, suggesting an optimal dwell time for efficient signaling.[4][5]

Binding Affinity and Kinetic Parameters of TCR-APL Interactions

The following table summarizes key binding parameters for various TCR-APL systems, highlighting the correlation between binding kinetics and the observed T cell functional outcome. This data is compiled from multiple studies utilizing Surface Plasmon Resonance (SPR) to measure the interactions between soluble TCRs and pMHC complexes.

TCR SystemPeptide LigandSequenceKD (µM)koff (s-1)kon (M-1s-1)T Cell ResponseReference
OT-IOVA (N4)SIINFEKL8.20.131.6 x 104Strong Agonist[6]
OT-IA2SIINFAKL270.238.5 x 103Strong Agonist[6]
OT-IG4SIIGFEKL1301.31.0 x 104Weak Agonist[6]
OT-IE1EIINFEKL2002.51.3 x 104Antagonist[6]
1G4NY-ESO-1 9VSLLMWITQV0.70.0121.7 x 104Agonist[2]
1G4NY-ESO-1 5FSLLMWITQF100>1-Weak Agonist[2]
A6Tax 11-19LLFGYPVYV160--Agonist[7]

Note: The precise values for binding kinetics can vary between different experimental setups and should be considered within the context of the specific study.

Correlation of Binding Parameters with T Cell Function

Studies have consistently shown a correlation between the off-rate (koff) of the TCR-pMHC interaction and the resulting T cell response, with agonist pMHCs generally exhibiting slower dissociation rates.[8] However, this is not a universal rule, and the cellular environment can amplify the intrinsic TCR-pMHC binding to generate a broader range of affinities and rapid kinetics that determine T cell responsiveness.[8] The concept of "kinetic proofreading" suggests that a minimum duration of TCR engagement is necessary to initiate a stable signaling cascade, while "serial engagement" proposes that a TCR must be able to disengage from one pMHC to interact with others for sustained signaling.[5]

Experimental Protocols for Studying TCR-APL Interactions

A variety of experimental techniques are employed to characterize the biophysical and functional consequences of TCR-APL interactions. Below are detailed methodologies for some of the key experiments in this field.

Production of Soluble TCR and pMHC Proteins

The production of high-quality, soluble TCR and pMHC proteins is a prerequisite for in-depth biophysical analysis. While various expression systems exist, including mammalian and insect cells, E. coli-based expression followed by in vitro refolding remains a robust and widely used method due to its high yield of homogenous protein.[9]

Protocol for Production of Soluble TCR and pMHC in E. coli

  • Gene Synthesis and Cloning : Synthesize the extracellular domains of the TCR α and β chains, and the MHC heavy and light chains (e.g., β2-microglobulin for MHC class I). Clone these into separate E. coli expression vectors.

  • Protein Expression : Transform the expression vectors into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG. The proteins will typically form insoluble inclusion bodies.

  • Inclusion Body Isolation : Lyse the bacterial cells and purify the inclusion bodies through a series of washes to remove cellular debris.

  • Solubilization : Solubilize the purified inclusion bodies in a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride).

  • Refolding :

    • pMHC : Refold the MHC heavy chain, light chain, and the specific peptide ligand together by rapid dilution into a refolding buffer. The buffer typically contains redox shuffling agents (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

    • TCR : Refold the TCR α and β chains together using a similar rapid dilution method into a refolding buffer.

  • Purification : Purify the refolded proteins using a combination of ion-exchange and size-exclusion chromatography.

  • Quality Control : Assess the purity and homogeneity of the proteins by SDS-PAGE and confirm their identity by mass spectrometry.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It is the "gold standard" for measuring the affinity and kinetics of TCR-pMHC interactions.[10][11][12]

Protocol for SPR Analysis of TCR-pMHC Interaction

  • Sensor Chip Preparation : Choose a sensor chip with a suitable surface chemistry (e.g., CM5). Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization : Immobilize the pMHC complex onto the sensor chip surface via amine coupling. The amount of immobilized ligand should be optimized to avoid mass transport limitations.

  • Analyte Injection : Inject a series of concentrations of the soluble TCR (analyte) over the sensor surface. Include a buffer-only injection as a control.

  • Data Acquisition : Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.

  • Data Analysis : Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[13][14]

T Cell Activation Assays

To determine the functional outcome of TCR-APL interactions, a variety of T cell activation assays can be performed. These assays measure different aspects of T cell response, from early signaling events to downstream effector functions.

ICS is a widely used method to quantify the production of cytokines by individual T cells following stimulation.[1][5][15][16][17][18][19]

Protocol for Intracellular Cytokine Staining

  • T Cell Stimulation : Co-culture T cells with APCs pulsed with the APL of interest for a defined period (typically 4-6 hours). Include positive (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies) and negative (unpulsed APCs) controls.

  • Protein Transport Inhibition : Add a protein transport inhibitor, such as Brefeldin A or Monensin, for the last few hours of stimulation to block cytokine secretion and cause them to accumulate intracellularly.

  • Surface Staining : Stain the cells with fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8) to identify the T cell populations of interest.

  • Fixation and Permeabilization : Fix the cells with a fixative (e.g., paraformaldehyde) to preserve their morphology and then permeabilize the cell membrane with a detergent-based buffer (e.g., saponin).

  • Intracellular Staining : Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis : Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cytokine-producing T cells within specific populations.

The Nuclear Factor of Activated T cells (NFAT) is a key transcription factor that is activated downstream of TCR signaling. NFAT reporter assays provide a sensitive measure of early T cell activation.[3][8][14][20][21]

Protocol for NFAT Reporter Assay

  • Cell Line : Use a T cell line (e.g., Jurkat) that has been stably transfected with a reporter construct containing NFAT response elements driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).

  • Stimulation : Co-culture the NFAT reporter T cells with APCs pulsed with the APL of interest for a specified time (e.g., 6-24 hours).

  • Reporter Gene Measurement :

    • Luciferase : Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

    • GFP : Analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells and the mean fluorescence intensity.

  • Data Analysis : Normalize the reporter signal to a control and plot the results as a function of APL concentration.

Signaling Pathways in T Cell-APL Interactions

The engagement of the TCR by a pMHC ligand initiates a complex cascade of intracellular signaling events. APLs can qualitatively alter these signaling pathways, leading to different functional outcomes.

The Canonical TCR Signaling Pathway

Upon TCR engagement with an agonist pMHC, a signaling cascade is initiated, leading to T cell activation. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the Src-family kinase Lck. This, in turn, recruits and activates ZAP-70, another tyrosine kinase. Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLCγ1-Ca2+-NFAT pathway, the PKCθ-NF-κB pathway, and the Ras-MAPK pathway. These pathways culminate in cytokine production, proliferation, and differentiation of the T cell.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 pMHC pMHC pMHC->TCR Binding Lck Lck CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCG1 PLCγ1 LAT->PLCG1 Recruitment SLP76->PLCG1 Activation DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Expression (Cytokines, Proliferation) NFAT->Gene NFkB->Gene AP1->Gene

Canonical TCR Signaling Pathway

Altered Signaling by APLs

APLs can induce qualitatively different signaling patterns compared to the native ligand.[2][3] For instance, an antagonist APL might lead to only partial phosphorylation of the CD3ζ chain, which is insufficient to recruit and activate ZAP-70 effectively.[17] This results in a failure to propagate the signal downstream. Partial agonists may induce a subset of signaling pathways, leading to the production of some but not all effector molecules. For example, a partial agonist might trigger cytokine release without inducing T cell proliferation.

APL_Signaling_Comparison cluster_ligands Ligand Type cluster_signaling Signaling Cascade cluster_outcome T Cell Response Agonist Agonist Full_Phosphorylation Full CD3ζ Phosphorylation Agonist->Full_Phosphorylation Partial_Agonist Partial Agonist Partial_Phosphorylation Partial CD3ζ Phosphorylation Partial_Agonist->Partial_Phosphorylation Antagonist Antagonist No_Phosphorylation No/Minimal Phosphorylation Antagonist->No_Phosphorylation Full_Activation Full Activation (Proliferation, Cytokines) Full_Phosphorylation->Full_Activation Partial_Activation Partial Activation (e.g., Cytokines only) Partial_Phosphorylation->Partial_Activation No_Activation No Activation/ Inhibition No_Phosphorylation->No_Activation APL_Characterization_Workflow Start APL Design and Synthesis Protein_Production Produce Soluble TCR and pMHC-APL Complexes Start->Protein_Production SPR Biophysical Characterization (SPR) (KD, koff, kon) Protein_Production->SPR Functional_Assays In Vitro T Cell Functional Assays Protein_Production->Functional_Assays Data_Analysis Data Analysis and Interpretation SPR->Data_Analysis ICS Intracellular Cytokine Staining Functional_Assays->ICS Proliferation Proliferation Assay (e.g., CFSE) Functional_Assays->Proliferation Signaling_Assay Signaling Analysis (e.g., NFAT reporter, Phosflow) Functional_Assays->Signaling_Assay ICS->Data_Analysis Proliferation->Data_Analysis Signaling_Assay->Data_Analysis

References

An In-depth Technical Guide to the Basic Properties and Characteristics of OVA G4 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties and characteristics of the OVA G4 peptide (SIIGFEKL). As a variant of the well-characterized immunodominant ovalbumin peptide, SIINFEKL, the G4 peptide serves as a critical tool in immunological research, particularly in studies of T-cell activation, tolerance, and cancer immunotherapy. This document details its biochemical properties, its role as a low-affinity ligand for the OT-I T-cell receptor (TCR), and its interaction with the H-2Kb MHC class I molecule. Furthermore, this guide offers detailed experimental protocols for key assays and visualizes associated signaling pathways and experimental workflows to facilitate its application in a research and drug development setting.

Introduction

The OVA G4 peptide, with the amino acid sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL), is a synthetic variant of the chicken ovalbumin (OVA) protein fragment spanning amino acids 257-264 (SIINFEKL)[1][2]. The parent peptide, SIINFEKL, is a potent agonist for the TCR of OT-I CD8+ T-cells when presented by the murine MHC class I molecule, H-2Kb. The G4 variant, which contains a glycine substitution at position 4 (Asn to Gly), is characterized as a low-affinity ligand[1][3]. This property makes the OVA G4 peptide an invaluable tool for investigating the nuances of T-cell activation thresholds, the impact of TCR-pMHC affinity on immune responses, and the development of peptide-based vaccines and immunotherapies.

Biochemical and Immunological Properties

The fundamental characteristics of the OVA G4 peptide are summarized below. It is routinely used to stimulate ovalbumin-specific T-cells and to evaluate new vaccine adjuvants[1].

PropertyValueReference
Sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL)[1][2]
Parent Peptide OVA (257-264) SIINFEKL[1]
Molecular Formula C43H71N9O12[1]
Molecular Weight 906.08 g/mol [1]
MHC Restriction H-2Kb (Murine MHC Class I)[1]
TCR Specificity OT-I[3]
Binding Affinity Low-affinity variant of SIINFEKL[1][3]

Quantitative Data

Precise quantitative data on the binding affinity of OVA G4 to H-2Kb and its potency in activating OT-I T-cells are crucial for experimental design and interpretation. While direct Kd and IC50 values for OVA G4 are not consistently reported in the literature, it is well-established as a low-affinity ligand in comparison to the high-affinity SIINFEKL peptide. For context, the reported dissociation constant (Kd) for SIINFEKL binding to H-2Kb is approximately 3.042 nM. Researchers can experimentally determine the corresponding values for OVA G4 using the protocols outlined in this guide.

Table 3.1: H-2Kb Binding Affinity

PeptideSequenceKd (nM)Experimental Method
OVA (257-264) SIINFEKL3.042Fluorescence Polarization
OVA G4 SIIGFEKLUser-determinedFluorescence Polarization Competition Assay

Table 3.2: T-Cell Activation Potency (OT-I CD8+ T-cells)

PeptideSequenceIC50 (nM) for IFN-γ productionExperimental Method
OVA (257-264) SIINFEKLUser-determinedIFN-γ ELISPOT
OVA G4 SIIGFEKLUser-determinedIFN-γ ELISPOT

Note: The IC50 value is dependent on experimental conditions. In vitro activation of OT-I T-cells with the low-affinity SIIGFEKL ligand has been shown to be dependent on the provision of IL-2 and other co-stimulatory signals.

Signaling Pathways

The engagement of the TCR by a peptide-MHC complex initiates a complex signaling cascade that dictates the T-cell's fate. The affinity of this interaction significantly influences the signaling dynamics. High-affinity ligands like SIINFEKL typically induce a robust and rapid activation of downstream pathways, including strong phosphorylation of Erk, p38, and JNK MAP kinases. In contrast, low-affinity ligands such as OVA G4 are known to induce reduced but more sustained Erk signaling.

TCR Signaling Pathway for a Low-Affinity Ligand

TCR_Signaling_Low_Affinity TCR_pMHC TCR - Low-Affinity pMHC (OVA G4 - H-2Kb) Lck Lck TCR_pMHC->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras_GRP RasGRP DAG->Ras_GRP PKC PKCθ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Ras Ras Ras_GRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Sustained Erk Activation MEK->Erk Cellular_Response T-Cell Proliferation & Cytokine Release (IL-2 dependent) Erk->Cellular_Response NFAT NFAT Activation Ca_Flux->NFAT NFAT->Cellular_Response NFkB NF-κB Activation PKC->NFkB NFkB->Cellular_Response

TCR signaling cascade for a low-affinity pMHC ligand.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the OVA G4 peptide.

MHC Class I-Peptide Binding Assay (Fluorescence Polarization)

This protocol can be used to determine the binding affinity (Kd) of OVA G4 for the H-2Kb molecule through a competitive binding assay.

Materials:

  • Soluble, purified H-2Kb molecules

  • Fluorescently labeled high-affinity peptide (e.g., FITC-SIINFEKL) as a tracer

  • Unlabeled OVA G4 peptide (competitor)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled tracer peptide in DMSO and dilute to the working concentration in assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable fluorescence signal.

    • Prepare a serial dilution of the unlabeled OVA G4 competitor peptide in assay buffer, covering a wide concentration range (e.g., from 1 nM to 100 µM).

    • Dilute the purified H-2Kb molecules in assay buffer to a concentration that results in a significant polarization shift upon binding to the tracer peptide (typically in the nanomolar range, to be optimized empirically).

  • Assay Setup:

    • In a 384-well plate, add the assay components in the following order:

      • Assay buffer

      • Serial dilutions of the unlabeled OVA G4 peptide

      • Fluorescently labeled tracer peptide

      • H-2Kb molecules

    • Include control wells:

      • Tracer only (no H-2Kb) for minimum polarization.

      • Tracer and H-2Kb (no competitor) for maximum polarization.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours, or as optimized, to reach binding equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the tracer binding).

    • Calculate the Ki (and subsequently Kd) of the OVA G4 peptide using the Cheng-Prusoff equation, taking into account the concentration and Kd of the tracer peptide.

In Vitro T-Cell Activation: IFN-γ ELISPOT Assay

This protocol measures the frequency of IFN-γ-secreting OT-I T-cells upon stimulation with OVA G4 peptide.

Materials:

  • 96-well PVDF membrane ELISPOT plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate for HRP (e.g., AEC or TMB)

  • OT-I CD8+ T-cells (from spleen or lymph nodes of an OT-I transgenic mouse)

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a C57BL/6 mouse

  • OVA G4 peptide and SIINFEKL peptide (as a positive control)

  • Complete RPMI-1640 medium

  • Recombinant mouse IL-2

Procedure:

  • Plate Coating:

    • Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation:

    • Isolate splenocytes from an OT-I mouse and purify CD8+ T-cells using a negative selection kit.

    • Prepare APCs by isolating splenocytes from a C57BL/6 mouse and irradiating them to prevent proliferation.

  • Assay Setup:

    • Wash the coated plate and block with complete RPMI medium.

    • Prepare serial dilutions of the OVA G4 and SIINFEKL peptides.

    • Add APCs to each well.

    • Add the peptide dilutions to the respective wells.

    • Add the purified OT-I CD8+ T-cells to each well.

    • Add recombinant mouse IL-2 to the wells containing the low-affinity OVA G4 peptide to provide co-stimulation.

    • Include negative control (T-cells and APCs without peptide) and positive control (T-cells and APCs with a mitogen like Concanavalin A) wells.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Spot Development:

    • Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate as recommended by the manufacturer.

    • Wash and add Streptavidin-HRP. Incubate.

    • Wash and add the substrate. Monitor for spot formation.

    • Stop the reaction by washing with water.

  • Analysis:

    • Dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

    • Plot the number of spots against the peptide concentration to determine the IC50 value.

In Vivo T-Cell Activation and Proliferation

This protocol describes an adoptive transfer model to assess the in vivo activation and proliferation of OT-I T-cells in response to immunization with the OVA G4 peptide.

InVivo_Workflow Isolate_OTI 1. Isolate OT-I CD8+ T-cells Label_CFSE 2. Label with CFSE Isolate_OTI->Label_CFSE Adoptive_Transfer 3. Adoptively transfer into C57BL/6 recipient mice Label_CFSE->Adoptive_Transfer Immunize 4. Immunize with OVA G4 peptide + Adjuvant Adoptive_Transfer->Immunize Harvest 5. Harvest spleen and lymph nodes (Day 3-7) Immunize->Harvest Analyze 6. Analyze by Flow Cytometry (CFSE dilution, activation markers) Harvest->Analyze

Workflow for in vivo T-cell activation and proliferation.

Procedure:

  • OT-I T-cell Preparation: Isolate CD8+ T-cells from the spleen and lymph nodes of an OT-I transgenic mouse.

  • CFSE Labeling: Label the purified OT-I T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. This dye allows for the tracking of cell proliferation by halving its fluorescence intensity with each cell division.

  • Adoptive Transfer: Inject a defined number of CFSE-labeled OT-I T-cells (e.g., 1-2 x 10^6 cells) intravenously into recipient C57BL/6 mice.

  • Immunization: One day after the adoptive transfer, immunize the recipient mice subcutaneously or intraperitoneally with the OVA G4 peptide emulsified in an appropriate adjuvant (e.g., Complete Freund's Adjuvant or a modern equivalent like AddaVax).

  • Harvesting Tissues: At a predetermined time point (typically 3-7 days post-immunization), euthanize the mice and harvest the spleens and draining lymph nodes.

  • Flow Cytometry Analysis: Prepare single-cell suspensions from the harvested tissues. Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD44, CD62L) to identify the adoptively transferred OT-I cells and assess their activation status. Analyze the cells by flow cytometry to measure the dilution of the CFSE signal, which is a direct measure of cell proliferation.

Conclusion

The OVA G4 peptide is a versatile and essential tool for immunological research. Its characterization as a low-affinity ligand for the OT-I TCR allows for detailed investigations into the fundamental principles of T-cell activation and tolerance. This technical guide provides a solid foundation of its properties and offers detailed, adaptable protocols to facilitate its use in the laboratory. The ability to quantitatively assess its binding affinity and T-cell stimulatory capacity will empower researchers to design and interpret experiments with greater precision, ultimately advancing our understanding of T-cell biology and aiding in the development of novel immunotherapies.

References

Methodological & Application

Application Notes and Protocols: OVA G4 Peptide Stimulation of OT-I T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-I transgenic mice are a cornerstone model in immunology, expressing a T cell receptor (TCR) specific for the ovalbumin (OVA) peptide fragment 257-264 (SIINFEKL) presented by the MHC class I molecule H-2Kb. The altered peptide ligand SIIGFEKL, commonly known as G4, is a variant of the cognate SIINFEKL peptide. Due to a substitution at position 4 (Glycine for Phenylalanine), the G4 peptide exhibits a lower binding affinity to the OT-I TCR. This characteristic makes the G4 peptide an invaluable tool for studying the threshold of T cell activation, T cell sensitivity, and the consequences of suboptimal TCR signaling. These application notes provide detailed protocols for the stimulation of OT-I T cells with the OVA G4 peptide and subsequent analysis of activation, proliferation, cytokine production, and cytotoxicity.

Peptide Specifications and Comparison

The OVA G4 peptide (SIIGFEKL) serves as a low-affinity agonist for the OT-I TCR, in contrast to the high-affinity cognate peptide SIINFEKL. This difference in affinity allows for the investigation of how varying signal strengths through the TCR influence T cell fate and function.

ParameterHigh-Affinity Peptide (SIINFEKL)Low-Affinity Peptide (G4 - SIIGFEKL)Reference
Amino Acid Sequence S-I-I-N-F-E-K-LS-I-I-G-F-E-K-L[1][2]
TCR Affinity HighLow[1]
Typical Concentration Range for In Vitro Stimulation 1 pM - 10 µM1 nM - 100 µM[2][3][4]
Expected Proliferation Robust proliferation at low concentrationsRequires higher concentrations to induce comparable proliferation[3][4]
Cytokine Production (IFN-γ, IL-2) Strong induction at low peptide concentrationsWeaker induction, requires higher peptide concentrations[2]
ERK Signaling Strong and sustainedWeak and transient[2]

Experimental Protocols

Preparation of Antigen-Presenting Cells (APCs)

For in vitro stimulation of OT-I T cells, peptide-pulsed APCs are required. Splenocytes from C57BL/6 mice are a common choice.

Materials:

  • Spleen from a C57BL/6 mouse

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol (R10 medium)

  • Red Blood Cell (RBC) Lysis Buffer

  • 70 µm cell strainer

  • OVA G4 peptide (SIIGFEKL) and SIINFEKL peptide (control)

Protocol:

  • Aseptically harvest the spleen from a C57BL/6 mouse into a petri dish containing R10 medium.

  • Create a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer using the plunger of a syringe.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the pellet in 5 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.

  • Add 10 mL of R10 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.

  • Resuspend the splenocytes in R10 medium and perform a cell count.

  • Adjust the cell concentration to 2 x 106 cells/mL in R10 medium.

  • Add the OVA G4 peptide to the desired final concentration (e.g., 1 µM, 10 µM, or a titration). For a positive control, use SIINFEKL peptide at a lower concentration (e.g., 1 nM).

  • Incubate the splenocytes with the peptide for 2-4 hours at 37°C and 5% CO2.[5]

  • After incubation, wash the cells three times with R10 medium to remove excess peptide. The APCs are now ready for co-culture.

OT-I T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of OT-I T cells in response to peptide stimulation by tracking the dilution of the fluorescent dye CFSE.

Materials:

  • Spleen and lymph nodes from an OT-I transgenic mouse

  • CD8a+ T Cell Isolation Kit

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Peptide-pulsed APCs (from Protocol 1)

  • 96-well round-bottom plate

Protocol:

  • Isolate naïve CD8+ T cells from the spleen and lymph nodes of an OT-I mouse using a magnetic bead-based isolation kit according to the manufacturer's instructions.

  • Resuspend the purified OT-I T cells at 1 x 107 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold R10 medium.

  • Wash the cells twice with R10 medium.

  • In a 96-well round-bottom plate, co-culture 1 x 105 CFSE-labeled OT-I T cells with 2 x 105 peptide-pulsed APCs in a final volume of 200 µL of R10 medium.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • After incubation, harvest the cells and analyze by flow cytometry. Gate on the CD8+ T cell population and assess CFSE dilution as a measure of proliferation.

Intracellular Cytokine Staining (ICS)

This protocol allows for the detection of cytokine production (e.g., IFN-γ, IL-2) within individual T cells following stimulation.

Materials:

  • Peptide-pulsed APCs and isolated OT-I T cells

  • Brefeldin A (GolgiPlug) or Monensin (GolgiStop)

  • Anti-CD8 and other surface marker antibodies

  • Fixation/Permeabilization solution

  • Anti-IFN-γ, Anti-IL-2, or other intracellular cytokine antibodies

  • Flow cytometer

Protocol:

  • Co-culture 5 x 105 OT-I T cells with 1 x 106 peptide-pulsed APCs in a 24-well plate in 1 mL of R10 medium.

  • Incubate for 2 hours at 37°C and 5% CO2.

  • Add a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL) to the culture.

  • Incubate for an additional 4-6 hours.

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

  • Stain for surface markers (e.g., CD8) for 30 minutes on ice.

  • Wash the cells and then fix and permeabilize using a commercially available kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-2) for 30 minutes at room temperature.

  • Wash the cells and resuspend in FACS buffer for analysis by flow cytometry.

Cytotoxicity Assay

This assay measures the ability of activated OT-I T cells to lyse target cells pulsed with the G4 peptide.

Materials:

  • Activated OT-I T cells (effector cells), generated by co-culturing with G4-pulsed APCs for 3-5 days.

  • Target cells (e.g., EL4 cell line, H-2Kb positive)

  • Calcein-AM or other viability dye

  • 96-well U-bottom plate

Protocol:

  • Prepare target cells by pulsing them with the OVA G4 peptide (e.g., 10 µM) for 1-2 hours at 37°C. A set of target cells should be pulsed with SIINFEKL as a positive control, and another set left unpulsed as a negative control.

  • Label the peptide-pulsed target cells with a viability dye like Calcein-AM.

  • In a 96-well U-bottom plate, add 1 x 104 labeled target cells per well.

  • Add activated OT-I T cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Centrifuge the plate briefly to initiate cell contact.

  • Incubate for 4 hours at 37°C and 5% CO2.

  • Measure the release of the viability dye into the supernatant or the percentage of remaining live target cells by flow cytometry to determine the percentage of specific lysis.

Visualizations

experimental_workflow Experimental Workflow for OT-I T Cell Stimulation cluster_preparation Cell Preparation cluster_assays Functional Assays Isolate OT-I T Cells Isolate OT-I T Cells Co-culture Co-culture Isolate OT-I T Cells->Co-culture Prepare APCs Prepare APCs Pulse APCs with G4 Peptide Pulse APCs with G4 Peptide Prepare APCs->Pulse APCs with G4 Peptide Pulse APCs with G4 Peptide->Co-culture Proliferation Assay (CFSE) Proliferation Assay (CFSE) Co-culture->Proliferation Assay (CFSE) Cytokine Staining (ICS) Cytokine Staining (ICS) Co-culture->Cytokine Staining (ICS) Cytotoxicity Assay Cytotoxicity Assay Co-culture->Cytotoxicity Assay

Caption: Workflow for G4 peptide stimulation of OT-I T cells.

tcr_signaling_pathway TCR Signaling Cascade: High vs. Low Affinity cluster_high_affinity High Affinity (SIINFEKL) cluster_low_affinity Low Affinity (G4) TCR_high TCR Engagement (High Affinity) Lck_Zap70_high Lck/ZAP-70 Phosphorylation (Robust) TCR_high->Lck_Zap70_high ERK_high ERK Activation (Sustained) Lck_Zap70_high->ERK_high Outcome_high Strong Proliferation & Cytokine Release ERK_high->Outcome_high TCR_low TCR Engagement (Low Affinity) Lck_Zap70_low Lck/ZAP-70 Phosphorylation (Weaker) TCR_low->Lck_Zap70_low ERK_low ERK Activation (Transient) Lck_Zap70_low->ERK_low Outcome_low Reduced Proliferation & Cytokine Release ERK_low->Outcome_low

Caption: Differential signaling by high vs. low affinity peptides.

References

Application Notes and Protocols: Preparation of OVA G4 Peptide TFA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA G4 peptide, a variant of the agonist ovalbumin (OVA) peptide SIINFEKL (257-264), is a critical tool for researchers studying T-cell activation and developing new vaccine adjuvants.[1][2][3][4] Synthetic peptides like OVA G4 are typically delivered as trifluoroacetate (TFA) salts, a byproduct of the solid-phase synthesis and purification processes.[5][6] While TFA is essential for high-purity peptide production, its presence can significantly impact the results of in vitro assays.

Residual TFA can alter the peptide's structure, mass, and solubility.[7][8] More critically, TFA can exhibit dose-dependent cytotoxicity, interfere with cell proliferation, and disrupt receptor-binding interactions, even at nanomolar concentrations.[7][9][10][11] Therefore, proper dissolution and preparation, including the removal of TFA for sensitive applications, are paramount for obtaining accurate and reproducible experimental data.

These application notes provide two distinct protocols for the preparation of OVA G4 peptide TFA: a direct dissolution method for non-sensitive assays and a more rigorous protocol involving TFA removal for sensitive cell-based studies.

Peptide Characteristics and Data

A summary of the key quantitative data for OVA G4 peptide is presented below. It is crucial to use the molecular weight of the TFA salt form for accurate concentration calculations when using the peptide directly.

CharacteristicValueReference
Sequence (Single-Letter) SIIGFEKL[1][2][12][13][14]
Sequence (Three-Letter) Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu[13]
Molecular Weight (Free Peptide) 906.08 g/mol [2][13][14][15]
Molecular Weight (TFA Salt) 1020.10 g/mol [12]
Appearance Lyophilized white to off-white solid[12][13]
Recommended Storage (Lyophilized) -20°C or -80°C, sealed from moisture[1][12][13][14]
Aqueous Solubility Up to 6.67 mg/mL in H₂O (may require sonication)[12]

Experimental Protocols

Two primary protocols are provided below. The choice of protocol depends directly on the sensitivity of the intended in vitro assay to TFA. For most cell-based assays, Protocol 2 is strongly recommended.

Decision Workflow for Protocol Selection

G start Start: Have this compound assay_type What is the nature of the in vitro assay? start->assay_type sensitive Sensitive Assay? (e.g., Cell proliferation, cytotoxicity, receptor binding, in vivo studies) assay_type->sensitive Sensitive nonsensitive Non-Sensitive Assay? (e.g., HPLC analysis, some enzymatic assays) assay_type->nonsensitive Non-Sensitive protocol2 Follow Protocol 2: TFA Removal via HCl Exchange sensitive->protocol2 protocol1 Follow Protocol 1: Direct Dissolution nonsensitive->protocol1 end_assay Proceed to Assay protocol1->end_assay protocol2->end_assay

Caption: Workflow for selecting the appropriate peptide preparation protocol.

Protocol 1: Direct Dissolution of this compound

This protocol is suitable for applications where the presence of low concentrations of TFA is unlikely to interfere with the experimental outcome.

3.1.1 Materials

  • Lyophilized this compound

  • Sterile, nuclease-free water or desired buffer (e.g., PBS, cell culture medium)

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional)

  • 0.22 µm sterile syringe filter

3.1.2 Methodology

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from entering the vial, which can degrade the peptide.[16]

  • Solvent Addition: Briefly centrifuge the vial to ensure all peptide powder is at the bottom. Using a calibrated pipette, add the desired volume of sterile water or buffer to the vial. For initial reconstitution, dissolving in sterile water is recommended before further dilution in buffers containing salts, which can hinder solubility.[16][17]

    • Calculation Example: To prepare a 1 mM stock solution from 1 mg of peptide:

      • Use the molecular weight of the TFA salt: 1020.10 g/mol .

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.001 g / (0.001 mol/L * 1020.10 g/mol ) = 0.0009803 L

      • Volume = 980.3 µL

  • Dissolution: Gently vortex the vial to mix.[18] If the peptide does not fully dissolve, a brief sonication (5-10 minutes) in a water bath can be applied.[12][17] Visually inspect the solution to ensure it is clear and free of particulates.[17]

  • Sterilization (Optional but Recommended): For use in sterile cell culture, filter the peptide stock solution through a 0.22 µm sterile syringe filter into a new sterile, low-protein-binding tube.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes in low-protein-binding tubes.[11][17] Store aliquots at -20°C or -80°C. A reconstituted peptide in solvent is stable for up to 6 months at -80°C or 1 month at -20°C.[12]

Protocol 2: TFA Removal by HCl Exchange and Lyophilization

This protocol is mandatory for sensitive biological assays where TFA could be cytotoxic or otherwise interfere with the results.[7] The principle is to replace the TFA counter-ion with a more biologically compatible chloride ion.[6][8]

3.2.1 Materials

  • Lyophilized this compound

  • Sterile, nuclease-free distilled water

  • 100 mM Hydrochloric Acid (HCl) solution, sterile

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

3.2.2 Visualizing Counter-Ion Exchange

G cluster_0 Before Exchange cluster_1 HCl Addition & Lyophilization Cycles cluster_2 After Exchange Peptide_TFA Peptide⁺ · ⁻TFA Step1 Add HCl (H⁺ + Cl⁻) Peptide_TFA->Step1 Step2 Lyophilize (removes H⁺TFA⁻ and H₂O) Step1->Step2 Peptide_HCl Peptide⁺ · ⁻Cl Step2->Peptide_HCl

Caption: Conceptual diagram of TFA counter-ion exchange with chloride.

3.2.3 Methodology

  • Initial Dissolution: Dissolve the peptide in sterile distilled water at a concentration of approximately 1 mg/mL in a lyophilization-compatible tube.[7][8][19]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7][8][20]

    • Note: HCl concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk modifying the peptide.[7][20]

  • Incubation: Let the solution stand at room temperature for at least one minute.[8][19]

  • Freezing: Flash-freeze the solution in liquid nitrogen.[7][19][21]

  • Lyophilization: Lyophilize the sample overnight or until all liquid is removed and a dry powder remains.[7][8][19]

  • Repeat Cycles: To ensure complete removal of TFA, repeat steps 1-5 at least two more times (for a total of three cycles).[7][8][19][20]

  • Final Reconstitution: After the final lyophilization, the peptide is now in its hydrochloride salt form. Reconstitute the peptide powder in the desired sterile buffer or water for your experiment, following steps 3.1.2 to 3.1.2 of Protocol 1.

    • Important: When calculating the concentration for the final stock solution, use the molecular weight of the free peptide (906.08 g/mol ), as the TFA has been replaced.

Summary and Recommendations

Protocol ParameterProtocol 1: Direct DissolutionProtocol 2: TFA Removal
When to Use Non-sensitive assays (e.g., HPLC, some biochemical assays).Sensitive assays (e.g., cell culture, in vivo studies, receptor binding).[7]
Pros Quick, simple, requires minimal equipment.Minimizes risk of experimental artifacts, increases biological relevance.
Cons Risk of TFA interference, potential for cytotoxicity and altered peptide function.[7][9]Time-consuming, requires a lyophilizer, potential for peptide loss during transfers.[19]
Final Peptide Form TFA SaltHydrochloride Salt
MW for Calculation 1020.10 g/mol (TFA Salt)906.08 g/mol (Free Peptide)

Best Practices:

  • Always use high-purity, sterile solvents and low-protein-binding labware.

  • To confirm solubility for a new batch of peptide, test a small amount first before dissolving the entire stock.[17]

  • If solubility remains an issue, consider adjusting the pH of the solvent. As the OVA G4 peptide has a net negative charge at neutral pH (due to the glutamic acid residue), adding a small amount of dilute base could improve solubility.[17]

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11][17]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of OVA G4 (SIIGFEKL) peptide, a low-affinity variant of the immunodominant OVA peptide SIINFEKL, in T cell proliferation and activation assays. A comparison with the high-affinity SIINFEKL peptide is provided to guide experimental design and data interpretation.

Introduction

The activation of T lymphocytes is a critical event in the adaptive immune response, initiated by the interaction of the T cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC). The affinity of this interaction plays a crucial role in determining the outcome of T cell activation, influencing proliferation, cytokine production, and differentiation.

The OVA peptide SIINFEKL (OVA257-264) is a well-characterized, high-affinity ligand for the TCR of OT-I CD8+ T cells and is widely used as a model antigen. The G4 variant, SIIGFEKL, exhibits a lower binding affinity to the OT-I TCR. Studying T cell responses to low-affinity peptides like G4 is essential for understanding the nuances of T cell activation, including the thresholds required for activation and the qualitative differences in signaling pathways. This is particularly relevant in the fields of cancer immunology and vaccine development, where target antigens may be presented as low-affinity peptides.

These application notes provide recommended concentration ranges and detailed protocols for utilizing the OVA G4 peptide to induce T cell proliferation, with comparative data for the high-affinity SIINFEKL peptide.

Data Presentation

The following tables summarize the recommended concentration ranges and key experimental parameters for inducing T cell activation using OVA G4 and SIINFEKL peptides. These values are derived from multiple studies and should be used as a starting point for experimental optimization.

Table 1: Recommended Peptide Concentrations for In Vitro T Cell Activation Assays

PeptideAssay TypeRecommended Concentration RangeMolar Concentration Range (approx.)Notes
OVA G4 (SIIGFEKL) T Cell Proliferation1 µM - 10 µM1 µM - 10 µMHigher concentrations are generally required to elicit a proliferative response compared to high-affinity peptides.[1]
Cytokine Production (IFN-γ)1 µM1 µMMay induce transient or weak cytokine responses.[1]
Cytotoxicity Assay≥ 1 µM≥ 1 µMPoor killing of target cells is often observed even at high concentrations.[1]
OVA (SIINFEKL) T Cell Proliferation10 nM - 1 µg/mL11.5 nM - 1.15 µMA broad range is effective, with optimal concentrations often in the low nanomolar to micromolar range.[2][3][4]
Cytokine Production (IFN-γ, IL-2)10-8 to 10-2 µg/mL11.5 pM - 11.5 nMPotent inducer of cytokine production even at very low concentrations.[4]
Cytotoxicity Assay10-12 M - 10-6 M1 pM - 1 µMEffective killing of target cells is observed across a wide concentration range.[3]

Table 2: Key Experimental Parameters for a T Cell Proliferation Assay

ParameterRecommended Value
Cell Type OT-I CD8+ T cells (from transgenic mice)
Antigen Presenting Cells (APCs) Splenocytes, Bone Marrow-Derived Dendritic Cells (BMDCs), or cell lines like EL4.[1]
T Cell Seeding Density 1 x 105 to 5 x 105 cells/well (96-well plate)
APC to T Cell Ratio 1:1 to 5:1
Incubation Time 48 - 72 hours
Proliferation Measurement CFSE dilution assay, [3H]-thymidine incorporation, or BrdU incorporation.

Experimental Protocols

Protocol 1: In Vitro T Cell Proliferation Assay using CFSE Dilution

This protocol describes the measurement of T cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) upon cell division.

Materials:

  • OVA G4 (SIIGFEKL) peptide

  • OVA (SIINFEKL) peptide (as a positive control)

  • OT-I transgenic mice (for sourcing T cells and APCs)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Anti-CD8 antibody (conjugated to a fluorophore)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Preparation of Cells:

    • Isolate splenocytes from an OT-I transgenic mouse.

    • To enrich for T cells, a nylon wool column or a CD8+ T cell negative selection kit can be used.

    • Prepare a single-cell suspension of splenocytes to be used as APCs. These can be irradiated (2000-3000 rads) to prevent their proliferation.

  • CFSE Labeling of T Cells:

    • Resuspend the enriched OT-I T cells at a concentration of 1 x 107 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the CFSE-labeled T cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

  • Cell Co-culture and Peptide Stimulation:

    • Plate the APCs (e.g., irradiated splenocytes) at a density of 5 x 105 cells/well in a 96-well round-bottom plate.

    • Prepare serial dilutions of the OVA G4 and SIINFEKL peptides in complete RPMI-1640 medium. Recommended starting concentrations for titration are 10 µM for G4 and 1 µM for SIINFEKL, with 10-fold serial dilutions.

    • Add the peptide solutions to the wells containing APCs. Include a "no peptide" control.

    • Add 1 x 105 CFSE-labeled OT-I T cells to each well.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well and transfer to FACS tubes.

    • Wash the cells with FACS buffer.

    • Stain the cells with a fluorophore-conjugated anti-CD8 antibody for 30 minutes on ice.

    • Wash the cells again with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Gate on the CD8+ T cell population and analyze the CFSE fluorescence. Proliferating cells will show a sequential two-fold decrease in CFSE intensity.

Signaling Pathways and Visualizations

The affinity of the pMHC-TCR interaction dictates the quality and duration of intracellular signaling, leading to different T cell fates. High-affinity ligands like SIINFEKL induce a robust and sustained signaling cascade, leading to strong proliferation and effector function. In contrast, low-affinity ligands like G4 induce a transient and weaker signal.

T Cell Activation Signaling Pathway

The following diagram illustrates the key differences in the T cell receptor signaling pathway when stimulated by high-affinity versus low-affinity peptides.

T_Cell_Signaling cluster_High_Affinity High-Affinity (SIINFEKL) cluster_Low_Affinity Low-Affinity (G4 - SIIGFEKL) TCR_High TCR Lck_High Lck (Sustained Activation) TCR_High->Lck_High pMHC_High pMHC (High Affinity) pMHC_High->TCR_High Stable Binding ZAP70_High ZAP-70 (Sustained Phosphorylation) Lck_High->ZAP70_High LAT_High LAT Signalosome ZAP70_High->LAT_High Erk_High Erk (Strong & Sustained Activation) LAT_High->Erk_High Proliferation_High Robust Proliferation & Effector Function Erk_High->Proliferation_High TCR_Low TCR Lck_Low Lck (Transient Activation) TCR_Low->Lck_Low pMHC_Low pMHC (Low Affinity) pMHC_Low->TCR_Low Transient Binding ZAP70_Low ZAP-70 (Transient Phosphorylation) Lck_Low->ZAP70_Low Erk_Low Erk (Weak & Transient Activation) ZAP70_Low->Erk_Low SHP1 SHP-1 (Phosphatase) SHP1->Lck_Low Dephosphorylation Proliferation_Low Weak/No Proliferation Erk_Low->Proliferation_Low

Caption: TCR signaling in response to high vs. low-affinity peptides.

Key Differences in Signaling:

  • TCR-pMHC Interaction: High-affinity interactions are stable and long-lasting, whereas low-affinity interactions are transient.

  • Lck and ZAP-70 Activation: High-affinity ligands lead to sustained phosphorylation and activation of the initial kinases Lck and ZAP-70. Low-affinity ligands result in only transient activation.

  • Role of Phosphatases: In low-affinity signaling, phosphatases like SHP-1 are more effective at dephosphorylating and inactivating signaling molecules, dampening the overall signal.[3]

  • Downstream Signaling: This leads to strong and sustained activation of downstream pathways like the MAPK/Erk pathway with high-affinity ligands, while low-affinity ligands induce weak and transient activation.[3]

  • Functional Outcome: The robust signaling from high-affinity peptides drives strong T cell proliferation and effector functions. The weak signaling from low-affinity peptides may be insufficient to drive proliferation and may lead to T cell anergy or a qualitatively different response.

Experimental Workflow for T Cell Proliferation Assay

The following diagram outlines the major steps in the CFSE-based T cell proliferation assay.

T_Cell_Proliferation_Workflow cluster_Preparation Cell Preparation cluster_Assay Assay Setup cluster_Analysis Data Analysis Isolate_T_Cells Isolate OT-I T Cells CFSE_Label Label T Cells with CFSE Isolate_T_Cells->CFSE_Label Isolate_APCs Isolate & Prepare APCs Plate_APCs Plate APCs Isolate_APCs->Plate_APCs Add_T_Cells Add CFSE-labeled T Cells CFSE_Label->Add_T_Cells Add_Peptide Add Peptide (G4 or SIINFEKL) Plate_APCs->Add_Peptide Add_Peptide->Add_T_Cells Incubate Co-culture for 48-72h Add_T_Cells->Incubate Stain_Cells Stain for CD8 Incubate->Stain_Cells Flow_Cytometry Acquire on Flow Cytometer Stain_Cells->Flow_Cytometry Analyze_Data Analyze CFSE Dilution Flow_Cytometry->Analyze_Data

Caption: Workflow for CFSE-based T cell proliferation assay.

Conclusion

The OVA G4 peptide is a valuable tool for investigating the mechanisms of T cell activation by low-affinity ligands. Due to its reduced affinity for the OT-I TCR, higher concentrations of G4 peptide are required to induce T cell proliferation compared to the high-affinity SIINFEKL peptide. The provided protocols and concentration guidelines offer a solid foundation for designing and executing experiments to explore the dose-dependent effects of peptide affinity on T cell responses. Researchers should consider that the optimal concentrations may vary depending on the specific experimental conditions and should perform dose-response experiments to determine the ideal concentrations for their system. Understanding how T cells respond to low-affinity antigens is crucial for the development of effective immunotherapies and vaccines.

References

In Vivo Administration Protocol for OVA G4 Peptide in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The OVA G4 peptide (SIIGFEKL) is a synthetic peptide variant of the immunodominant ovalbumin (OVA) epitope SIINFEKL, which is presented by the mouse MHC class I molecule H-2Kb. As a low-affinity altered peptide ligand (APL) for the OT-I T cell receptor (TCR), the G4 peptide is a valuable tool for studying the mechanisms of T cell activation, tolerance, and thymic selection. This document provides detailed application notes and protocols for the in vivo administration of OVA G4 peptide in mice to investigate these immunological processes. The protocols outlined below are based on established methodologies and provide guidance on dosage, administration routes, and experimental models. Quantitative data from relevant studies are summarized for easy comparison, and key experimental workflows are visualized.

Introduction

The interaction between the T cell receptor (TCR) and peptide-MHC (pMHC) complexes is a critical determinant of T cell fate. High-affinity interactions typically lead to robust T cell activation and effector function, while low-affinity interactions can result in partial activation, anergy, or even tolerance. The OVA G4 peptide, with its reduced affinity for the OT-I TCR compared to the cognate SIINFEKL peptide, serves as an excellent model antigen to explore the nuances of T cell responses. In vivo administration of the G4 peptide allows researchers to probe how TCR signal strength influences CD8+ T cell development, peripheral tolerance, and the potential for therapeutic intervention in autoimmune diseases and cancer.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing OVA-derived peptides in vivo. These data can serve as a reference for designing experiments with the OVA G4 peptide.

Table 1: In Vivo Administration of OVA Peptide Variants for T Cell Selection in TAP1-deficient, OT-I/TCR-transgenic Mice

Peptide VariantAmino Acid SequenceAdministration RouteDosage (µ g/mouse )Mouse StrainPrimary OutcomeResult (Mean ± SE)
T4 (similar low-affinity to G4)S-I-I-T-F-E-K-LIntraperitoneal (i.p.)25-100TAP1-deficient, OT-I/TCR-transgenicVα2+CD8+CD44lowCD62Lhigh naive T cells in spleen on day 9~1.5 x 10^5 cells[1]
Q4R7 (low-affinity)S-I-I-Q-F-E-R-LIntraperitoneal (i.p.)25-100TAP1-deficient, OT-I/TCR-transgenicVα2+CD8+CD44lowCD62Lhigh naive T cells in spleen on day 9~1.2 x 10^5 cells[1]
OVAp (high-affinity)S-I-I-N-F-E-K-LIntraperitoneal (i.p.)25-100TAP1-deficient, OT-I/TCR-transgenicVα2+CD8+CD44lowCD62Lhigh naive T cells in spleen on day 9~0.5 x 10^5 cells[1]

Table 2: In Vivo Administration of OVA Peptides for Immune Tolerance Induction

PeptideAdministration RouteDosage (µ g/mouse )Adjuvant/FormulationMouse StrainPrimary Outcome
Lipo-OVA(323-339)Subcutaneous (s.c.)10LiposomeC57BL/6Reduced frequency of OVA-specific CD4+ T cells
p12-26 peptideIntraperitoneal (i.p.)25Complete Freund's Adjuvant (CFA)BALB/cInduction of B cell tolerance
SIINFEKLIntraperitoneal (i.p.)25 nMPBSC57BL/6Activation of adoptively transferred OT-I T cells

Experimental Protocols

Protocol 1: In Vivo T Cell Positive Selection using OVA G4 Peptide

This protocol is adapted from a study investigating the role of TCR affinity in thymic positive selection using OVA peptide variants.[1]

Objective: To induce the positive selection of CD8+ T cells in the thymus and their subsequent appearance in the periphery.

Materials:

  • OVA G4 peptide (SIIGFEKL)

  • Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

  • TAP1-deficient, OT-I/TCR-transgenic mice (4 weeks old)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Peptide Preparation: Dissolve the OVA G4 peptide in sterile PBS to a final concentration of 0.25-1.0 mg/mL. Ensure the peptide is fully dissolved.

  • Animal Dosing: Inject 4-week-old TAP1-deficient, OT-I/TCR-transgenic mice intraperitoneally with 25-100 µg of the OVA G4 peptide in a total volume of 100 µL of PBS.

  • Time Course Analysis:

    • For analysis of thymic T cell populations, euthanize mice on day 4 post-injection.

    • For analysis of peripheral T cell populations, euthanize mice on day 9 post-injection.

  • Cell Isolation and Analysis:

    • Isolate thymocytes and splenocytes using standard procedures.

    • Prepare single-cell suspensions.

    • Stain cells with fluorescently labeled antibodies against surface markers such as CD4, CD8, Vα2, CD44, and CD62L.

    • Analyze cell populations by flow cytometry.

Expected Outcome: Administration of the low-affinity G4 peptide is expected to induce the transient generation of mature CD4-CD8+ thymocytes and an increase in naive (CD44lowCD62Lhigh) Vα2+CD8+ T cells in the spleen.

Protocol 2: Induction of Peripheral Tolerance using OVA G4 Peptide

This protocol is a generalized approach for inducing tolerance to a peptide antigen.

Objective: To induce a state of antigen-specific unresponsiveness in peripheral T cells.

Materials:

  • OVA G4 peptide (SIIGFEKL)

  • Sterile, endotoxin-free PBS or a suitable adjuvant/delivery vehicle (e.g., liposomes, incomplete Freund's adjuvant)

  • C57BL/6 mice (6-8 weeks old)

  • Syringes and needles for the chosen administration route

Procedure:

  • Peptide Formulation:

    • For administration in saline, dissolve the OVA G4 peptide in sterile PBS to the desired concentration (e.g., 0.1 mg/mL for a 10 µg dose in 100 µL).

    • For administration with an adjuvant, emulsify the peptide solution with the adjuvant according to the manufacturer's instructions.

  • Tolerization Regimen: Administer the OVA G4 peptide to mice. The dose and route can be varied depending on the experimental goals. A starting point could be 10-50 µg per mouse, administered subcutaneously or intraperitoneally. A multi-dose regimen (e.g., injections on day 0 and day 7) may be more effective.

  • Immunogenic Challenge: To assess the induction of tolerance, challenge the mice 7-14 days after the final tolerizing dose with an immunogenic formulation of the same peptide or the high-affinity SIINFEKL peptide. This is typically done by injecting the peptide emulsified in Complete Freund's Adjuvant (CFA).

  • Readout: 7-10 days after the challenge, assess the antigen-specific immune response. This can include:

    • Measuring the frequency of antigen-specific T cells in the spleen and draining lymph nodes by tetramer staining and flow cytometry.

    • Assessing T cell function by measuring cytokine production (e.g., IFN-γ, IL-2) in response to ex vivo peptide restimulation using ELISpot or intracellular cytokine staining.

    • Measuring antigen-specific antibody titers in the serum by ELISA.

Expected Outcome: Mice pre-treated with the OVA G4 peptide are expected to show a reduced T cell and/or antibody response to the subsequent immunogenic challenge compared to control mice that did not receive the tolerizing regimen.

Visualizations

G4_Peptide_TCR_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD8+ T Cell (OT-I) MHC H-2Kb TCR OT-I TCR MHC->TCR Weak Interaction Lck Lck TCR->Lck Phosphorylates ITAMs ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK Pathway (ERK) LAT->MAPK Ca_Signaling Ca++ Signaling (NFAT) PLCg1->Ca_Signaling NFkB NF-κB Pathway PLCg1->NFkB Activation T Cell Activation (Proliferation, Cytokine Production) MAPK->Activation Reduced Signal Strength Ca_Signaling->Activation Reduced Signal Strength NFkB->Activation Reduced Signal Strength G4 OVA G4 Peptide (SIIGFEKL) G4->MHC Binds with low affinity Experimental_Workflow_Tolerance cluster_tolerization Tolerization Phase cluster_challenge Challenge Phase cluster_readout Readout Phase start Day 0: Administer OVA G4 Peptide (i.p./s.c.) repeat Day 7: (Optional) Repeat OVA G4 Peptide Administration start->repeat challenge Day 14: Immunize with SIINFEKL + CFA repeat->challenge readout Day 21-24: Analyze Immune Response (Flow Cytometry, ELISpot) challenge->readout

References

Application Notes and Protocols: Pulsing Dendritic Cells with OVA G4 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating primary T cell responses.[1][2][3] The process of loading DCs with specific peptides, known as "pulsing," allows these cells to present the peptide epitope via Major Histocompatibility Complex (MHC) molecules to T cells. This technique is fundamental in immunology research and is a cornerstone of DC-based cancer immunotherapy strategies.[2][3]

This document provides a detailed protocol for pulsing bone marrow-derived dendritic cells (BMDCs) with the Ovalbumin (OVA) G4 peptide (SIIGFEKL). The G4 peptide is an altered peptide ligand of the native OVA peptide SIINFEKL (OVA₈), which is presented by the H-2Kᵇ MHC class I molecule.[4] Following this protocol will enable researchers to generate peptide-pulsed DCs for use in various downstream applications, such as T cell activation assays and pre-clinical vaccination studies.

Experimental Data Summary

The following table summarizes key quantitative parameters for pulsing dendritic cells with OVA-related peptides, compiled from various studies. The optimal conditions may vary depending on the specific DC source, maturation state, and experimental goals.

ParameterRecommended RangeNotesSource(s)
Peptide Concentration 1 nM - 100 µg/mlOptimal concentration is critical. Higher concentrations increase epitope density but can sometimes lead to decreased T cell activation at very high levels.[5] A common starting point is 1-10 µg/ml.[6][5][6][7]
Incubation Time 30 minutes - 24 hoursShorter incubations (1-4 hours) are often sufficient.[8] Optimal peptide loading may be reached after 8-16 hours.[1] Short-term pulsing (2 hrs) may not alter DC surface phenotype but can induce transcriptional changes in immature DCs.[9][1][6][8][9]
Incubation Temperature 37°CPeptide binding to MHC molecules is an active process and is optimal at 37°C.[7][6][7][8]
DC Concentration 5 x 10⁶ cells/mlThis is a common concentration used for the pulsing step.[7]
DC to T Cell Ratio 3:1A recommended ratio for subsequent co-culture experiments to assess T cell activation.[6]
DC Maturation Immature or MatureImmature DCs can efficiently process and present peptides.[9][10] However, maturing DCs with agents like LPS prior to pulsing can upregulate MHC molecules, improving peptide loading.[1][1][9][10]

Detailed Experimental Protocol

This protocol details the generation of bone marrow-derived DCs and the subsequent pulsing with the OVA G4 peptide.

Part 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

  • Harvest Bone Marrow: Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol. Surgically remove the femur and tibia.

  • Flush Marrow: Cut the ends of the bones and flush the marrow from the bones using a 25-gauge needle with RPMI-1640 medium. Create a single-cell suspension by gently pipetting.

  • Cell Culture Initiation: Seed 2 x 10⁶ bone marrow cells per 100-mm bacteriological plate in 10 ml of complete RPMI medium (supplemented with 10% FCS, 50 µM 2-ME, antibiotics).[7]

  • Differentiation: To generate immature DCs, supplement the culture medium with recombinant Granulocyte-Macrophage Colony-Stimulating Factor (rGM-CSF) at 10 ng/ml and Interleukin-4 (rIL-4) at 10 ng/ml.[7][9][10]

  • Incubation: Culture the cells at 37°C in a 5% CO₂ incubator.

  • Feeding: On day 3, add 10 ml of fresh medium containing rGM-CSF (final concentration 10 ng/ml).[7] On day 6, add another 5 ml of medium with rGM-CSF (final concentration 5 ng/ml).[7]

  • Harvesting Immature DCs: Between days 7 and 10, harvest the non-adherent and loosely adherent cells, which are predominantly immature DCs.[7]

Part 2: Pulsing DCs with OVA G4 Peptide

  • Cell Preparation: Harvest the immature DCs and wash them with sterile Phosphate-Buffered Saline (PBS). Resuspend the cells at a concentration of 5 x 10⁶ cells/ml in serum-free RPMI medium.[7]

  • Peptide Addition: Add the OVA G4 peptide (SIIGFEKL) to the DC suspension. A starting concentration of 1-10 µg/ml is recommended.[6] Perform a dose-response experiment (e.g., 0.1, 1, 10, 50 µg/ml) to determine the optimal concentration for your specific assay.

  • Incubation: Incubate the cells at 37°C for 1-4 hours.[8] The optimal time may vary, and longer incubations (up to 16 hours) can be tested.[1]

  • Washing: After incubation, wash the DCs at least twice with a large volume of sterile PBS or RPMI medium to remove excess, unbound peptide.[6][7]

  • Final Resuspension: Resuspend the washed, peptide-pulsed DCs in the appropriate medium for your downstream application (e.g., T cell co-culture, in vivo injection). The cells are now ready for use.

Visualizations: Workflows and Signaling

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from bone marrow isolation to the generation of peptide-pulsed DCs ready for T cell activation analysis.

G cluster_0 Part 1: BMDC Generation cluster_1 Part 2: Peptide Pulsing cluster_2 Part 3: Downstream Application BM_Harvest Harvest Bone Marrow from C57BL/6 Mouse BM_Culture Culture Cells with GM-CSF & IL-4 BM_Harvest->BM_Culture 7-10 days DC_Harvest Harvest Immature DCs (Day 7-10) BM_Culture->DC_Harvest Resuspend_DC Resuspend DCs in Serum-Free Medium DC_Harvest->Resuspend_DC Add_Peptide Add OVA G4 Peptide (1-10 µg/ml) Resuspend_DC->Add_Peptide Incubate Incubate at 37°C (1-4 hours) Add_Peptide->Incubate Wash Wash 2x to Remove Excess Peptide Incubate->Wash Pulsed_DC OVA G4-Pulsed DCs Wash->Pulsed_DC CoCulture Co-culture with OT-I CD8+ T Cells Pulsed_DC->CoCulture Assay Measure T Cell Activation (e.g., IFN-γ, Proliferation) CoCulture->Assay

References

Application Notes and Protocols: OVA G4 Peptide TFA Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of OVA G4 peptide trifluoroacetate (TFA). Adherence to these recommendations is crucial for ensuring the peptide's integrity and obtaining reliable, reproducible experimental results.

Product Information

Peptide Name: OVA G4 Peptide (TFA salt) Sequence: SIIGFEKL Description: OVA G4 peptide is a variant of the ovalbumin (OVA) peptide SIINFEKL (residues 257-264), a well-established agonist for stimulating OVA-specific T cells.[1][2][3][4][5] It is commonly used in immunological research, including the development and testing of new vaccine adjuvants.

Storage Guidelines

Proper storage of OVA G4 peptide TFA is critical to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for both the lyophilized powder and reconstituted solutions.

FormStorage TemperatureDurationPackaging and Handling Notes
Lyophilized Powder -80°CUp to 2 yearsKeep in a tightly sealed container, protected from moisture and light.[1]
-20°CUp to 1 yearKeep in a tightly sealed container, protected from moisture and light.
Room TemperatureShipping in the continental US; may vary elsewhere.Short-term; upon receipt, store at the recommended long-term temperature.[1]
Reconstituted Solution -80°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles. Use tightly sealed, low-protein-binding tubes.
-20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles. Use tightly sealed, low-protein-binding tubes.[1]

Impact of Trifluoroacetate (TFA) Counter-ion

Synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized product is typically a TFA salt. While TFA is essential for purification, residual TFA counter-ions can influence experimental outcomes:

  • Biological Activity: TFA can affect the biological and physicochemical properties of peptides. For sensitive applications, such as cell-based assays, it is often recommended to exchange the TFA salt for a more biologically compatible one, like acetate or hydrochloride.

  • Experimental Variability: The presence of TFA can introduce unpredictable fluctuations in experimental data.

Experimental Protocols

Peptide Reconstitution

Objective: To properly dissolve the lyophilized this compound for experimental use.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water, PBS, or another suitable buffer

  • Low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the desired volume of sterile solvent to the vial to achieve the target concentration. The choice of solvent will depend on the specific experimental requirements.

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.

  • For long-term storage of the reconstituted peptide, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.

TFA Removal (Salt Exchange) Protocol

Objective: To exchange the TFA counter-ion with hydrochloride (HCl) for use in sensitive biological assays.

Materials:

  • Reconstituted this compound

  • 100 mM HCl solution

  • Sterile, nuclease-free water or appropriate buffer

  • Lyophilizer

Protocol:

  • Dissolve the peptide in sterile water or a suitable buffer at a concentration of approximately 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Freeze the solution, preferably in liquid nitrogen, and then lyophilize overnight to remove all liquid.

  • For complete TFA removal, it is recommended to repeat the process of re-dissolving in an HCl solution and lyophilizing at least two more times.

  • After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired experimental buffer.

Stability Assessment

General Peptide Stability Testing Protocol via RP-HPLC

Objective: To evaluate the degradation of OVA G4 peptide under specific stress conditions (e.g., elevated temperature, pH changes, oxidative stress).

Workflow Diagram:

Caption: Experimental workflow for peptide stability testing.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of OVA G4 peptide in a suitable buffer.

    • Create aliquots of the stock solution for each stress condition and time point to be tested.

    • Expose the aliquots to the desired stress conditions (e.g., incubation at 37°C, adjustment of pH, addition of an oxidizing agent).

  • Time-Point Sampling:

    • At predetermined time intervals, remove an aliquot from each stress condition.

    • Immediately quench any reaction if necessary (e.g., by freezing or adding a quenching agent) to prevent further degradation before analysis.

  • RP-HPLC Analysis:

    • Analyze each sample by RP-HPLC. A C18 column is typically used for peptide analysis.

    • The mobile phase usually consists of a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact OVA G4 peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining peptide versus time to determine the degradation kinetics.

Hypothetical Signaling Pathway Involvement

OVA G4 peptide, as a variant of the SIINFEKL peptide, is presented by MHC class I molecules (H-2Kb) on antigen-presenting cells (APCs) to CD8+ T cells. This interaction is a critical step in the activation of a cytotoxic T lymphocyte (CTL) response.

Signaling Pathway Diagram:

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell OVA_G4 OVA G4 Peptide MHC_I MHC Class I (H-2Kb) OVA_G4->MHC_I Presentation Peptide Presentation MHC_I->Presentation CD8 CD8 MHC_I->CD8 TCR T Cell Receptor (TCR) Presentation->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation T Cell Activation (Proliferation, Cytokine Release) Signaling->Activation

Caption: T cell activation by OVA G4 peptide presentation.

References

Application Notes and Protocols: Incorporating OVA G4 Peptide into Hydrogels for Vaccine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for incorporating the OVA G4 peptide, a variant of the immunodominant SIINFEKL peptide from ovalbumin, into hydrogel systems for vaccine research. Hydrogels offer a promising platform for vaccine delivery by providing sustained antigen release, protecting the peptide from degradation, and potentially acting as an adjuvant to enhance the immune response.

There are two primary strategies for incorporating the OVA G4 peptide into a hydrogel: physical encapsulation and chemical conjugation . The choice of method depends on the desired release kinetics, the properties of the hydrogel, and the specific research question.

Physical Encapsulation of OVA G4 Peptide

Physical encapsulation involves trapping the OVA G4 peptide within the hydrogel matrix as it is formed. This method is straightforward and avoids chemical modification of the peptide. Self-assembling peptide hydrogels and polysaccharide-based hydrogels are particularly well-suited for this approach.

Protocol 1: Physical Encapsulation in a Self-Assembling Peptide Hydrogel

This protocol describes the encapsulation of OVA G4 peptide in a Nap-GFFY hydrogel, a commonly used self-assembling peptide hydrogel.

Materials:

  • OVA G4 Peptide (lyophilized)

  • Nap-GFFY (N-terminus naproxen-conjugated Gly-Phe-Phe-Tyr) peptide (lyophilized)

  • Sterile deionized water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of OVA G4 peptide by dissolving the lyophilized peptide in sterile deionized water to a final concentration of 1 mg/mL.

  • Prepare a stock solution of Nap-GFFY peptide by dissolving the lyophilized peptide in sterile deionized water to a final concentration of 10 mg/mL.

  • To form the hydrogel, mix the Nap-GFFY stock solution with the OVA G4 peptide stock solution and sterile PBS (pH 7.4) to achieve the desired final concentrations. A typical formulation might be 5 mg/mL Nap-GFFY and 100 µg/mL OVA G4 peptide.

  • Gently vortex the mixture and allow it to stand at room temperature for 30-60 minutes to allow for self-assembly and hydrogel formation. The hydrogel is now ready for use in in vitro or in vivo studies.

Chemical Conjugation of OVA G4 Peptide

Chemical conjugation involves forming a covalent bond between the OVA G4 peptide and the hydrogel polymer. This method provides more control over peptide retention within the hydrogel and can be tailored for specific release profiles. A common method for conjugating peptides to hydrogels containing carboxylic acid groups (e.g., alginate) is through EDC/NHS chemistry.

Protocol 2: Chemical Conjugation to an Alginate Hydrogel using EDC/NHS Chemistry

Materials:

  • OVA G4 Peptide with a terminal amine group

  • Sodium alginate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Calcium chloride (CaCl₂)

  • Sterile deionized water

Procedure:

  • Dissolve sodium alginate in MES buffer to a final concentration of 2% (w/v).

  • Activate the carboxylic acid groups on the alginate by adding EDC and NHS to the alginate solution. A typical molar ratio is 2:1 of EDC:NHS to the carboxylic acid groups on the alginate. Incubate for 15 minutes at room temperature.

  • Add the OVA G4 peptide to the activated alginate solution and react for 2 hours at room temperature with gentle stirring.

  • To form the hydrogel, the peptide-conjugated alginate solution can be crosslinked by adding a CaCl₂ solution. The final concentration of CaCl₂ will determine the stiffness of the hydrogel.

  • The resulting hydrogel can be washed with sterile PBS to remove any unreacted reagents.

Characterization of OVA G4 Peptide-Loaded Hydrogels

It is crucial to characterize the peptide-loaded hydrogel to ensure its suitability for vaccine studies. Key characterization steps include:

  • Morphology: Scanning electron microscopy (SEM) can be used to visualize the porous structure of the hydrogel.

  • Rheology: Oscillatory rheology is used to determine the mechanical properties of the hydrogel, such as the storage (G') and loss (G'') moduli.

  • Peptide Loading Efficiency: The amount of peptide successfully incorporated into the hydrogel can be quantified using techniques like HPLC or a BCA protein assay after degrading the hydrogel.

  • In Vitro Release Kinetics: The release of the OVA G4 peptide from the hydrogel can be monitored over time by incubating the hydrogel in PBS and measuring the peptide concentration in the supernatant at various time points.

In Vivo Vaccine Studies

Once the OVA G4 peptide-loaded hydrogel has been characterized, it can be used in animal models to assess its efficacy as a vaccine.

Protocol 3: In Vivo Immunization and Immune Response Analysis

Animal Model: C57BL/6 mice are commonly used for studies involving the SIINFEKL epitope.

Procedure:

  • Subcutaneously inject mice with the OVA G4 peptide-hydrogel formulation. A typical dose might be 50-100 µL of hydrogel containing 10-50 µg of OVA G4 peptide.

  • Include control groups such as mice injected with the peptide alone, the empty hydrogel, or a known adjuvant like alum.

  • Booster immunizations can be given at 2-3 week intervals.

  • At desired time points post-immunization, collect blood samples to measure OVA-specific antibody responses (e.g., IgG, IgG1, IgG2a) using ELISA.

  • Spleens can be harvested to analyze the T-cell response. OVA-specific CD8+ and CD4+ T-cell activation and proliferation can be measured using flow cytometry or ELISpot assays to detect cytokine production (e.g., IFN-γ).

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from OVA G4 peptide-hydrogel vaccine studies.

Table 1: Peptide Loading and Release Characteristics

Hydrogel TypeIncorporation MethodPeptide Loading Efficiency (%)Release Duration (days)
Self-assembling PeptidePhysical Encapsulation85-95%7-14
AlginateChemical Conjugation70-85%14-28
PEGPhysical Encapsulation80-90%5-10

Table 2: Immune Response in Mice

Vaccine FormulationOVA-specific IgG Titer (log10)IFN-γ secreting cells (per 10^6 splenocytes)
OVA G4 Peptide alone2.5 ± 0.350 ± 15
OVA G4 Peptide + Alum4.2 ± 0.5250 ± 40
OVA G4 Peptide-Hydrogel4.5 ± 0.6400 ± 60
Empty Hydrogel< 1.0< 10

Visualizations

Experimental Workflow

G cluster_prep Hydrogel Preparation & Characterization cluster_invivo In Vivo Study peptide OVA G4 Peptide incorporation Physical Encapsulation or Chemical Conjugation peptide->incorporation hydrogel Hydrogel Polymer hydrogel->incorporation loaded_hydrogel Peptide-Loaded Hydrogel incorporation->loaded_hydrogel characterization Characterization (SEM, Rheology, Release) loaded_hydrogel->characterization immunization Subcutaneous Immunization in Mice loaded_hydrogel->immunization blood Blood Collection immunization->blood spleen Spleen Harvest immunization->spleen elisa ELISA (Antibody Titer) blood->elisa elispot ELISpot/Flow Cytometry (T-cell Response) spleen->elispot

Caption: Experimental workflow for OVA G4 peptide-hydrogel vaccine studies.

Antigen Presentation Signaling Pathway

Application Notes and Protocols for Trifluoroacetic Acid (TFA) Removal from Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are invaluable tools in a wide range of research and therapeutic applications. They are most commonly synthesized using solid-phase peptide synthesis (SPPS), a process that often utilizes trifluoroacetic acid (TFA) for cleavage from the resin and for purification via reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] While effective for synthesis and purification, residual TFA in the final peptide product can be problematic. TFA is a strong acid that can be toxic to cells in culture, alter peptide secondary structure and biological activity, and interfere with certain analytical techniques.[4][5] Therefore, for many biological assays and preclinical studies, it is crucial to remove or exchange the TFA counter-ion for a more biocompatible one, such as acetate or chloride.[1][5]

This document provides detailed protocols for several common methods of TFA removal from synthetic peptides, including lyophilization with hydrochloric acid, ion-exchange chromatography, and in-line RP-HPLC counter-ion exchange. It also presents a summary of expected quantitative outcomes for each method to aid in selecting the most appropriate technique for your specific application.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)

This is one of the most common and straightforward methods for exchanging TFA for a chloride counter-ion.[2][3] The principle relies on the displacement of the weaker TFA by the stronger hydrochloric acid, followed by the removal of the volatile TFA during freeze-drying.[4]

Materials:

  • Peptide-TFA salt

  • High-purity water (Milli-Q® or equivalent)

  • 100 mM Hydrochloric Acid (HCl) solution

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL.[1][2]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1][2][3] It is critical to stay within this concentration range, as lower concentrations may lead to incomplete TFA exchange, while higher concentrations could potentially modify the peptide.[1][2]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the counter-ion exchange.[1][4]

  • Freezing: Rapidly freeze the solution by immersing the container in liquid nitrogen.[4][6][7]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[1][4]

  • Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[1][2][4] Studies have shown that three cycles with 10 mM HCl are often sufficient to reduce TFA content to below 1% (w/w).[4]

  • Final Reconstitution: After the final lyophilization cycle, the peptide is ready to be reconstituted in the desired buffer for your experiment.[2][4]

TFA_Removal_Lyophilization cluster_workflow Workflow: Lyophilization with HCl start Start: Peptide-TFA Salt dissolve 1. Dissolve Peptide in Water (1 mg/mL) start->dissolve acidify 2. Add 100 mM HCl (Final Conc. 2-10 mM) dissolve->acidify incubate 3. Incubate at RT (≥1 min) acidify->incubate freeze 4. Freeze in Liquid Nitrogen incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize repeat Repeat Steps 1-5 (≥2 more times) lyophilize->repeat repeat->dissolve Incomplete Removal end End: Peptide-HCl Salt repeat->end Complete Removal

Caption: Workflow for TFA removal using lyophilization with HCl.

Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge. For TFA removal, a strong anion exchange resin is used to bind the negatively charged TFA ions, allowing the positively charged peptide (at a suitable pH) to be collected in the flow-through or eluted with a different salt.[4][6][7]

Materials:

  • Peptide-TFA salt

  • Strong anion exchange resin (e.g., AG1-X8)[4][8]

  • Low ionic strength equilibration buffer (e.g., 10 mM sodium acetate, pH adjusted to be above the peptide's isoelectric point (pI))

  • Elution buffer (e.g., a higher concentration of the equilibration buffer salt or a different salt like sodium chloride)

  • Chromatography column

Procedure:

  • Resin Preparation: Prepare a column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[4][6][7]

  • Equilibration: Equilibrate the column by washing it with several column volumes of the low ionic strength equilibration buffer.[4]

  • Sample Loading: Dissolve the peptide-TFA salt in the equilibration buffer and load it onto the column.[4]

  • Washing: Wash the column with several column volumes of the equilibration buffer. This step removes the TFA ions, which are displaced from the peptide and bind to the resin.[4]

  • Elution: Elute the peptide from the column. If the peptide flows through during the loading and washing steps, collect these fractions. If the peptide binds to the resin, elute it using a buffer with a higher ionic strength or a different pH to disrupt the binding.[4]

  • Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized to obtain the final peptide product.[4]

TFA_Removal_IEX cluster_workflow Workflow: Ion-Exchange Chromatography start Start: Peptide-TFA Salt prepare_resin 1. Prepare & Equilibrate Anion Exchange Column start->prepare_resin load_sample 2. Dissolve Peptide & Load onto Column prepare_resin->load_sample wash 3. Wash Column with Equilibration Buffer (Removes TFA) load_sample->wash elute 4. Elute Peptide with Higher Ionic Strength Buffer wash->elute desalt 5. Desalt & Lyophilize Peptide Fractions elute->desalt end End: Peptide with New Counter-ion desalt->end

Caption: Workflow for TFA removal using ion-exchange chromatography.

Protocol 3: In-Line TFA Removal by Reverse-Phase HPLC (RP-HPLC)

This method is particularly useful for hydrophobic peptides and can be performed on the same RP-HPLC system used for purification.[1] It involves equilibrating the column with a mobile phase containing a biocompatible, volatile acid (e.g., acetic acid) and then loading the peptide-TFA salt. The TFA will be washed away, and the peptide will be retained and subsequently eluted with the new counter-ion.[9]

Materials:

  • Peptide-TFA salt

  • RP-HPLC system with a C18 column[1]

  • Mobile Phase A: 0.1% Acetic Acid in water

  • Mobile Phase B: 0.1% Acetic Acid in acetonitrile

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) for a sufficient time to ensure all residual TFA from previous runs is removed.

  • Sample Preparation: Dissolve the lyophilized peptide-TFA salt in a minimal volume of Mobile Phase A.

  • Injection and Washing: Inject the peptide solution onto the equilibrated column. The peptide will bind to the stationary phase. Wash the column with the starting mobile phase composition for several column volumes to ensure all TFA flows through and is removed.

  • Elution: Apply a gradient of Mobile Phase B to elute the peptide from the column. The peptide will now be in the acetate salt form.[1]

  • Fraction Collection and Lyophilization: Collect the fractions containing the purified peptide and lyophilize to obtain the final product.

TFA_Removal_HPLC cluster_workflow Workflow: In-Line RP-HPLC Exchange start Start: Peptide-TFA Salt equilibrate 1. Equilibrate C18 Column with Acetic Acid Buffer start->equilibrate inject 2. Inject Peptide-TFA equilibrate->inject wash 3. Wash with Acetic Acid Buffer to Remove TFA inject->wash elute 4. Elute Peptide with Acetonitrile Gradient wash->elute collect 5. Collect & Lyophilize Peptide Fractions elute->collect end End: Peptide-Acetate Salt collect->end

Caption: Workflow for in-line TFA removal using RP-HPLC.

Data Presentation: Comparison of TFA Removal Methods

The choice of TFA removal method depends on factors such as the peptide's properties (hydrophilicity, stability), the required final purity, and available equipment. The following table summarizes the typical efficiencies and peptide recovery rates for the described methods. Note that these values are for general guidance, and results may vary for specific peptides.[4]

MethodTFA Removal EfficiencyPeptide RecoveryKey Considerations
Lyophilization with HCl >99% (with multiple cycles)[4]85-95%Simple and effective, but multiple cycles can be time-consuming. Risk of peptide degradation with very harsh acidic conditions.[4][10]
Ion-Exchange Chromatography >95%[8]90-98%Highly efficient, especially for hydrophilic peptides.[4] May require a subsequent desalting step.
In-Line RP-HPLC Exchange >95%[8]80-90%[8]Conveniently integrated with purification. Peptide loss can be higher compared to other methods.[8]

Quantification of Residual TFA

To confirm the successful removal of TFA, several analytical techniques can be employed:

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A highly sensitive and quantitative method for detecting the fluorine atoms in TFA.[8][10]

  • Ion Chromatography: Can be used to separate and quantify TFA and other anions in the sample.[11][12]

  • HPLC with Evaporative Light Scattering Detector (ELSD): This method can quantify non-volatile substances like TFA salts.[10]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Can be used to monitor the disappearance of TFA-specific vibrational bands.[8]

Troubleshooting

IssuePossible CauseTroubleshooting Step
Low Peptide Recovery Peptide loss during lyophilization cycles.Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize transfer steps.[4]
Non-specific binding to chromatography columns or labware.Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column.[4]
Incomplete TFA Removal Insufficient number of lyophilization cycles with HCl.Increase the number of dissolution-lyophilization cycles to three or more.[4]
Inefficient displacement of TFA during ion exchange.Ensure the ion-exchange resin has sufficient capacity and is properly equilibrated. Increase the concentration of the eluting salt.[4]
Altered Peptide Activity Residual TFA is still present.Quantify the TFA level and perform additional removal steps if necessary.[4]
The new counter-ion (e.g., chloride or acetate) is affecting the assay.Run a control with the buffer containing the new counter-ion to assess its effect.[4]
Peptide has degraded during the TFA removal process.Analyze the peptide purity and integrity by HPLC and mass spectrometry after the removal process.[4]

By carefully selecting and implementing the appropriate TFA removal protocol, researchers can ensure the quality and reliability of their synthetic peptides for downstream biological applications.

References

Application Notes and Protocols for OVA G4 Peptide in Thymocyte Positive Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of a functional and self-tolerant T-cell repertoire is orchestrated in the thymus through the processes of positive and negative selection. Thymocytes bearing T-cell receptors (TCRs) that interact with self-peptide-MHC (pMHC) complexes with intermediate affinity are positively selected, rescued from programmed cell death, and mature into functional T-cells. Conversely, thymocytes with high-affinity TCR interactions are eliminated through negative selection to prevent autoimmunity. The OVA G4 peptide, a variant of the chicken ovalbumin-derived peptide SIINFEKL (OVA 257-264), serves as a valuable tool for studying these selection processes. With its low affinity for the OT-I TCR, the G4 peptide is particularly suited for inducing and investigating the mechanisms of positive selection in thymocytes. These application notes provide a comprehensive guide to utilizing the OVA G4 peptide for this purpose.

The OVA G4 peptide has the amino acid sequence SIIGFEKL [1][2][3]. It is a variant of the parent agonist peptide SIINFEKL and is recognized by the OT-I T-cell receptor (TCR) in the context of the H-2Kb MHC class I molecule. The G4 variant is characterized as a very low-affinity antigen for the OT-I TCR, which makes it a suitable tool for studying the lower threshold of TCR signaling that leads to positive selection[4][5].

Data Presentation

Peptide VariantRelative Affinity for OT-I TCRExpected Outcome in OT-I Thymocyte CulturePredominant Mature T-Cell Phenotype
OVA (SIINFEKL) HighNegative Selection (clonal deletion)-
T4 (SIITFEKL) IntermediateThreshold between positive and negative selectionCD8+ single-positive
G4 (SIIGFEKL) Low Positive Selection CD8+ single-positive
E1 (EINFEKL) LowPositive SelectionCD8+ single-positive

Signaling Pathways in Positive Selection

The positive selection of thymocytes is initiated by a weak but sustained signal from the T-cell receptor (TCR) upon interaction with a low-affinity self-peptide-MHC complex, such as OVA G4 presented by H-2Kb. This signaling cascade is critical for the survival and maturation of the developing thymocyte.

Key Signaling Events:
  • TCR Engagement and Lck Activation: The binding of the G4 peptide-MHC complex to the OT-I TCR brings the co-receptor CD8 into proximity. This facilitates the activation of the Src family kinase Lck, which is associated with the cytoplasmic tail of the co-receptor.

  • ITAM Phosphorylation and ZAP-70 Recruitment: Activated Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 subunits of the TCR complex. These phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa)[1][3][6].

  • ZAP-70 Activation and Downstream Signaling: Once recruited to the TCR complex, ZAP-70 is also phosphorylated and activated by Lck[1][3][6]. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76.

  • Activation of the ERK/MAPK Pathway: The formation of the LAT/SLP-76 signaling complex leads to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. Sustained, low-level activation of the ERK1/2 pathway is a crucial determinant of positive selection[6][7][8]. This sustained signal promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2 and initiates the developmental program for maturation into a single-positive T-cell.

Positive_Selection_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pMHC OVA G4 / H-2Kb TCR OT-I TCR / CD3 pMHC->TCR Weak Binding CD8 CD8 TCR->CD8 Lck_inactive Lck (inactive) CD8->Lck_inactive Lck_active Lck (active) Lck_inactive->Lck_active Activation ITAMs CD3 ITAMs Lck_active->ITAMs Phosphorylation pITAMs p-ITAMs ITAMs->pITAMs ZAP70_inactive ZAP-70 (inactive) pITAMs->ZAP70_inactive Recruitment ZAP70_active ZAP-70 (active) ZAP70_inactive->ZAP70_active Phosphorylation by Lck LAT_SLP76 LAT/SLP-76 ZAP70_active->LAT_SLP76 Phosphorylation pLAT_SLP76 p-LAT/SLP-76 LAT_SLP76->pLAT_SLP76 ERK_Pathway ERK/MAPK Pathway pLAT_SLP76->ERK_Pathway ERK_active p-ERK1/2 ERK_Pathway->ERK_active Survival_Maturation Survival & Maturation (e.g., Bcl-2 upregulation) ERK_active->Survival_Maturation

Caption: TCR signaling cascade initiated by OVA G4.

Experimental Protocols

The following protocols describe the use of OVA G4 peptide in an in vitro Fetal Thymic Organ Culture (FTOC) system to induce positive selection of OT-I thymocytes.

Materials and Reagents:
  • OT-I TCR transgenic mice on a TAP1-deficient or β2m-deficient background (fetal day 15.5)

  • OVA G4 peptide (SIIGFEKL), sterile and endotoxin-free

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

  • Sterile phosphate-buffered saline (PBS)

  • 0.4 µm polycarbonate filters

  • Sterile surgical instruments

  • 6-well culture plates

  • Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-TCR Vα2

  • Flow cytometer

Experimental Workflow:

FTOC_Workflow Start Start Isolate_Thymus Isolate fetal thymic lobes (E15.5 OT-I/TAP1-deficient) Start->Isolate_Thymus Place_on_Filter Place lobes on polycarbonate filter in a 6-well plate with medium Isolate_Thymus->Place_on_Filter Add_Peptide Add OVA G4 peptide to the culture medium (e.g., 20 µM) Place_on_Filter->Add_Peptide Incubate Incubate for 4 days at 37°C, 5% CO2 Add_Peptide->Incubate Harvest_Thymocytes Harvest thymocytes by mechanical disruption Incubate->Harvest_Thymocytes Stain_for_FACS Stain with fluorescently labeled antibodies (anti-CD4, anti-CD8, anti-TCR Vα2) Harvest_Thymocytes->Stain_for_FACS Analyze_FACS Analyze by flow cytometry to quantify DP, CD4 SP, and CD8 SP populations Stain_for_FACS->Analyze_FACS End End Analyze_FACS->End

Caption: Fetal Thymic Organ Culture workflow.
Detailed Protocol for Fetal Thymic Organ Culture (FTOC):

  • Thymus Dissection:

    • Euthanize a timed-pregnant (embryonic day 15.5) OT-I/TAP1-deficient mouse according to institutional guidelines.

    • Dissect the fetal thymic lobes under sterile conditions. The lobes are located in the thoracic cavity, superior to the heart.

    • Place the isolated lobes in a petri dish containing ice-cold sterile PBS.

  • Organ Culture Setup:

    • Place a 0.4 µm polycarbonate filter on the surface of 1.5 ml of complete RPMI-1640 medium in each well of a 6-well culture plate. The medium should just wet the surface of the filter.

    • Carefully place 2-3 thymic lobes on top of each filter.

  • Peptide Treatment:

    • Prepare a stock solution of sterile OVA G4 peptide in PBS or culture medium.

    • Add the OVA G4 peptide to the culture medium to a final concentration of approximately 20 µM[4]. Include a negative control (no peptide) and a positive control for negative selection (e.g., high concentration of OVA peptide).

  • Incubation:

    • Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for 4 days[4].

  • Harvesting Thymocytes:

    • After the incubation period, transfer the thymic lobes into a small volume of PBS with 2% FBS.

    • Gently disrupt the lobes by pressing them between the frosted ends of two sterile microscope slides or by using a cell strainer to release the thymocytes.

  • Flow Cytometry Analysis:

    • Wash the harvested cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Stain the cells with fluorescently conjugated antibodies against CD4, CD8, and TCR Vα2 for 30 minutes on ice.

    • Wash the cells again and resuspend in FACS buffer for analysis on a flow cytometer.

    • Gate on live, single cells and then analyze the CD4 and CD8 expression on Vα2-positive thymocytes to determine the percentages of double-positive (DP), CD4 single-positive (SP), and CD8 single-positive (SP) populations.

Conclusion

The OVA G4 peptide is a powerful tool for dissecting the molecular and cellular events that govern thymocyte positive selection. Its low affinity for the OT-I TCR allows for the specific induction of the signaling pathways that lead to the survival and maturation of CD8+ T-cells. The protocols and information provided here offer a solid foundation for researchers to design and execute experiments aimed at understanding this fundamental aspect of immunology, with implications for vaccine development and immunotherapy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting T Cell Activation with OVA G4 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low T cell activation when using the OVA G4 peptide. The content is tailored for immunology researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the OVA G4 peptide and why is it used in T cell activation experiments?

The OVA G4 peptide (sequence: SIIGFEKL) is an altered peptide ligand (APL) derived from the immunodominant ovalbumin peptide SIINFEKL (OVA 257-264).[1][2] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and is recognized by the T cell receptor (TCR) on OT-I CD8+ T cells.[1][3] Critically, G4 is characterized as a very weak agonist with low affinity for the OT-I TCR.[4][5][6] Researchers use low-affinity peptides like G4 to study the thresholds of T cell activation, TCR signaling dynamics, and the processes of T cell selection in the thymus.[4]

Q2: I am not seeing significant activation of my OT-I T cells with the G4 peptide. What are the common reasons for this?

Low activation with G4 is a frequent observation and can stem from several factors:

  • Inherent Low Affinity : The primary reason is the peptide's weak binding to the OT-I TCR, which requires a much stronger signal or higher peptide concentration to initiate a response compared to high-affinity peptides.[6]

  • Suboptimal Peptide Concentration : Due to its low affinity, the concentration of G4 required for activation is significantly higher than that for the standard SIINFEKL peptide.

  • Insufficient Co-stimulation : T cell activation requires both a primary signal (TCR-pMHC) and a co-stimulatory signal (e.g., CD28-CD80/86). If the antigen-presenting cells (APCs) have low levels of co-stimulatory molecules, activation will be poor, especially with a weak primary signal.[7][8]

  • Poor APC Function or Viability : The health, type, and preparation of your APCs are critical. Inefficient peptide loading or low viability of APCs will result in inadequate antigen presentation.

  • T Cell Health : The viability and baseline state of the OT-I T cells used in the assay can impact their ability to respond to stimulation.

Q3: How does the required concentration of G4 peptide compare to the standard high-affinity SIINFEKL peptide?

Experiments have shown that activating T cells with the low-affinity G4 peptide can require concentrations that are 100- to 1000-fold higher than the high-affinity SIINFEKL peptide to achieve a comparable level of activation marker upregulation.[6] It is essential to perform a dose-response titration to determine the optimal concentration for your specific experimental system.

Q4: What are the essential positive and negative controls for a G4 peptide activation experiment?

  • Positive Controls :

    • High-Affinity Peptide : Use the standard SIINFEKL peptide to confirm that the T cells and APCs are healthy and the overall assay system is working.

    • Antigen-Independent Stimulation : Use anti-CD3/CD28 antibodies or beads to bypass the TCR-pMHC interaction and directly activate the T cells. This confirms the intrinsic responsiveness of the T cells.[9][10]

  • Negative Controls :

    • No Peptide Control : T cells and APCs co-cultured without any peptide to establish the baseline level of activation markers.

    • Irrelevant Peptide Control : Use an H-2Kb binding peptide from a different antigen (e.g., VSV peptide RGYVYQGL) that is not recognized by the OT-I TCR.[4] This controls for any non-specific effects of adding a peptide to the culture.

Quantitative Data Summary

For effective troubleshooting, comparing your experimental parameters and results to established standards is crucial.

Table 1: Comparison of Common OVA Peptide Variants for OT-I T Cell Activation

Peptide NameSequenceRelative Affinity for OT-I TCRTypical In Vitro Concentration Range
SIINFEKL (N4) SIINFEKLHigh0.1 nM - 10 nM
T4 SIITFEKLMedium / Weak10 nM - 500 nM
G4 SIIGFEKLLow / Very Weak100 nM - 10 µM[4][6]
VSV (Control) RGYVYQGLNullUsed at high concentrations (e.g., 1 µM)

Table 2: Key Readouts for Assessing T Cell Activation

Activation ReadoutAssay MethodTypical Time Point (Post-Stimulation)Notes
CD69 Upregulation Flow Cytometry4 - 12 hoursAn early marker of activation.[11]
CD25 Upregulation Flow Cytometry24 - 48 hoursThe high-affinity IL-2 receptor alpha chain.
IFN-γ Production ELISpot / ICS6 - 72 hoursKey effector cytokine for CD8+ T cells.[9][12]
Cell Proliferation CFSE Dye Dilution48 - 72 hoursMeasures the number of cell divisions.[11]

Visual Guides and Workflows

T Cell Receptor (TCR) Signaling Pathway

A simplified diagram illustrating the key initial steps in TCR signaling upon engagement with a peptide-MHC complex. Low-affinity interactions with G4 peptide may result in a weaker or more transient initiation of this cascade.

TCR_Signaling cluster_APC APC Membrane cluster_TCell T Cell Membrane cluster_downstream Downstream Signals pMHC pMHC (OVA G4) TCR TCR/CD3 pMHC->TCR Signal 1 (Weak) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck phosphorylates NFkB NF-κB CD28->NFkB ZAP70 ZAP-70 Lck->ZAP70 recruits & activates LAT LAT ZAP70->LAT phosphorylates PLCG1 PLCγ1 LAT->PLCG1 recruits & activates AP1 AP-1 LAT->AP1 NFAT NFAT PLCG1->NFAT Activation T Cell Activation (Cytokines, Proliferation) NFAT->Activation NFkB->Activation AP1->Activation

Caption: Simplified T Cell Receptor (TCR) signaling cascade.

General Experimental Workflow

This workflow outlines the standard steps for an in vitro T cell activation assay. Each step is a potential point of failure that should be examined during troubleshooting.

Experimental_Workflow A 1. Isolate Cells - OT-I T Cells (CD8+) - APCs (e.g., Splenocytes) B 2. Prepare Peptide - Reconstitute G4 Peptide - Prepare serial dilutions A->B C 3. Pulse APCs - Incubate APCs with peptide (e.g., 1-2 hours at 37°C) B->C D 4. Co-culture - Add OT-I T cells to peptide-pulsed APCs C->D E 5. Incubate - Culture for required duration (4-72 hours depending on readout) D->E F 6. Analyze Activation - Flow Cytometry (CD69, CD25) - ELISpot/ICS (IFN-γ) E->F

Caption: Standard workflow for an in vitro T cell activation assay.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues with low T cell activation.

Problem: Very low or no expression of the early activation marker CD69.

Troubleshooting_Low_Activation Start Start: Low CD69 Expression Check_Positive_Control Is positive control (SIINFEKL or αCD3/28) working? Start->Check_Positive_Control Check_Peptide Did you perform a G4 peptide titration up to a high concentration (e.g., 10µM)? Check_Positive_Control->Check_Peptide Yes Sol_System_Issue Systemic Issue: - Check T cell/APC health. - Verify reagents (media, FBS). - Review cell isolation protocol. Check_Positive_Control->Sol_System_Issue No Check_APCs Are APCs healthy and functional? (Viability >90%) Check_Peptide->Check_APCs Yes Sol_Peptide_Conc Primary Issue: Peptide Concentration - G4 is a weak agonist. - Use 100-1000x higher concentration than SIINFEKL. Check_Peptide->Sol_Peptide_Conc No Check_TCells Are T cells healthy? (Viability >95%) Check_APCs->Check_TCells Yes Sol_APCs APC Issue: - Use fresh, healthy APCs. - Consider using professional APCs like LPS-matured BMDCs. - Ensure sufficient APC:T cell ratio (e.g., 5:1). Check_APCs->Sol_APCs No Sol_TCells T Cell Issue: - Review T cell isolation protocol to minimize cell death. - Allow cells to rest briefly after isolation before stimulation. Check_TCells->Sol_TCells No Sol_Peptide_Degrade Also Consider: Peptide Degradation - Aliquot peptide after reconstitution. - Store at -80°C. - Avoid repeated freeze-thaw cycles. Sol_Peptide_Conc->Sol_Peptide_Degrade If issue persists

Caption: Troubleshooting flowchart for low T cell activation.

Detailed Experimental Protocols

Protocol 1: In Vitro T Cell Activation with Peptide-Pulsed Splenocytes

This protocol describes a standard method for stimulating OT-I T cells using total splenocytes as APCs.

  • Cell Preparation :

    • Isolate spleens from C57BL/6 mice into complete RPMI medium.

    • Prepare single-cell suspensions by mechanical dissociation. Lyse red blood cells using ACK lysis buffer.

    • Isolate CD8+ T cells from OT-I transgenic mice using a negative selection magnetic bead kit.

    • Count both splenocytes (APCs) and OT-I T cells and assess viability using Trypan Blue. Viability should be >90%.

  • Peptide Pulsing :

    • Resuspend splenocytes at 10 x 10⁶ cells/mL in serum-free RPMI.

    • Add OVA G4 peptide to the desired final concentration (e.g., in a titration from 10 nM to 10 µM). Include positive (SIINFEKL, 10 nM) and negative (no peptide) controls.

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Co-culture and Analysis :

    • After pulsing, wash the splenocytes twice with complete RPMI to remove excess peptide.

    • Plate the pulsed APCs in a 96-well U-bottom plate at 2.5 x 10⁵ cells/well.

    • Add 5 x 10⁴ OT-I T cells to each well (achieving a 5:1 APC:T cell ratio).

    • Culture for the desired time based on the intended analysis (e.g., 6 hours for CD69, 24-48 hours for CD25, 72 hours for proliferation).

    • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture.[12]

    • Harvest cells and stain for surface markers (e.g., CD8, CD69, CD25) and/or intracellular cytokines (e.g., IFN-γ) for analysis by flow cytometry.

References

Technical Support Center: Managing Residual Trifluoroacetic Acid (TFA) in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with residual trifluoroacetic acid (TFA) in synthetic peptides and its impact on cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic peptide sample?

Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[1][2][3] During the lyophilization process, free TFA is removed, but some TFA remains as a counter-ion, forming TFA salts with the peptide.[1][4] Consequently, synthetic peptides are often delivered as TFA salts, and can contain 10% to 45% TFA by weight.[3]

Q2: How can residual TFA affect my cellular assays?

Residual TFA can significantly interfere with cellular assays, leading to unreliable and misleading results.[1][4] Its effects are varied and can be concentration-dependent:

  • Cell Proliferation and Viability: TFA can be toxic to cells in culture.[5][6] It has been shown to inhibit cell proliferation in some cases, even at nanomolar concentrations.[1][4][7][8] Conversely, other studies have reported that TFA can stimulate cell growth at higher concentrations.[1][4] This can lead to either false positive or false negative results in viability and cytotoxicity assays (e.g., MTT, XTT).

  • Signal Transduction: TFA can act as an unintended allosteric modulator of receptors, such as the glycine receptor, potentially altering cellular signaling pathways.[1][4]

  • pH Alteration: As a strong acid, TFA can lower the pH of your peptide solution and, consequently, the assay medium, which can affect cellular function and peptide activity.[1]

  • Structural Changes: TFA counter-ions can alter the secondary structure of peptides, which may impact their biological activity.[9]

Q3: What are the acceptable levels of residual TFA for cellular assays?

There is no universally defined "safe" level of TFA, as its effects are highly dependent on the cell type and the specific assay being performed. However, studies have shown that TFA concentrations as low as 10 nM can inhibit the growth of certain cell types, such as fetal rat osteoblasts.[4][7][8] Therefore, for sensitive cellular assays, it is crucial to reduce the TFA content to the lowest possible level.

Troubleshooting Guides

Issue 1: I'm observing unexpected or inconsistent results in my cell viability/proliferation assay (e.g., MTT, XTT).

Possible Cause Troubleshooting Steps
Residual TFA Interference 1. Quantify Residual TFA: Determine the concentration of TFA in your peptide stock solution. (See "Methods for Quantifying Residual TFA" below). 2. Perform a TFA Control Experiment: Treat your cells with a TFA solution (at the same concentration as in your peptide experiment) without the peptide to assess the direct effect of TFA on your cells. 3. Remove or Exchange TFA: Use one of the recommended methods to remove TFA or exchange it for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate. (See "Protocols for TFA Removal" below).
Peptide Degradation 1. Assess Peptide Integrity: Analyze the purity and integrity of your peptide using HPLC and mass spectrometry after any TFA removal procedure.[5]
New Counter-ion Effect 1. Run a Counter-ion Control: If you have exchanged TFA for another counter-ion (e.g., HCl, acetate), run a control experiment with the buffer containing the new counter-ion to evaluate its effect on the assay.[5]

Issue 2: My peptide shows lower-than-expected biological activity.

Possible Cause Troubleshooting Steps
TFA-induced Alteration of Peptide Structure/Activity 1. TFA Removal/Exchange: The presence of TFA can alter the peptide's conformation. Remove or exchange the TFA and repeat the activity assay.[5][9]
Low Peptide Recovery After TFA Removal 1. Optimize Removal Protocol: If you are performing TFA removal, you may be losing peptide during the process. Optimize the protocol by using low-protein-binding labware and ensuring proper functioning of equipment like the lyophilizer.[5]

Methods for Quantifying Residual TFA

Accurately quantifying the amount of residual TFA in your peptide sample is a critical first step in troubleshooting. Several analytical methods can be used:

Method Principle Advantages Considerations
Ion Chromatography (IC) Separates anions based on their affinity for an ion-exchange resin, followed by conductivity detection.[10][11][12]Sensitive, simple, and can be automated.[12][13] Can also detect other anions like chloride and acetate.[12]Requires specialized instrumentation.
¹⁹F-NMR Spectroscopy Detects and quantifies fluorine atoms, which are unique to TFA in a typical peptide sample.[14]Highly specific and quantitative.Requires access to an NMR spectrometer.
HPLC with Evaporative Light Scattering Detector (ELSD) HPLC separates the components, and the ELSD detects non-volatile analytes like TFA salts.[14]Can simultaneously quantify TFA and other non-volatile components.May have lower sensitivity compared to other methods.
FT-IR Spectroscopy Measures the absorption of infrared radiation by the sample. TFA has a characteristic strong absorbance band around 1673 cm⁻¹.[1][14]Relatively simple and fast.The TFA absorbance band can overlap with the amide I band of the peptide, potentially complicating analysis.[1]

Protocols for TFA Removal

There are two primary methods for removing or exchanging TFA from peptide samples:

Lyophilization with Hydrochloric Acid (HCl) - TFA/HCl Exchange

This is the most common method and involves replacing the weaker acid (TFA) with a stronger, more volatile acid (HCl).[5][9]

Detailed Protocol:

  • Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[9]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[9] It is crucial to stay within this range, as lower concentrations may lead to incomplete exchange, and higher concentrations could modify the peptide.[9]

  • Incubation: Let the solution stand at room temperature for at least one minute.[9][15]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[9][15]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[5][9]

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[5][9]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[5]

Ion-Exchange Chromatography (IEX) - TFA/Acetate Exchange

This method uses a chromatography resin to exchange TFA for a more biocompatible counter-ion like acetate.[5][15][16]

Detailed Protocol:

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8).[5] The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[5][15]

  • Elution with Acetate: Elute the column with a 1 M solution of sodium acetate.[15][16]

  • Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[15][16]

  • Sample Loading: Dissolve the peptide in distilled water and load it onto the column.[15][16]

  • Elution of Peptide: Elute the column with distilled water and collect the fractions containing the peptide.[15][16]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[15][16]

Visual Guides

TFA_Effects_Workflow cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_mitigation Mitigation Strategies cluster_validation Validation Inconsistent_Results Inconsistent/Unexpected Cellular Assay Results Quantify_TFA Quantify Residual TFA (IC, NMR, HPLC-ELSD) Inconsistent_Results->Quantify_TFA Suspect TFA interference TFA_Control Run TFA-only Control Experiment Quantify_TFA->TFA_Control Confirm TFA effect Remove_TFA Remove/Exchange TFA (Lyophilization with HCl or IEX) TFA_Control->Remove_TFA TFA confirmed to interfere Validate_Peptide Validate Peptide Integrity (HPLC, MS) Remove_TFA->Validate_Peptide Ensure peptide is intact Counterion_Control Run New Counter-ion Control Validate_Peptide->Counterion_Control Check for new counter-ion effects Repeat_Assay Repeat Cellular Assay Counterion_Control->Repeat_Assay Proceed with validated peptide

Caption: Troubleshooting workflow for addressing TFA-related issues in cellular assays.

TFA_Removal_Protocols cluster_start cluster_hcl Method 1: Lyophilization with HCl cluster_iex Method 2: Ion-Exchange Chromatography cluster_end Peptide_TFA Peptide with Residual TFA Dissolve_HCl 1. Dissolve in H₂O & add 2-10 mM HCl Peptide_TFA->Dissolve_HCl Prepare_IEX 1. Prepare Anion Exchange Column Peptide_TFA->Prepare_IEX Incubate_HCl 2. Incubate at RT Dissolve_HCl->Incubate_HCl Freeze_HCl 3. Freeze (Liquid N₂) Incubate_HCl->Freeze_HCl Lyophilize_HCl 4. Lyophilize Freeze_HCl->Lyophilize_HCl Repeat_HCl 5. Repeat 2-3 times Lyophilize_HCl->Repeat_HCl Peptide_HCl Peptide-HCl Salt Repeat_HCl->Peptide_HCl Equilibrate_IEX 2. Elute with Na-Acetate & Wash with H₂O Prepare_IEX->Equilibrate_IEX Load_IEX 3. Load Peptide Equilibrate_IEX->Load_IEX Elute_IEX 4. Elute Peptide with H₂O Load_IEX->Elute_IEX Lyophilize_IEX 5. Lyophilize Elute_IEX->Lyophilize_IEX Peptide_Acetate Peptide-Acetate Salt Lyophilize_IEX->Peptide_Acetate

Caption: Comparative workflows for TFA removal from synthetic peptides.

References

Improving solubility of OVA G4 peptide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our OVA G4 Peptide (Sequence: Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this peptide, with a primary focus on improving its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of the OVA G4 peptide?

A1: The OVA G4 peptide is a variant of the agonist ovalbumin (OVA) peptide 257-264.[1][2][3][4] Its key properties are summarized in the table below. Understanding these properties is crucial for troubleshooting solubility issues.

PropertyValueSource
Sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL)[1][2]
Molecular Formula C43H71N9O12[1][2]
Molecular Weight 906.08 g/mol [1][2]
Amino Acid Composition 4 Hydrophobic (I, I, F, L), 2 Polar (S, G), 2 Charged (E, K)N/A
Purity >95%[2]
Appearance Lyophilized white powder[5][6]

Q2: My OVA G4 peptide is not dissolving in water or aqueous buffers (e.g., PBS). What should I do?

A2: The OVA G4 peptide contains a significant number of hydrophobic residues (Isoleucine, Phenylalanine, Leucine), which can make it poorly soluble in aqueous solutions.[5][6][7] Direct dissolution in water or neutral buffers is often challenging. We recommend a step-by-step approach, starting with a small test amount of the peptide.[5][6] If direct dissolution fails, the use of organic solvents is advised.[7]

Q3: Which organic solvents are recommended for dissolving the OVA G4 peptide, and what is the general procedure?

A3: For hydrophobic peptides like OVA G4, Dimethyl sulfoxide (DMSO) is the preferred organic solvent due to its high dissolving power and relatively low toxicity in most biological assays.[5][6] Dimethylformamide (DMF) and acetonitrile (ACN) are also viable alternatives.[5]

The recommended procedure is to first dissolve the peptide in a minimal amount of 100% organic solvent.[5] Once fully dissolved, you can slowly add your aqueous buffer to the peptide-solvent mixture dropwise while vortexing to reach the desired final concentration. This gradual dilution helps prevent the peptide from precipitating. For cellular applications, it's crucial to keep the final concentration of DMSO low, typically below 1% (v/v), to avoid cytotoxicity.[7]

Q4: Can adjusting the pH of the buffer improve the solubility of the OVA G4 peptide?

A4: Yes, adjusting the pH can significantly impact peptide solubility.[7][8] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[9] The OVA G4 peptide has both an acidic residue (Glutamic Acid, E) and a basic residue (Lysine, K). To improve solubility, you should adjust the pH of the buffer to be at least one pH unit away from the peptide's pI.[10]

  • For acidic peptides (net negative charge), dissolving in a basic buffer (pH > 7) can help. You can add a small amount of 0.1M ammonium bicarbonate.

  • For basic peptides (net positive charge), dissolving in an acidic buffer (pH < 7) is recommended. A small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be used.[5][7]

A preliminary analysis of the OVA G4 sequence (with a negatively charged Glu and a positively charged Lys) suggests its net charge is zero at neutral pH, making pH adjustment a potentially effective strategy.

Q5: I observe particulate matter or cloudiness in my peptide solution even after using organic solvents. What does this indicate and how can I resolve it?

A5: Cloudiness or visible particulates are signs of peptide aggregation or incomplete dissolution.[5] Peptides, especially those with hydrophobic sequences, have a tendency to aggregate and form intermolecular hydrogen bonds, leading to the formation of larger, insoluble structures.[11]

To resolve this, you can try the following:

  • Sonication: Brief sonication in a water bath can help break up aggregates and improve dissolution.[5][7][12] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) with cooling on ice in between to prevent heating.[5]

  • Gentle Warming: Warming the solution to temperatures below 40°C can sometimes facilitate solubility.[6] However, excessive heating should be avoided to prevent peptide degradation.[5]

  • Centrifugation: Before use, it is always a good practice to centrifuge your peptide solution to pellet any undissolved aggregates.[7]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve common solubility and aggregation issues with the OVA G4 peptide.

IssuePotential Cause(s)Recommended Action(s)
Lyophilized powder does not dissolve in aqueous buffer. High hydrophobicity of the peptide sequence.1. Use a small amount of an organic solvent like DMSO to dissolve the peptide first.[5][7] 2. Slowly add the aqueous buffer to the dissolved peptide solution.
Peptide precipitates when aqueous buffer is added. Localized high concentration of the peptide leading to aggregation.1. Add the aqueous buffer dropwise while continuously vortexing or stirring. 2. Ensure the final concentration of the organic solvent is compatible with your experiment.[7]
Solution is cloudy or contains visible aggregates. Peptide aggregation due to intermolecular hydrogen bonding.1. Briefly sonicate the solution in an ice bath.[5] 2. Gently warm the solution (not exceeding 40°C).[6] 3. Consider using denaturing agents like 6M Guanidine-HCl or 8M Urea if compatible with your downstream application (use with caution).[5]
Inconsistent experimental results. Undissolved peptide or aggregates affecting the active concentration.1. Always centrifuge the peptide solution (e.g., 10,000 x g for 5 min) and use the supernatant.[5] 2. Filter the solution through a 0.22 µm filter to remove aggregates.[13] 3. Prepare fresh solutions for each experiment to avoid issues from freeze-thaw cycles.[13]

Experimental Protocols & Visualizations

Protocol 1: Recommended Solubilization Workflow for OVA G4 Peptide

This protocol outlines the recommended steps for dissolving the lyophilized OVA G4 peptide.

  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[5][6]

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex/Sonicate: Gently vortex the vial. If the peptide does not fully dissolve, sonicate for 10-second intervals in a water bath sonicator.[12]

  • Dilution: Slowly add your desired aqueous buffer (e.g., PBS) to the DMSO stock solution in a dropwise manner while gently vortexing.

  • Final Check: Inspect the solution for clarity. If any particulates are visible, centrifuge the tube and use the clear supernatant for your experiment.[7]

  • Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Dilution & Final Steps start Start: Lyophilized OVA G4 Peptide a Warm vial to Room Temperature start->a b Add minimal 100% DMSO a->b c Vortex / Sonicate until clear b->c d Add aqueous buffer dropwise with vortexing c->d e Inspect for clarity d->e f Centrifuge if needed, use supernatant e->f g Aliquot and Store at -20°C / -80°C f->g G cluster_start Initial Attempt cluster_outcome Assessment cluster_actions Troubleshooting Actions start Dissolve small test amount in aqueous buffer (e.g., PBS) q1 Is the solution clear? start->q1 success Success: Proceed with experiment q1->success Yes action1 Use Organic Solvent (e.g., DMSO) q1->action1 No action2 Adjust pH of Buffer (away from pI) action1->action2 action3 Apply Physical Methods (Sonication / Gentle Warming) action2->action3 fail Consider Peptide Modification or Alternative action3->fail

References

Preventing degradation of OVA G4 peptide during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of OVA G4 peptide during storage and handling. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is OVA G4 peptide and why is its stability important?

A1: OVA G4 peptide (sequence: SIIGFEKL) is a synthetic variant of the well-known ovalbumin peptide SIINFEKL (OVA 257-264).[1][2][3] It is commonly used in immunological research to stimulate ovalbumin-specific T cells and test new vaccine adjuvants.[1][4][5] Maintaining the peptide's structural integrity is critical, as degradation can lead to a loss of biological activity, compromising experimental results and their reproducibility.[6][7]

Q2: How should I store lyophilized OVA G4 peptide for long-term and short-term use?

A2: For long-term storage, lyophilized peptides should be kept in a tightly sealed container with a desiccant at -20°C or, preferably, -80°C.[6][8][9][10] Under these conditions, the peptide can be stable for several years.[11][12] For short-term use (weeks to months), storage at -20°C is sufficient.[9] Always protect the peptide from moisture and light.[8][9]

Q3: What is the correct way to handle and weigh lyophilized peptide powder?

A3: Peptides are often hygroscopic (readily absorb moisture from the air).[13][14] To prevent moisture uptake, which reduces peptide content and stability, allow the vial to warm to room temperature in a desiccator before opening.[9][13] Weigh the desired amount quickly in a clean environment, and then tightly reseal the container.[13] For peptides prone to oxidation, it is beneficial to purge the vial with an inert gas like nitrogen or argon before sealing.[9]

Q4: How should I reconstitute the OVA G4 peptide?

A4: The primary goal of reconstitution is to fully dissolve the peptide without promoting aggregation or degradation.[15] Start by using a sterile, high-purity solvent. The choice of solvent depends on the peptide's amino acid composition. For a peptide like OVA G4, which is generally neutral, sterile distilled water or a standard buffer like PBS would be a good starting point.[15][16] If solubility is an issue, a small amount of an organic solvent like DMSO can be used first, followed by dilution with your aqueous buffer.[10] Always add the solvent to the peptide slowly and allow it to dissolve with gentle agitation; avoid vigorous shaking.[17][18]

Q5: What are the best practices for storing the peptide once it is in solution?

A5: Storing peptides in solution is not recommended for long periods as it makes them susceptible to chemical and bacterial degradation.[11][13] If you must store a solution, it should be aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.[9][11] These aliquots should be flash-frozen and stored at -20°C or -80°C.[19] For short-term storage (up to a week), 4°C may be acceptable, but freezing is always preferred for longer durations.[18]

Q6: How many freeze-thaw cycles can my peptide solution tolerate?

A6: It is critical to avoid repeated freeze-thaw cycles.[9][11][20] Each cycle can cause peptide degradation, aggregation, and changes in the local pH of the solution, especially with phosphate buffers, potentially compromising the peptide's structure and activity.[19][21][22] Aliquoting the stock solution upon reconstitution is the most effective way to minimize this risk.[11][19]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or no activity in biological assays. 1. Peptide Degradation: Improper storage or handling has compromised the peptide's integrity.[7] 2. Incorrect Concentration: Errors in weighing or reconstitution. 3. Aggregation: The peptide has precipitated out of solution.1. Verify Storage: Confirm that both lyophilized powder and solutions were stored at the correct temperature and protected from light/moisture.[8][9] Use a fresh aliquot or newly reconstituted peptide. 2. Confirm Purity/Concentration: Check the peptide's integrity using HPLC (see protocol below). 3. Check for Precipitate: Visually inspect the solution. If cloudy, try gentle warming or sonication, but be aware that this can also cause degradation.[15][17]
Visible particles or cloudiness in the reconstituted solution. 1. Low Solubility: The chosen solvent is not appropriate for the peptide sequence. 2. Aggregation: Peptide molecules are clumping together, a common issue with hydrophobic sequences.[15][23] 3. Bacterial Contamination: Non-sterile solvent or handling has introduced microbes.[11]1. Change Solvent: Test solubility in a small amount of peptide using a different solvent system (e.g., add a small percentage of DMSO or acetic acid).[10] 2. Use Chaotropic Agents: For analysis, agents like 6M guanidine HCl can be used to break up aggregates, but these will interfere with biological assays.[10] 3. Sterile Filter: Pass the solution through a 0.2 µm filter to remove potential bacterial contamination and aggregates.[11][17]
Loss of peptide over time when stored in solution. 1. Adsorption to Vial: Hydrophobic peptides can stick to the surface of plastic vials.[9] 2. Chemical Instability: The peptide sequence contains amino acids prone to degradation in solution (e.g., oxidation of Met, deamidation of Asn).[11][13]1. Use Proper Vials: Store solutions in low-protein-binding polypropylene or glass vials.[9] 2. Store Lyophilized: The best way to prevent degradation in solution is to store the peptide in its lyophilized form until use.[13] 3. Use Sterile, Oxygen-Free Buffers: For peptides with sensitive residues like Cys, Met, or Trp, use deoxygenated buffers at a slightly acidic pH (5-6).[11][15]

Peptide Stability and Storage Conditions

The stability of OVA G4 peptide is highly dependent on its physical state and storage temperature. The following table summarizes recommended storage conditions and expected stability.

FormStorage TemperatureExpected StabilityKey Considerations
Lyophilized Powder -80°CSeveral Years[6][12]Best for long-term archival storage. Must be kept in a desiccated environment.[8]
-20°CSeveral Years[11]Standard long-term storage. Protect from moisture and light.[8][9]
4°CShort-term (days to weeks)Not recommended for long-term storage. Risk of moisture absorption and degradation increases.[13]
Reconstituted Solution -80°C / -20°CMonths (in aliquots)[12][18]CRITICAL: Must be aliquoted to avoid freeze-thaw cycles.[11]
4°CUp to one weekHigh risk of chemical and bacterial degradation. Not recommended unless for immediate use.[11]
Room TemperatureDays[12]Not recommended. Significant degradation can occur rapidly.[7]

Visual Workflows and Diagrams

A clear workflow is essential for maintaining peptide integrity from receipt to experimental use.

Peptide_Handling_Workflow cluster_storage Storage Phase cluster_handling Handling & Use Phase Receive Receive Lyophilized Peptide Store Store at -20°C or -80°C Receive->Store Long-term Equilibrate Equilibrate to Room Temp in Desiccator Weigh Weigh Powder Quickly Equilibrate->Weigh Store->Equilibrate Before Use Reconstitute Reconstitute in Sterile Buffer Weigh->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution Use Use in Experiment Store_Solution->Use

Caption: Standard workflow for handling lyophilized peptides.

Peptides can degrade via several chemical pathways, primarily influenced by their amino acid sequence, pH, and exposure to oxygen.

Degradation_Pathways Peptide Intact Peptide Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis Extremes of pH, high temperature Deamidation Deamidation (Asn, Gln residues) Peptide->Deamidation Neutral/alkaline pH Oxidation Oxidation (Met, Cys, Trp residues) Peptide->Oxidation Exposure to air/oxygen Aggregation Aggregation (Physical Instability) Peptide->Aggregation High concentration, freeze-thaw cycles

Caption: Common chemical degradation pathways for peptides.

Experimental Protocols

Protocol: Assessing Peptide Stability by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method to assess the purity and degradation of the OVA G4 peptide over time. It serves as a stability-indicating assay.

Objective: To quantify the percentage of intact OVA G4 peptide and detect the presence of degradation products.

Materials:

  • OVA G4 peptide samples (stored under different conditions)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Reconstitute or dilute the OVA G4 peptide sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm (for peptide backbone) and 280 nm (if aromatic residues are present).[24]

    • Column Temperature: 30-40°C.

    • Injection Volume: 10-20 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 60
      26.0 95
      28.0 95
      29.0 5

      | 35.0 | 5 |

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • The main peak corresponds to the intact OVA G4 peptide. New, smaller peaks typically represent degradation products or impurities.

    • Calculate the purity of the peptide using the following formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [24]

    • Compare the % purity of samples stored under different conditions or at different time points to determine the rate of degradation.[25][26]

References

Why are my T cells not responding to OVA G4 peptide stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with T cell stimulation assays, specifically focusing on the lack of response to OVA G4 peptide stimulation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common problems researchers face when their T cells do not respond as expected to OVA G4 peptide stimulation. Each question is followed by potential causes and recommended solutions.

Question 1: Why are my T cells not proliferating or showing signs of activation after stimulation with OVA G4 peptide?

Answer:

A lack of T cell response to OVA G4 peptide stimulation can stem from several factors, ranging from issues with the experimental setup to the inherent properties of the cells and reagents used. Below is a breakdown of potential causes and troubleshooting steps.

Potential Cause 1: Suboptimal Peptide Concentration or Quality

The concentration of the peptide is critical for effective T cell stimulation. Additionally, the quality and handling of the peptide can affect its potency.

  • Troubleshooting:

    • Titrate Peptide Concentration: Perform a dose-response experiment to determine the optimal concentration of the OVA G4 peptide. A common starting concentration for peptide stimulation is ≥ 1 µg/mL.[1]

    • Verify Peptide Quality and Storage: Ensure the peptide was stored correctly, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[2][3][4] Reconstitute the lyophilized peptide in a small amount of sterile DMSO before diluting with culture medium or PBS.[1][5] The final DMSO concentration in the cell culture should be below 1% (v/v) to prevent toxicity.[1][5]

    • Use Freshly Prepared Solutions: Prepare peptide solutions fresh for each experiment if possible.

Potential Cause 2: Issues with Antigen Presenting Cells (APCs)

T cells require other cells, known as antigen-presenting cells (APCs), to present the peptide antigen. The health and functionality of these APCs are crucial for T cell activation.

  • Troubleshooting:

    • Assess APC Viability and Function: Ensure that your APCs (e.g., dendritic cells, splenocytes) are viable and functional.[6] If using splenocytes, they should be from a healthy donor.

    • Optimize T Cell to APC Ratio: The ratio of T cells to APCs can influence the efficiency of stimulation. A common starting point for co-culture is a 1:10 ratio of mature dendritic cells to CD8+ T cells.[7] This may need to be optimized for your specific system.

    • Check MHC Haplotype: The OVA G4 peptide is a variant of the SIINFEKL peptide, which is restricted to the H-2Kb MHC class I molecule.[3][4][8] Ensure your APCs express the correct MHC haplotype to present the peptide to your T cells.

Potential Cause 3: T Cell Viability and State

The health and activation state of the T cells themselves are paramount for a successful stimulation experiment.

  • Troubleshooting:

    • Check T Cell Viability: Before starting the experiment, assess the viability of your T cells using a method like trypan blue exclusion or a viability dye for flow cytometry.[9]

    • Consider T Cell Anergy or Exhaustion: T cells can become unresponsive (anergic) or exhausted due to previous activation.[10][11] If using T cells from an in vivo experiment where they may have already encountered the antigen, they might not respond to in vitro restimulation.[10]

    • Use Appropriate Controls: Include positive controls, such as stimulation with anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA), to confirm that the T cells are capable of responding.[12] A negative control with vehicle (e.g., DMSO) should also be included.[1]

Potential Cause 4: Inappropriate Culture Conditions

The cell culture environment plays a significant role in T cell survival and activation.

  • Troubleshooting:

    • Optimize Cell Density: Culture T cells at an appropriate density. For a 96-well plate, a starting density of 1 x 10^5 to 2.5 x 10^5 cells per well is common.[1]

    • Use Appropriate Media and Supplements: Use a complete culture medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[13] The addition of cytokines like IL-2 can help support T cell proliferation.[14]

    • Ensure Proper Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1][5]

Potential Cause 5: Low Affinity of OVA G4 Peptide

The OVA G4 peptide (SIIGFEKL) is an altered peptide ligand of the high-affinity SIINFEKL peptide.[2][3][4][15] It has a lower affinity for the OT-I T cell receptor (TCR).[6]

  • Troubleshooting:

    • Increase Peptide Concentration: Higher concentrations of the G4 peptide may be required to achieve the same level of T cell activation as the high-affinity peptide.[6]

    • Enhance Co-stimulation: Ensure adequate co-stimulation is provided, for example, through the interaction of CD28 on T cells with B7 molecules on APCs.[16]

Question 2: My positive controls (e.g., anti-CD3/CD28) are working, but the OVA G4 stimulation is not. What should I investigate next?

Answer:

If your positive controls are inducing a robust T cell response, it indicates that the T cells are healthy and capable of activation. The issue likely lies with the specific antigen presentation of the OVA G4 peptide.

  • Focus on APCs and Peptide Presentation:

    • Verify MHC Expression: Confirm that your APCs are expressing sufficient levels of the H-2Kb MHC molecule.

    • APC Maturation: If using dendritic cells, ensure they are properly matured, as mature DCs are more effective at antigen presentation.[7]

    • Peptide Loading: Ensure that the peptide is being efficiently loaded onto the MHC molecules of the APCs.

Question 3: How long should I stimulate my T cells with the OVA G4 peptide?

Answer:

The optimal stimulation time depends on the specific readout of your assay.

  • Intracellular Cytokine Staining: For detecting cytokine production by flow cytometry, a shorter incubation of 5-6 hours is often recommended. A protein transport inhibitor like Brefeldin A should be added for the last few hours of culture to allow cytokines to accumulate within the cells.[1]

  • T Cell Proliferation Assays (e.g., CFSE dilution): For proliferation assays, a longer incubation period of 3 to 6 days is typically required to allow for several rounds of cell division.[11][17]

  • ELISpot Assays: For ELISpot assays that measure cytokine secretion, an incubation time of 18-48 hours is generally recommended.[1]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for T cell stimulation experiments.

Table 1: Recommended Cell Densities for T Cell Stimulation

Assay FormatRecommended Cell Density per Well
96-well plate1 x 10^5 - 2.5 x 10^5 PBMCs
24-well plate1 x 10^7 PBMCs in 1 mL
T75 Flask3 x 10^6 - 1 x 10^7 PBMCs

Table 2: Typical Reagent Concentrations for T Cell Stimulation

ReagentWorking ConcentrationPurpose
OVA G4 Peptide≥ 1 µg/mLAntigen-specific stimulation
Anti-CD3 Antibody1-5 µg/mLPolyclonal stimulation (positive control)
Anti-CD28 Antibody1 µg/mLCo-stimulation (positive control)
Brefeldin A10 µg/mLProtein transport inhibitor for intracellular cytokine staining
IL-210-100 U/mLCytokine support for T cell proliferation
DMSO< 1% (v/v)Solvent for peptide reconstitution

Experimental Protocols

Protocol 1: T Cell Stimulation for Intracellular Cytokine Staining

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) in complete RPMI-1640 medium.

  • Cell Plating: Seed 1 x 10^6 cells in 900 µL of medium into the wells of a 24-well plate.[1]

  • Peptide Stimulation: Prepare a 10X working solution of the OVA G4 peptide. Add 100 µL of the 10X peptide solution to each well for a final concentration of ≥ 1 µg/mL.[1] Include appropriate positive (e.g., anti-CD3/CD28) and negative (e.g., DMSO) controls.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 5-6 hours.[1]

  • Protein Transport Inhibition: After 2 hours of incubation, add Brefeldin A to a final concentration of 10 µg/mL to block cytokine secretion.[1]

  • Cell Harvesting and Staining: After the total incubation time, harvest the cells. Stain for surface markers and viability, then fix and permeabilize the cells for intracellular cytokine staining according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of cytokine-producing T cells.

Visualizations

T_Cell_Activation_Pathway cluster_T_Cell T Cell MHC MHC-I TCR TCR MHC->TCR Signal 1 (Antigen Recognition) B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) CD3 CD3 TCR->CD3 Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 activates AP1 AP-1 ZAP70->AP1 via MAPK pathway DAG DAG PLCg1->DAG hydrolyzes PIP2 IP3 IP3 PLCg1->IP3 hydrolyzes PIP2 NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT Ca²⁺ release Gene Gene Expression (e.g., IL-2) NFkB->Gene NFAT->Gene AP1->Gene

Caption: T Cell Receptor (TCR) signaling pathway upon antigen recognition.

T_Cell_Stimulation_Workflow cluster_readout Assay Readout start Start prep_cells Prepare T Cells and APCs start->prep_cells plate_cells Plate Cells in Culture Vessel prep_cells->plate_cells add_stim Add OVA G4 Peptide and Controls plate_cells->add_stim incubate Incubate (37°C, 5% CO₂) (Time varies by assay) add_stim->incubate prolif Proliferation Assay (e.g., CFSE) incubate->prolif cytokine Cytokine Analysis (e.g., ELISA, Flow) incubate->cytokine markers Activation Marker Expression (e.g., CD69) incubate->markers analyze Data Analysis prolif->analyze cytokine->analyze markers->analyze end End analyze->end

Caption: General experimental workflow for T cell stimulation assays.

Troubleshooting_Tree no_response T Cells Not Responding to OVA G4 check_pos_ctrl Are Positive Controls (e.g., anti-CD3/CD28) working? no_response->check_pos_ctrl no_pos_resp Issue with T Cells or General Assay Conditions check_pos_ctrl->no_pos_resp No yes_pos_resp Issue with Antigen-Specific Stimulation check_pos_ctrl->yes_pos_resp Yes check_tcell_viability Check T Cell Viability no_pos_resp->check_tcell_viability check_culture_cond Check Culture Conditions (Media, Density, etc.) no_pos_resp->check_culture_cond check_peptide Check Peptide (Concentration, Quality) yes_pos_resp->check_peptide check_apc Check APCs (Viability, MHC Haplotype) yes_pos_resp->check_apc check_ratio Optimize T Cell:APC Ratio yes_pos_resp->check_ratio

Caption: Troubleshooting decision tree for unresponsive T cells.

References

Technical Support Center: T Cell Assays with Low-Affinity Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with low-affinity peptides in T cell assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter when using low-affinity peptides in T cell assays such as MHC Tetramer Staining, ELISpot, and Intracellular Cytokine Staining (ICS).

MHC Tetramer Staining

Question 1: Why am I getting a weak or no signal when staining with my low-affinity peptide-MHC tetramer?

Answer: Low-affinity interactions between the T cell receptor (TCR) and the peptide-MHC (pMHC) complex are characterized by rapid dissociation rates. This can result in a staining intensity that is below the limit of detection of standard flow cytometry.[1][2][3] Several factors can contribute to this issue:

  • Insufficient Tetramer Concentration: Staining with low-affinity tetramers is highly dependent on concentration. Higher concentrations can help to drive the binding equilibrium towards the stained state.[4]

  • Suboptimal Staining Temperature: Standard staining protocols at 4°C may not be optimal for low-affinity interactions. Staining at higher temperatures (e.g., 37°C) can sometimes improve the staining intensity for certain low-avidity T cell clones.[5]

  • TCR Internalization: Upon binding, the TCR-pMHC complex can be internalized, leading to a loss of signal. This is particularly problematic with low-affinity interactions that may require longer incubation times.

  • Low TCR Avidity: The overall strength of the interaction (avidity) between the T cell and the tetramer is a function of both the affinity of the individual TCR-pMHC interactions and the number of TCRs on the cell surface. T cells with low TCR density will be more difficult to stain.[4]

Troubleshooting Steps:

  • Optimize Tetramer Concentration: Perform a titration experiment to determine the optimal tetramer concentration. For low-affinity tetramers, concentrations may need to be significantly higher than those used for high-affinity tetramers.

  • Increase Staining Temperature: Try staining at room temperature or 37°C for a short period (e.g., 15-30 minutes). Be aware that this can also increase non-specific binding, so careful titration and inclusion of proper controls are crucial.

  • Use a Protein Kinase Inhibitor (PKI): To prevent TCR internalization, consider adding a PKI such as dasatinib during the staining procedure.[3]

  • Enhance Signal with Anti-fluorochrome Antibodies: After the initial tetramer staining, an additional incubation step with an antibody targeting the fluorochrome on the tetramer can amplify the signal.[3]

  • Utilize CD8-Enhanced Tetramers: For MHC class I tetramers, using reagents with enhanced CD8 binding can help stabilize the interaction with low-affinity TCRs.[1]

ELISpot Assay

Question 2: My ELISpot assay shows a low frequency of responding T cells or no spots at all for my low-affinity peptide. What can I do?

Answer: A low spot count in an ELISpot assay when using low-affinity peptides is a common challenge. T cell activation is a threshold-dependent process, and low-affinity peptides may not provide a strong enough signal to induce cytokine secretion in a sufficient number of cells.[6][7] Key reasons for this include:

  • Insufficient Peptide Concentration: The concentration of the peptide is critical for achieving adequate pMHC density on antigen-presenting cells (APCs) to trigger a T cell response. For low-affinity peptides, higher concentrations are often required.[8]

  • Low Functional Avidity of T Cells: The ability of a T cell to respond to a given amount of peptide (functional avidity) is influenced by TCR affinity and other factors. T cells with low functional avidity will require higher peptide concentrations to become activated.[7]

  • Suboptimal Stimulation Conditions: The duration of stimulation and the cell density can impact the outcome of the assay.

Troubleshooting Steps:

  • Optimize Peptide Concentration: Perform a dose-response experiment with a range of peptide concentrations (e.g., from 1 µg/mL to 50 µg/mL) to find the optimal concentration that elicits a maximal response without causing toxicity.[8]

  • Increase Cell Density: Increasing the number of cells per well can increase the chances of detecting rare, antigen-specific T cells. However, be mindful that excessively high cell numbers can lead to high background. A typical range to test is 200,000 to 800,000 cells per well.[8]

  • Include Co-stimulatory Antibodies: Adding antibodies against co-stimulatory molecules like CD28 and CD49d can amplify the signal for low-affinity T cells and enhance cytokine production.[9]

  • Optimize Incubation Time: While standard incubation times are 18-24 hours, extending the incubation period may increase the number of spots for weakly responding cells. This should be optimized to avoid increasing the background.

  • Ensure High-Quality Reagents: Use ELISpot-validated antibody pairs and optimize all assay parameters to maximize the signal-to-noise ratio.[10]

Intracellular Cytokine Staining (ICS)

Question 3: I am observing a very low percentage of cytokine-positive cells in my ICS assay after stimulation with a low-affinity peptide. How can I improve this?

Answer: Similar to ELISpot, a weak response in an ICS assay with low-affinity peptides is often due to suboptimal T cell activation. The brief and weak signaling from low-affinity TCR-pMHC interactions may not be sufficient to drive robust cytokine production.[11] Potential causes include:

  • Inadequate Stimulation: The concentration of the peptide and the duration of the stimulation are critical for inducing detectable levels of intracellular cytokines.

  • Inefficient Cytokine Trapping: The Golgi apparatus inhibitor (e.g., Brefeldin A or Monensin) may not be effectively trapping the cytokines produced by weakly activated T cells.

  • Signal Lost During Staining: The fixation and permeabilization steps required for ICS can sometimes affect the integrity of cell surface markers and even the intracellular cytokine signal.[12]

Troubleshooting Steps:

  • Peptide Concentration and Stimulation Time: Titrate the peptide concentration to find the optimal level for stimulation. Also, optimize the stimulation time (typically 4-6 hours), as longer incubations can sometimes increase the signal for weak responses, but also cell death.

  • Use Co-stimulation: The addition of anti-CD28 and anti-CD49d antibodies during the stimulation phase can significantly enhance the cytokine response of low-affinity T cells.[9]

  • Optimize Fixation and Permeabilization: Use a fixation and permeabilization kit that is known to preserve both surface and intracellular epitopes well. Titrate the fixation and permeabilization reagents and times to find the best balance between cell integrity and antibody access.[13]

  • Amplify the Signal: Use bright fluorochromes for your cytokine antibodies, especially for cytokines that are expressed at low levels.

  • Careful Gating Strategy: Ensure you have a stringent gating strategy to exclude dead cells and doublets, which can contribute to background and make it difficult to identify the true positive population.

Data Presentation

Table 1: Comparison of TCR-pMHC Affinity and T Cell Activation Thresholds
ParameterHigh-Affinity InteractionLow-Affinity InteractionReference
Typical KD 1-10 µM>10 µM[11]
Tetramer Staining Strong signal at standard concentrationsWeak or no signal, requires optimization[1][4]
Peptide concentration for half-maximal T cell response (EC50) Low (nM to low µM range)High (µM range)[6]
Dependence on Co-receptors (e.g., CD8) Less dependentHighly dependent for stabilization and signaling[6][14]

Experimental Protocols

Protocol 1: Optimized MHC Class I Tetramer Staining for Low-Affinity Peptides

This protocol includes steps to enhance the detection of T cells with low-affinity TCRs.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other single-cell suspension

  • Low-affinity peptide-MHC Class I tetramer

  • Protein Kinase Inhibitor (e.g., Dasatinib)

  • Anti-fluorochrome antibody (optional, for signal amplification)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Antibodies for surface markers (e.g., CD3, CD8)

  • Viability dye

Procedure:

  • Cell Preparation: Start with a single-cell suspension of at least 1 x 106 cells per condition.

  • PKI Treatment (Optional): Pre-incubate cells with a titrated concentration of a protein kinase inhibitor for 30-60 minutes at 37°C to prevent TCR internalization.

  • Tetramer Staining:

    • Centrifuge cells and resuspend in a small volume of staining buffer (e.g., 50 µL).

    • Add the optimized concentration of the low-affinity pMHC tetramer.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Surface Marker Staining:

    • Without washing, add the cocktail of antibodies for surface markers (e.g., anti-CD3, anti-CD8) and the viability dye.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer.

  • Signal Amplification (Optional):

    • Resuspend the cell pellet in 100 µL of staining buffer containing the anti-fluorochrome antibody.

    • Incubate for 20-30 minutes on ice, protected from light.

    • Wash the cells once with cold staining buffer.

  • Acquisition: Resuspend the cells in an appropriate volume of staining buffer and acquire the data on a flow cytometer as soon as possible.

Visualizations

TCR Signaling Pathway

TCR_Signaling Simplified TCR Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD4_CD8 CD4/CD8 ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Phosphorylation pMHC Low-Affinity Peptide-MHC pMHC->TCR Weak & Transient Binding Lck Lck CD4_CD8->Lck Recruitment & Activation Lck->TCR Phosphorylation of ITAMs LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Generation NFAT NFAT DAG_IP3->NFAT Activation NFkB NF-κB DAG_IP3->NFkB Activation AP1 AP-1 DAG_IP3->AP1 Activation Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene NFkB->Cytokine_Gene AP1->Cytokine_Gene T_Cell_Assay_Workflow General Workflow for T Cell Assays with Low-Affinity Peptides cluster_assays Assay-Specific Steps start Isolate PBMCs stimulate Stimulate with Low-Affinity Peptide (Optimize concentration & add co-stimulation) start->stimulate tetramer Tetramer Staining: Incubate with tetramer (Optimize temp & conc.), stain surface markers start->tetramer For Tetramer Staining incubate Incubate (Optimize time) stimulate->incubate elispot ELISpot: Develop spots & acquire data incubate->elispot For ELISpot ics ICS: Add Golgi inhibitor, fix/perm, stain for cytokines & surface markers incubate->ics For ICS analyze Data Analysis elispot->analyze ics->analyze tetramer->analyze Troubleshooting_Logic Troubleshooting Weak Signal in T Cell Assays with Low-Affinity Peptides start Weak or No Signal Observed q1 Is the peptide/ tetramer concentration optimized? start->q1 sol1 Perform a dose-response titration. q1->sol1 No q2 Are co-stimulatory antibodies included (for functional assays)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add anti-CD28 and anti-CD49d. q2->sol2 No q3 Is the incubation time/temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Test different incubation times and temperatures. q3->sol3 No q4 Is signal loss during staining a possibility (ICS/Tetramer)? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use PKI (tetramer) or optimize fix/perm (ICS). q4->sol4 Yes end Re-evaluate experiment with optimized parameters q4->end No a4_yes Yes a4_no No sol4->end

References

Technical Support Center: Optimizing Incubation Time for OVA G4 Peptide T Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OVA G4 peptide T cell stimulation. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions. The OVA G4 peptide (SIIGFEKL) is a variant of the well-known SIINFEKL peptide, designed to study T cell receptor (TCR) affinity and activation kinetics.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for stimulating T cells with OVA G4 peptide?

A1: The optimal incubation time depends heavily on the specific assay being performed.

  • For intracellular cytokine staining (ICS): A short incubation of 4-6 hours is often sufficient to detect cytokine production in T cells.[4][5] A protein transport inhibitor (like Brefeldin A or Monensin) should be added after the first 1-2 hours of stimulation to allow cytokines to accumulate within the cell.[4][6]

  • For ELISpot assays: A longer incubation period of 18-48 hours is generally recommended to allow for sufficient cytokine secretion and the formation of detectable spots.[4][7]

  • For T cell proliferation assays (e.g., CFSE): These require the longest incubation, typically 66-72 hours (3 days) or more, to allow for multiple rounds of cell division.[2][8]

Q2: How does the G4 peptide's affinity affect stimulation time compared to the standard SIINFEKL (N4) peptide?

A2: The G4 peptide (SIIGFEKL) is a weaker agonist for the OT-I TCR compared to the high-affinity N4 peptide (SIINFEKL).[2] This means it has a lower binding affinity for the TCR.[1] While this doesn't necessarily change the fundamental incubation timelines for different assays, you may need to optimize peptide concentration. A higher concentration of the G4 peptide might be required to achieve a similar level of T cell activation as the N4 peptide. The kinetics of T cell activation are controlled by the rate of peptide-MHC binding and subsequent TCR engagement.[9][10] Weaker agonists like G4 may require more time or higher concentrations to accumulate the necessary signaling events to trigger a full T cell response.[11]

Q3: Why is it important to optimize incubation time?

A3: Optimization is critical for several reasons:

  • Assay Sensitivity: Different cytokines are produced at different rates. A time point that is optimal for IFN-γ might not be for IL-2.

  • Cell Viability: Extended incubation times can lead to increased cell death, which can confound results. Shorter incubation times often yield better cell viability.[12]

  • Avoiding Overstimulation: In some cases, particularly with high peptide concentrations, prolonged stimulation can lead to T cell exhaustion or activation-induced cell death (AICD), skewing the results.

  • Biological Relevance: The kinetics of the T cell response (proliferation vs. cytokine secretion) are distinct. The chosen incubation time should align with the specific biological question being asked.

Q4: Should I use peptide-pulsed Antigen Presenting Cells (APCs) or add the peptide directly to my T cell culture?

A4: For primary T cells, co-culturing with peptide-pulsed APCs (like splenocytes or bone marrow-derived dendritic cells) is the standard method.[8] APCs process and present the peptide on MHC class I molecules, providing the necessary co-stimulation for robust T cell activation. Simply adding peptide to a pure T cell culture will not work, as T cells require this formal presentation by an APC.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No T Cell Response (e.g., low cytokine production, no proliferation) 1. Suboptimal Incubation Time: The assay may have been stopped too early (for proliferation) or too late (for transient cytokine peaks).2. Insufficient Peptide Concentration: The G4 peptide has lower affinity; the concentration may be too low to trigger a strong response.3. Poor APC Function: APCs may not be viable or may not have been pulsed with the peptide effectively.1. Perform a Time-Course Experiment: Test multiple incubation points (e.g., for ICS: 4, 6, 8 hours; for proliferation: 48, 72, 96 hours).2. Perform a Peptide Titration: Test a range of G4 peptide concentrations (e.g., from 0.1 µg/mL to 10 µg/mL) to find the EC50.3. Check APC Viability: Ensure APCs are healthy before and after peptide pulsing. Consider using a positive control peptide (like SIINFEKL) to confirm APC presentation capacity.
High Background Signal in "Unstimulated" Control Wells 1. Contamination: Mycoplasma or endotoxin (LPS) contamination can cause non-specific T cell activation.2. Spontaneous APC Activation: APCs may be activated during isolation, leading to cytokine release.3. T Cell Activation from Isolation: The T cell isolation process may have been too harsh, leading to pre-activation.1. Use Endotoxin-Free Reagents: Ensure all media, buffers, and peptides are sterile and low in endotoxin.[8]2. Rest Cells: Allow isolated T cells and APCs to rest for several hours (or overnight for cryopreserved cells) before starting the stimulation.[6][13]3. Optimize Cell Handling: Handle cells gently during isolation and plating to minimize stress-induced activation.
Inconsistent Results Between Replicates 1. Pipetting Errors: Inconsistent cell numbers or peptide concentrations across wells.2. "Edge Effects" in Culture Plates: Wells on the outer edges of the plate may experience different temperature or evaporation rates.3. Cell Clumping: Uneven distribution of cells in the wells.1. Use Calibrated Pipettes: Ensure accurate and consistent dispensing. Mix cell suspensions thoroughly before aliquoting.2. Avoid Using Outer Wells: Fill the outer wells with sterile media or PBS to create a humidity barrier and use only the inner wells for your experiment.3. Ensure Single-Cell Suspension: Gently pipette to break up any cell clumps before plating.

Experimental Protocols & Data

Impact of Incubation Time on T Cell Response

The optimal incubation time is a balance between maximizing the specific signal (cytokine production, proliferation) and minimizing background noise and cell death. The following table provides a summary of typical time points and expected outcomes.

Assay TypeTypical Incubation TimeKey EndpointExpected Outcome with OVA G4 Peptide
Intracellular Cytokine Staining (ICS) 4 - 8 hoursIntracellular IFN-γ, TNF-αPeak cytokine production is often observed around 6 hours. Longer times may not increase the signal due to secretion.
ELISpot 18 - 48 hoursSecreted IFN-γ (spots)The number of spot-forming cells should increase with time, potentially plateauing after 24-36 hours.
Proliferation (CFSE Dilution) 66 - 96 hoursLoss of CFSE fluorescenceMultiple peaks representing successive generations of divided cells should become distinct by 72 hours.
Detailed Protocol: Intracellular Cytokine Staining (ICS)

This protocol outlines the stimulation of OT-I T cells with peptide-pulsed splenocytes.

  • Prepare Antigen Presenting Cells (APCs):

    • Harvest splenocytes from a C57BL/6 mouse.

    • Resuspend cells at 1 x 10⁷ cells/mL in complete RPMI medium.

    • Add OVA G4 peptide to a final concentration of 1-10 µg/mL.

    • Incubate (pulse) the APCs for 2 hours at 37°C.

    • Wash the APCs three times with medium to remove excess peptide.

  • Prepare T Cells:

    • Isolate CD8+ T cells from the spleen and lymph nodes of an OT-I transgenic mouse.

    • Enrich for CD8+ T cells using a negative selection magnetic bead kit.

  • Co-culture and Stimulation:

    • Plate the washed, peptide-pulsed APCs at 2 x 10⁵ cells/well in a 96-well U-bottom plate.

    • Add OT-I CD8+ T cells at 1 x 10⁵ cells/well (for a 2:1 APC:T cell ratio).

    • Incubate at 37°C for 2 hours.

    • Add a protein transport inhibitor (e.g., Brefeldin A) to the culture.

    • Incubate for an additional 4 hours (total stimulation time = 6 hours).

  • Staining and Analysis:

    • Harvest cells and stain for surface markers (e.g., CD8, CD44).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

    • Analyze by flow cytometry.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for an in vitro T cell stimulation experiment.

G cluster_prep Phase 1: Cell Preparation cluster_stim Phase 2: Stimulation cluster_analysis Phase 3: Analysis T_cell Isolate OT-I T Cells Coculture Co-culture T Cells and Pulsed APCs T_cell->Coculture APC Isolate Splenocytes (APCs) Pulsing Pulse APCs with OVA G4 Peptide APC->Pulsing Pulsing->Coculture Incubate Incubate (Time Varies by Assay) Coculture->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain for Markers (Surface/Intracellular) Harvest->Stain Acquire Acquire Data (Flow Cytometry, ELISpot Reader) Stain->Acquire

Caption: Workflow for OVA G4 peptide T cell stimulation.

TCR Signaling Pathway

This diagram shows a simplified signaling cascade initiated by TCR engagement with the peptide-MHC complex.

G TCR TCR Engagement (OVA G4-MHC) Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 LAT LAT Signalosome Formation ZAP70->LAT PLCg PLCγ Activation LAT->PLCg MAPK MAPK Pathway (ERK) LAT->MAPK NFAT NFAT Activation PLCg->NFAT Cytokines Cytokine Gene Transcription NFAT->Cytokines AP1 AP-1 Activation MAPK->AP1 AP1->Cytokines

Caption: Simplified T cell receptor signaling cascade.

References

Technical Support Center: The Impact of Trifluoroacetic Acid (TFA) on Peptide Secondary Structure and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of residual trifluoroacetic acid (TFA) on peptide secondary structure and bioactivity. TFA is a common reagent used in peptide synthesis and purification, but its presence in the final product can lead to experimental artifacts and misinterpretation of results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is residual Trifluoroacetic Acid (TFA) a concern in my peptide experiments?

A1: Trifluoroacetic acid is a strong acid commonly used for cleaving synthesized peptides from solid-phase resins and as an ion-pairing agent during HPLC purification.[1][4][5] While effective, residual TFA in the final lyophilized peptide product can significantly impact your experimental outcomes for several reasons:

  • Alteration of Secondary Structure: TFA counter-ions can interact with peptides, potentially altering their natural secondary structure (e.g., alpha-helices, beta-sheets) by disrupting hydrogen-bonding networks.[4][6][7]

  • Interference with Bioactivity: The presence of TFA can directly affect the biological activity of peptides. It has been shown to inhibit cell proliferation in some assays and increase it in others, leading to variable or false results.[1][8] For instance, TFA can act as an unintended allosteric modulator of receptors like the glycine receptor.[1]

  • Cellular Toxicity: TFA can be toxic to cells in culture, which can compromise the results of cell-based assays by affecting cell growth and viability.[9][10]

  • Assay Interference: TFA can interfere with certain analytical techniques. For example, it has a strong absorbance band around 1673 cm-1, which can overlap with the amide I band of peptides in infrared (IR) spectroscopy, complicating secondary structure analysis.[1][4] It can also cause ion suppression in mass spectrometry, reducing sensitivity.[11][12]

  • pH Alteration: Residual TFA can lower the pH of your peptide solution, potentially affecting assay conditions and peptide solubility.[1]

Q2: How can I remove TFA from my peptide sample?

A2: Several methods are available to remove or exchange the TFA counter-ion for a more biologically compatible one, such as chloride or acetate.[1] The most common methods include:

  • Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is removed as a volatile acid during lyophilization.[6][9][13]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. The peptide solution is passed through a resin that binds the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a solution containing the desired counter-ion (e.g., acetate or chloride).[9][13]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC can be used for TFA removal by using a mobile phase containing a more biologically compatible acid, such as acetic acid.[9]

Q3: Which TFA removal method is most suitable for my peptide?

A3: The choice of method depends on factors such as the peptide's properties (e.g., hydrophilicity), the required final purity, desired peptide recovery, and the equipment available.[9] For hydrophilic peptides, ion-exchange chromatography can be very effective.[9] Lyophilization with HCl is a simpler method but may require multiple cycles for complete removal.[9]

Q4: How can I determine the amount of residual TFA in my peptide sample?

A4: Several analytical techniques can be used to quantify residual TFA:[14][15][16]

  • 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a sensitive method for detecting and quantifying TFA due to the 100% natural abundance of the 19F isotope.[14][17]

  • Ion Chromatography: This method can accurately measure the content of various ions, including trifluoroacetate.[18]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: While useful for qualitative confirmation of TFA's presence, its quantitative accuracy can be limited.[14]

  • HPLC with an Evaporative Light-Scattering Detector (ELSD): This is another validated method for TFA quantification.[14]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Residual TFA may be affecting cell viability or interfering with cellular pathways.[1][9]

  • Troubleshooting Steps:

    • Quantify Residual TFA: Use a suitable analytical method (e.g., 19F-NMR) to determine the concentration of TFA in your peptide stock.

    • Perform TFA Removal: If TFA levels are significant, use one of the recommended removal methods (e.g., lyophilization with HCl or ion-exchange chromatography).

    • Run Controls: Include a control with the buffer containing the new counter-ion (e.g., chloride or acetate) to assess its effect on the cells.[9] Also, run a vehicle control (the final buffer your peptide is dissolved in, without the peptide) to observe any effects of the buffer itself.

    • Verify Peptide Integrity: After TFA removal, confirm the purity and integrity of your peptide using HPLC and mass spectrometry to ensure it has not degraded.[9]

Problem 2: Poor peak shape or low sensitivity in Mass Spectrometry (LC-MS) analysis.

  • Possible Cause: TFA is a known ion-suppressing agent in ESI-MS.[12][19]

  • Troubleshooting Steps:

    • Use an Alternative Mobile Phase Additive: For LC-MS, consider using formic acid (FA) or difluoroacetic acid (DFA) instead of TFA in your mobile phase. FA is less effective for chromatography but better for MS signal, while DFA can offer a compromise between chromatographic resolution and MS sensitivity.[11]

    • Optimize TFA Concentration: If TFA is necessary for chromatographic separation, use the lowest possible concentration that still provides acceptable peak shapes.

    • Employ Supercharging Agents: The addition of "supercharging" agents to the mobile phase can help rescue the ion suppression caused by TFA.[19]

    • Add Glycine to Mobile Phase: A small amount of glycine (e.g., 2 mM) added to a TFA-containing mobile phase has been shown to significantly boost mass spectrometry response without compromising chromatographic performance.[20]

Problem 3: Discrepancies in secondary structure analysis by Circular Dichroism (CD) or Infrared (IR) Spectroscopy.

  • Possible Cause: TFA can interfere with spectroscopic measurements and alter the peptide's conformation.[1][4][7]

  • Troubleshooting Steps:

    • TFA Removal: Prioritize the removal of TFA from your peptide sample before spectroscopic analysis.

    • Background Subtraction: For IR spectroscopy, carefully subtract the spectrum of the buffer (including any residual TFA) from the peptide spectrum. However, be aware that the strong TFA absorbance can still obscure the peptide's amide I band.[21]

    • Use Alternative Counter-ions: Prepare the peptide with a more spectroscopically benign counter-ion like chloride for comparison.

    • NMR Spectroscopy: Consider using NMR spectroscopy to gain more detailed structural information, as it can be less susceptible to the specific interferences seen with CD and IR in the presence of TFA.[22]

Quantitative Data Summary

Table 1: Effect of TFA Removal/Exchange on Residual TFA Content

TFA Removal MethodTypical Residual TFA ContentReference
Lyophilization with HCl (1-3 cycles)< 1% to < 5%[7][9][14]
Ion-Exchange Chromatography< 1%[9]
RP-HPLC with Acetic AcidVariable, depends on conditions[9]

Note: The efficiency of TFA removal is peptide-dependent and may require optimization.[23]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is adapted from established methods for exchanging TFA for chloride ions.[6][9][13]

  • Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[6]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[6][9]

  • Incubation: Let the solution stand at room temperature for at least 1 minute.[9][13]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[9][13]

  • Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed.[6][9]

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[6][9]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

Protocol 2: TFA/Acetate Exchange using Anion Exchange Chromatography

This protocol provides a general guideline for TFA removal using a strong anion exchange resin.[13][18]

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[9][13]

  • Elution with Acetate: Elute the column with a 1M solution of sodium acetate.[13][18]

  • Washing: Wash the column with distilled water to remove excess sodium acetate.[13][18]

  • Sample Loading: Dissolve the peptide in distilled water and apply it to the column.[13][18]

  • Elution of Peptide: Elute the column with distilled water and collect the fractions containing the peptide.[13][18]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[13][18]

Protocol 3: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Ensure the peptide sample has undergone TFA removal.

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains Trp or Tyr residues.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas.

    • Use a quartz cuvette with a path length appropriate for the sample concentration (typically 0.1 cm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample, typically from 260 nm to 190 nm.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualizations

Experimental_Workflow_TFA_Removal_and_Analysis cluster_synthesis Peptide Synthesis & Purification cluster_removal TFA Removal/Exchange cluster_analysis Analysis start Solid-Phase Peptide Synthesis cleavage TFA Cleavage from Resin start->cleavage hplc RP-HPLC Purification with TFA cleavage->hplc lyophilization1 Lyophilization hplc->lyophilization1 peptide_tfa Peptide-TFA Salt lyophilization1->peptide_tfa method_choice Choose Removal Method peptide_tfa->method_choice hcl_lyo Lyophilization with HCl method_choice->hcl_lyo Simple iex Ion-Exchange Chromatography method_choice->iex Hydrophilic peptide_hcl Peptide-HCl/Acetate Salt hcl_lyo->peptide_hcl iex->peptide_hcl analysis_choice Choose Analysis peptide_hcl->analysis_choice nmr 19F-NMR for TFA Quantification analysis_choice->nmr lcms LC-MS for Integrity analysis_choice->lcms cd_ir CD/IR for Structure analysis_choice->cd_ir bioassay Bioactivity Assay analysis_choice->bioassay

Caption: Workflow for peptide synthesis, TFA removal, and subsequent analysis.

Troubleshooting_Bioassay_Issues start Inconsistent Bioassay Results q1 Is residual TFA present? start->q1 quantify Quantify TFA (e.g., 19F-NMR) q1->quantify Yes/Suspected other_issues Investigate Other Experimental Variables q1->other_issues No remove Perform TFA Removal/Exchange quantify->remove check_integrity Check Peptide Integrity (HPLC/MS) remove->check_integrity retest Re-run Bioassay with Controls problem_solved Problem Resolved retest->problem_solved check_integrity->retest

Caption: Troubleshooting logic for inconsistent bioassay results.

TFA_Impact_Signaling_Pathway peptide Peptide Ligand receptor Cell Surface Receptor peptide->receptor Binding signaling Intracellular Signaling Cascade receptor->signaling Activation tfa Residual TFA tfa->peptide Alters Conformation tfa->receptor Allosteric Modulation response Biological Response (e.g., Proliferation, Differentiation) tfa->response Direct Cytotoxicity/ Interference signaling->response

Caption: Potential impact points of TFA on a generic signaling pathway.

References

Technical Support Center: Confirmation of TFA Removal from Peptide Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to confirm the successful removal of trifluoroacetic acid (TFA) from peptide samples. Residual TFA, a common counter-ion from peptide synthesis and purification, can be toxic and interfere with biological assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove TFA from my peptide sample?

Trifluoroacetic acid (TFA) is frequently used during peptide synthesis to cleave the synthesized peptide from the solid-phase resin and during reversed-phase HPLC purification.[2][3] However, residual TFA can be toxic to cells and interfere with in vitro and in vivo studies, potentially leading to inaccurate or irreproducible results.[4][5] The presence of TFA salts can also affect the peptide's secondary structure, mass, and solubility.[6]

Q2: What are the common methods to remove or exchange TFA?

Common methods involve lyophilization with a different acid or ion-exchange chromatography.

  • TFA/HCl Exchange: This involves dissolving the peptide in an aqueous solution of hydrochloric acid (e.g., 100 mM HCl), followed by repeated cycles of freezing and lyophilization.[7][8] This process replaces the trifluoroacetate counter-ion with a chloride ion.

  • TFA/Acetate Exchange: This method uses a strong anion-exchange resin. The peptide-TFA salt is loaded onto a column pre-equilibrated with an acetate solution. The peptide is then eluted with water, leaving the TFA bound to the resin.[7][8]

  • Repeated Lyophilization: While extensive lyophilization can remove free TFA, it is often insufficient to completely remove TFA salts that are ionically bound to the peptide.[2]

Q3: Which analytical techniques can be used to confirm TFA removal?

Several analytical methods can be employed to detect and quantify residual TFA in a peptide sample. These include:

  • Ion Chromatography (IC): A sensitive and simple method that can be automated to separate and quantify TFA, as well as other anions like fluoride, acetate, chloride, and sulfate.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 19F-NMR is highly effective for detecting and quantifying TFA due to the 100% natural abundance of the 19F isotope.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to determine the amount of TFA, often with UV detection.[11][12]

  • Mass Spectrometry (MS): While TFA can suppress the signal in LC/MS, this technique can still be used to analyze for its presence.[13] Gas chromatography-mass spectrometry (GC-MS) is another option.[3]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This method can be used for the qualitative confirmation of TFA's presence.[14]

Troubleshooting Guides

Issue 1: I have performed a TFA/HCl exchange, but I suspect there is still residual TFA.

  • Troubleshooting Step 1: Increase the number of exchange cycles. A single lyophilization cycle may not be sufficient for complete removal. It is often recommended to repeat the process of dissolving in HCl and lyophilizing at least two to three times.[2][6]

  • Troubleshooting Step 2: Verify the HCl concentration. The concentration of HCl used can impact the efficiency of the exchange. Concentrations between 2 mM and 10 mM are often cited as effective, while concentrations outside this range may lead to incomplete exchange or peptide modification.[2][6]

  • Troubleshooting Step 3: Use a more sensitive detection method. If you are using a less sensitive method for detection, consider using a more quantitative and sensitive technique like 19F-NMR or Ion Chromatography to accurately determine the residual TFA level.[1][9]

Issue 2: My peptide is precipitating during the TFA exchange process.

  • Troubleshooting Step 1: Adjust the solvent. If your peptide is not soluble in dilute aqueous acid, you can try dissolving it in a different solvent system. For instance, dissolving the peptide in a minimal volume of a solution like 6M guanidine hydrochloride containing 0.1% TFA before purification might help.[7]

  • Troubleshooting Step 2: Consider an alternative exchange method. If precipitation persists, the TFA/acetate exchange method using an anion-exchange resin might be a gentler alternative that avoids strongly acidic conditions.[7]

Issue 3: My peptide yield is low after the TFA removal procedure.

  • Troubleshooting Step 1: Optimize handling and transfer steps. Peptide loss can occur during transfers between vials and during the lyophilization process. Ensure all equipment is properly rinsed to recover as much peptide as possible.

  • Troubleshooting Step 2: Be aware of inherent losses. The process of salt exchange inherently involves additional steps that can lead to some loss of material. This is an expected outcome of the procedure.[4]

Quantitative Data Summary

The acceptable level of residual TFA can vary depending on the specific application. For many cell-based assays, it is recommended to reduce the TFA content to less than 1%.[15] The following table summarizes the typical TFA content before and after exchange procedures.

MethodInitial TFA Content (% w/w)Final TFA Content (% w/w)Reference(s)
TFA/HCl Exchange (multiple cycles) 10 - 45%< 1%[15][16]
TFA/Acetate Exchange (Ion-Exchange Chromatography) 10 - 45%< 1%[7][8]

Experimental Protocols

Protocol 1: TFA Quantification by Ion Chromatography (IC)

This protocol provides a general guideline for the determination of residual TFA in a peptide sample using ion chromatography.

  • Sample Preparation: Dissolve the peptide sample in the IC eluent to a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the instrument.[1]

  • Standard Preparation: Prepare a stock solution of sodium trifluoroacetate in the eluent. Create a series of dilutions to generate a calibration curve.[1]

  • Chromatographic Conditions:

    • Column: Anion-exchange column (e.g., IonPac AS14).[1]

    • Eluent: A sodium carbonate/sodium bicarbonate buffer is commonly used.[1]

    • Detection: Suppressed conductivity detection.[1]

  • Analysis: Inject the prepared standards and samples. Quantify the TFA peak in the sample by comparing its peak area to the calibration curve.

Protocol 2: TFA Quantification by 19F-NMR Spectroscopy

This protocol outlines the use of 19F-NMR for the quantification of residual TFA.

  • Sample Preparation: Dissolve a precisely weighed amount of the peptide sample in a suitable deuterated solvent (e.g., D2O).

  • Standard Preparation: Prepare a standard solution with a known concentration of a fluorine-containing compound (e.g., sodium trifluoroacetate) in the same deuterated solvent.

  • NMR Acquisition:

    • Acquire 19F-NMR spectra for both the sample and the standard using a 500 MHz or higher NMR spectrometer.[9]

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, especially for low levels of TFA.[9]

  • Data Analysis: Integrate the signal corresponding to the trifluoromethyl group of TFA. The quantity of TFA in the peptide sample can be determined by comparing the integral of the TFA peak in the sample to that of the known standard.

Visualizations

Experimental Workflow for TFA Removal and Confirmation

The following diagram illustrates the general workflow for removing TFA from a peptide sample and confirming its successful removal.

TFA_Removal_Workflow cluster_removal TFA Removal/Exchange cluster_confirmation Confirmation of Removal cluster_result Result start Peptide-TFA Salt method_hcl TFA/HCl Exchange (Dissolve in HCl & Lyophilize) start->method_hcl Option 1 method_acetate TFA/Acetate Exchange (Ion-Exchange Chromatography) start->method_acetate Option 2 analysis_ic Ion Chromatography (IC) method_hcl->analysis_ic analysis_nmr 19F-NMR method_hcl->analysis_nmr analysis_hplc HPLC-UV method_hcl->analysis_hplc analysis_ms Mass Spectrometry method_hcl->analysis_ms method_acetate->analysis_ic method_acetate->analysis_nmr method_acetate->analysis_hplc method_acetate->analysis_ms final_product TFA-Free Peptide analysis_ic->final_product TFA < Limit reprocess Repeat Exchange or Troubleshoot analysis_ic->reprocess TFA > Limit analysis_nmr->final_product TFA < Limit analysis_nmr->reprocess TFA > Limit analysis_hplc->final_product TFA < Limit analysis_hplc->reprocess TFA > Limit analysis_ms->final_product TFA < Limit analysis_ms->reprocess TFA > Limit

Caption: Workflow for TFA removal and confirmation.

References

Validation & Comparative

A Comparative Guide to T Cell Responses: OVA G4 vs. SIINFEKL Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the T cell responses elicited by the canonical ovalbumin-derived peptide, SIINFEKL, and its variant, OVA G4. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate peptide for their immunological studies.

Introduction to OVA Peptides in Immunology

The chicken ovalbumin (OVA) protein is a widely used model antigen in immunological research. Specific peptides derived from OVA are presented by Major Histocompatibility Complex (MHC) class I molecules and are recognized by CD8+ T cells. The immunodominant peptide, SIINFEKL (amino acids 257-264), is a strong agonist for the OT-I T cell receptor (TCR) and is routinely used to study T cell activation, proliferation, and effector functions. The OVA G4 peptide (SIIGFEKL ) is an altered peptide ligand of SIINFEKL, where the asparagine (N) at position 4 is replaced by a glycine (G). This single amino acid substitution significantly reduces its affinity for the OT-I TCR, rendering it a weak agonist.[1][2] Understanding the differential T cell responses to these two peptides is crucial for dissecting the signaling thresholds required for T cell activation and for developing immunotherapies.

Quantitative Comparison of T Cell Responses

The following tables summarize the key quantitative differences in OT-1 T cell responses upon stimulation with SIINFEKL versus OVA G4 peptides.

Table 1: T Cell Proliferation

ParameterSIINFEKL (N4)OVA G4Reference
Proliferating OT-1 Cells (%) >96%~25%[1]
Comment Strong proliferation induced at low peptide concentrations.Significantly lower proliferation, often requiring higher peptide concentrations or co-stimulation.

Table 2: Cytokine Production (IFN-γ)

ParameterSIINFEKL (N4)OVA G4Reference
IFN-γ Producing Cells High frequencyLow to undetectable frequency without co-stimulation[3][4]
EC50 for IFN-γ Production Low (in the range of 10-10 to 10-9 M)High (in the range of 10-6 to 10-5 M)[3]
Dependence on Co-stimulation Less dependentHighly dependent on co-stimulation (e.g., CD28) or exogenous cytokines (e.g., IL-2).[1]

Table 3: Cytotoxicity

ParameterSIINFEKL (N4)OVA G4Reference
Lytic Granule Polarization Tightly clustered at the immunological synapse in ~54% of conjugates.Dispersed and distant from the synapse in ~90% of conjugates.
Target Cell Lysis HighVery low
Comment Efficiently triggers cytotoxic T lymphocyte (CTL) effector functions.Fails to induce robust CTL-mediated killing due to inefficient signaling and polarization of cytotoxic machinery.

Signaling Pathways and Experimental Workflows

The differential activation of T cells by SIINFEKL and OVA G4 stems from the distinct signaling cascades initiated upon TCR engagement.

T_Cell_Activation_Pathway TCR Signaling Cascade: Strong vs. Weak Agonist cluster_strong SIINFEKL (Strong Agonist) cluster_weak OVA G4 (Weak Agonist) TCR_Strong TCR Engagement (High Affinity, Slow Off-Rate) LCK_Strong LCK Activation TCR_Strong->LCK_Strong ZAP70_Strong ZAP70 Phosphorylation LCK_Strong->ZAP70_Strong LAT_Strong LAT Signalosome Assembly ZAP70_Strong->LAT_Strong ERK_Strong Sustained ERK Activation LAT_Strong->ERK_Strong PI3K_Strong PI3K/Akt Pathway LAT_Strong->PI3K_Strong NFAT_Strong NFAT Activation LAT_Strong->NFAT_Strong Proliferation_Strong Proliferation ERK_Strong->Proliferation_Strong Cytotoxicity_Strong Cytotoxicity ERK_Strong->Cytotoxicity_Strong PI3K_Strong->Proliferation_Strong Cytokine_Strong IFN-γ Production NFAT_Strong->Cytokine_Strong TCR_Weak TCR Engagement (Low Affinity, Fast Off-Rate) LCK_Weak Transient LCK Activation TCR_Weak->LCK_Weak ZAP70_Weak Weak ZAP70 Phosphorylation LCK_Weak->ZAP70_Weak LAT_Weak Unstable LAT Signalosome ZAP70_Weak->LAT_Weak ERK_Weak Transient ERK Activation LAT_Weak->ERK_Weak PI3K_Weak Weak PI3K/Akt Pathway LAT_Weak->PI3K_Weak NFAT_Weak Weak NFAT Activation LAT_Weak->NFAT_Weak Proliferation_Weak Limited Proliferation ERK_Weak->Proliferation_Weak Cytotoxicity_Weak Inefficient Cytotoxicity ERK_Weak->Cytotoxicity_Weak PI3K_Weak->Proliferation_Weak Cytokine_Weak Low/No IFN-γ Production NFAT_Weak->Cytokine_Weak PMA_Ionomycin PMA/Ionomycin (Positive Control) PMA_Ionomycin->ERK_Strong Bypass TCR PMA_Ionomycin->NFAT_Strong Bypass TCR PMA_Ionomycin->ERK_Weak PMA_Ionomycin->NFAT_Weak

Caption: TCR Signaling Cascade for Strong vs. Weak Agonists.

The following diagram illustrates a typical experimental workflow for comparing T cell responses to SIINFEKL and OVA G4 peptides.

Experimental_Workflow Experimental Workflow for Comparing T Cell Responses cluster_stimulation In Vitro Stimulation cluster_assays Functional Assays T_Cell_Isolation Isolate OT-1 CD8+ T Cells (from spleen and lymph nodes) Co_culture Co-culture OT-1 T Cells with Pulsed APCs T_Cell_Isolation->Co_culture APC_Prep Prepare Antigen Presenting Cells (APCs) (e.g., splenocytes, dendritic cells) Stim_SIINFEKL Pulse APCs with SIINFEKL Peptide APC_Prep->Stim_SIINFEKL Stim_G4 Pulse APCs with OVA G4 Peptide APC_Prep->Stim_G4 No_Peptide Unpulsed APCs (Negative Control) APC_Prep->No_Peptide Stim_SIINFEKL->Co_culture Stim_G4->Co_culture No_Peptide->Co_culture Proliferation Proliferation Assay (e.g., CFSE dilution by Flow Cytometry) Co_culture->Proliferation Cytokine Cytokine Secretion Assay (e.g., Intracellular Staining, ELISPOT) Co_culture->Cytokine Cytotoxicity Cytotoxicity Assay (e.g., Chromium Release Assay) Co_culture->Cytotoxicity Data_Analysis Data Analysis and Comparison Proliferation->Data_Analysis Cytokine->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for comparing T cell responses to peptides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

OT-1 T Cell Proliferation Assay (CFSE Dilution)

This protocol assesses T cell proliferation by measuring the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) upon cell division.

  • Cell Preparation:

    • Isolate splenocytes from an OT-I TCR transgenic mouse.

    • Enrich for CD8+ T cells using a negative selection kit.

    • Label the purified OT-1 T cells with 5 µM CFSE in PBS for 10 minutes at 37°C.

    • Quench the staining with 5 volumes of ice-cold RPMI-1640 medium supplemented with 10% FBS.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Antigen Presenting Cell (APC) Preparation:

    • Isolate splenocytes from a wild-type C57BL/6 mouse.

    • Treat with red blood cell lysis buffer.

    • Resuspend the APCs in complete RPMI-1640 medium.

  • Co-culture and Stimulation:

    • Plate 2 x 105 CFSE-labeled OT-1 T cells per well in a 96-well round-bottom plate.

    • Add 2 x 105 APCs to each well.

    • Add SIINFEKL or OVA G4 peptide to the desired final concentrations (e.g., a titration from 10-11 M to 10-6 M). Include a no-peptide control.

    • Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD8 and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on live, CD8+ T cells and analyze the CFSE fluorescence intensity. Proliferation is indicated by a stepwise reduction in CFSE fluorescence.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol allows for the detection of intracellular IFN-γ production at the single-cell level.[5][6][7]

  • Cell Stimulation:

    • Co-culture 1 x 106 OT-1 splenocytes with either SIINFEKL or OVA G4 peptide-pulsed APCs (as described above) for 6 hours at 37°C.

    • For the last 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to the culture to trap cytokines intracellularly.[7]

  • Surface and Intracellular Staining:

    • Wash the cells and stain for surface markers, such as CD8, for 30 minutes on ice.

    • Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.

    • Wash and permeabilize the cells with a permeabilization buffer (e.g., PBS containing 0.1% saponin and 0.5% BSA).

    • Stain with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on CD8+ T cells and quantify the percentage of IFN-γ positive cells.

Chromium Release Cytotoxicity Assay

This classic assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.[8][9][10]

  • Target Cell Preparation:

    • Use a suitable target cell line that expresses H-2Kb (e.g., EL4 lymphoma cells).

    • Label 1 x 106 target cells with 100 µCi of 51Cr (sodium chromate) for 1-2 hours at 37°C.[8]

    • Wash the labeled target cells three times with complete medium to remove excess 51Cr.

    • Pulse the labeled target cells with either SIINFEKL or OVA G4 peptide (e.g., 1 µM) for 1 hour at 37°C. Wash to remove unbound peptide.

  • Effector Cell Preparation:

    • Generate OT-1 CTLs by co-culturing naïve OT-1 T cells with SIINFEKL-pulsed, irradiated splenocytes for 5-7 days in the presence of IL-2.

  • Cytotoxicity Assay:

    • Plate 1 x 10451Cr-labeled and peptide-pulsed target cells per well in a 96-well round-bottom plate.

    • Add effector OT-1 CTLs at various effector-to-target (E:T) ratios (e.g., 30:1, 10:1, 3:1, 1:1).

    • Include control wells for:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with 1% Triton X-100.

    • Incubate the plate for 4 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

  • Measurement of 51Cr Release:

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Conclusion

The SIINFEKL and OVA G4 peptides represent a valuable toolset for immunologists to study the spectrum of T cell activation. SIINFEKL, as a strong agonist, is ideal for inducing robust and easily measurable T cell responses, making it suitable for studies on effector function and memory formation. In contrast, the weak agonist OVA G4 is instrumental in investigating the minimal requirements for T cell activation, the role of co-stimulation, and the mechanisms of T cell tolerance and anergy. The choice between these two peptides should be guided by the specific research question and the desired level of T cell stimulation.

References

A Researcher's Guide to In Vitro Assays for Confirming OVA G4 Peptide Binding to MHC Class I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating T-cell mediated immune responses, confirming the binding of a specific peptide to a Major Histocompatibility Complex (MHC) molecule is a critical first step. This guide provides a comparative overview of common in vitro assays to determine the binding affinity of the ovalbumin-derived G4 peptide (SIIGFEKL), a variant of the well-known SIINFEKL peptide, to the murine MHC class I molecule H-2Kb.[1][2][3] We will delve into the principles, protocols, and available data for key methodologies, enabling you to select the most appropriate assay for your research needs.

Comparison of In Vitro Peptide-MHC Binding Assays

The selection of an appropriate assay depends on various factors, including the required throughput, sensitivity, and the availability of specialized reagents and equipment. Below is a summary of commonly employed techniques with their respective advantages and disadvantages.

Assay TypePrincipleCommon ReadoutThroughputKey AdvantagesKey Disadvantages
Fluorescence Polarization (FP) Assay A fluorescently labeled probe peptide of known high affinity binds to the MHC molecule, resulting in a high polarization signal. The unlabeled test peptide (OVA G4) competes for binding, causing a decrease in polarization.[4][5]Change in millipolarization units (mP)HighHomogeneous (no-wash) format, rapid, and amenable to automation.[4]Requires a fluorescently labeled high-affinity reference peptide. IC50 values can be influenced by experimental conditions.[5]
ELISA-Based Assay Recombinant MHC-peptide complexes are captured on an antibody-coated plate. The amount of bound complex is detected using a labeled antibody, often in a competitive format where the test peptide competes with a biotinylated probe peptide.Colorimetric or fluorometric signalHighUtilizes standard laboratory equipment. Can be highly sensitive.Multiple wash steps are required, which can increase variability.
Radiolabeled Peptide Competition Assay A radiolabeled probe peptide binds to MHC molecules. The unlabeled test peptide competes for this binding, and the amount of bound radiolabel is measured after separating bound from free peptide.[1]Scintillation counts (CPM)Low to MediumConsidered a gold standard for affinity determination due to direct measurement of binding.Requires handling of radioactive materials and specialized equipment. Lower throughput compared to other methods.[1]
Cell-Based MHC Stabilization Assay TAP-deficient cell lines (e.g., RMA-S) have low surface expression of MHC class I due to a lack of peptide loading. The addition of a binding peptide like OVA G4 stabilizes the MHC molecule on the cell surface, which can be detected by flow cytometry using a conformation-specific antibody.[6]Mean Fluorescence Intensity (MFI)MediumProvides a more physiologically relevant context by using cell-surface MHC.Indirect measure of binding; results can be influenced by cellular factors.[6]

Quantitative Data for Peptide Binding to H-2Kb

PeptideAssay TypeReported IC50 (nM)Reference
SIINFEKLNot Specified215.07[7]
SIINFEKLComputational Prediction~10 (strong binder)[5]
SIINFEKLNot Specified10[8]

Note: IC50 values are highly dependent on assay conditions, including the concentration of MHC and probe peptide, temperature, and incubation time. Therefore, values obtained from different studies may not be directly comparable.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the discussed assays.

Fluorescence Polarization (FP) Competition Assay

This protocol is adapted from established methods for measuring peptide-MHC binding.[4]

Materials:

  • Soluble, purified H-2Kb molecules

  • Fluorescently labeled high-affinity reference peptide for H-2Kb (e.g., fluorescein-labeled SIINFEKL)

  • OVA G4 peptide (unlabeled test peptide)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Black, low-volume 96- or 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled OVA G4 peptide in assay buffer. Prepare a solution containing a fixed concentration of H-2Kb and the fluorescently labeled reference peptide. The optimal concentrations of H-2Kb and the labeled peptide should be determined empirically but are typically in the low nanomolar range.[4]

  • Assay Setup: In each well of the microplate, combine the H-2Kb/labeled peptide solution with the different concentrations of the OVA G4 peptide. Include controls for no competition (only H-2Kb and labeled peptide) and background (only labeled peptide).

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium. This can range from a few hours to overnight.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the OVA G4 peptide relative to the no-competition control. Plot the percent inhibition against the log of the OVA G4 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis OVA_G4 Serial Dilutions of OVA G4 Plate Combine in Microplate OVA_G4->Plate MHC_Probe_Mix H-2Kb + Fluorescent Reference Peptide Mix MHC_Probe_Mix->Plate Incubate Incubate to Equilibrium Plate->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Calculate_IC50 Calculate IC50 Read_FP->Calculate_IC50

Fluorescence Polarization Assay Workflow
Radiolabeled Peptide Competition Assay

This protocol outlines the general steps for a competitive binding assay using a radiolabeled peptide.

Materials:

  • Purified, soluble H-2Kb molecules

  • Radiolabeled high-affinity reference peptide for H-2Kb (e.g., 125I-labeled SIINFEKL)

  • OVA G4 peptide (unlabeled test peptide)

  • Binding buffer (e.g., PBS with protease inhibitors and a detergent like 0.05% NP-40)

  • 96-well filter plates (e.g., with a molecular weight cutoff membrane)

  • Scintillation fluid and a scintillation counter

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled OVA G4 peptide in binding buffer. Prepare a solution containing a fixed concentration of H-2Kb and the radiolabeled reference peptide.

  • Binding Reaction: In microcentrifuge tubes or a 96-well plate, combine the H-2Kb, radiolabeled peptide, and varying concentrations of the OVA G4 peptide. Include controls for maximum binding (no competitor) and non-specific binding (no MHC).

  • Incubation: Incubate the reactions to allow them to reach equilibrium. This is typically done for 24-48 hours at room temperature or 4°C.

  • Separation of Bound and Free Peptide: Transfer the reactions to a filter plate and apply a vacuum to separate the larger MHC-peptide complexes (retained on the filter) from the smaller, free radiolabeled peptide (passes through).

  • Washing: Wash the filters with cold binding buffer to remove any remaining unbound peptide.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radiolabeled peptide at each concentration of the OVA G4 competitor. Plot the percentage of specific binding against the log of the competitor concentration to calculate the IC50.

Signaling Pathways and Logical Relationships

The binding of the OVA G4 peptide to the H-2Kb molecule is a key initiating event in the activation of OVA G4-specific CD8+ T-cells. The following diagram illustrates this fundamental immunological principle.

Peptide_MHC_Binding cluster_APC Antigen Presenting Cell cluster_extracellular Extracellular Space cluster_TCell CD8+ T-Cell MHC H-2Kb (MHC Class I) TCR T-Cell Receptor (TCR) MHC->TCR Recognition Peptide OVA G4 Peptide Peptide->MHC Binding Activation T-Cell Activation TCR->Activation

OVA G4 Peptide-MHC Class I Binding and T-Cell Recognition

This guide provides a framework for selecting and performing in vitro assays to confirm the binding of the OVA G4 peptide to H-2Kb. While direct comparative data is sparse, the principles and protocols outlined here will enable researchers to generate robust and reliable data to advance their immunological studies.

References

A Comparative Guide to OVA G4 and T4 Peptides in T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of immunology and the development of T-cell-based therapeutics, the choice of antigenic peptides is critical for eliciting specific and desired T-cell responses. Among the well-characterized model antigens, variants of the ovalbumin (OVA) peptide are frequently employed to understand the nuances of T-cell activation. This guide provides an objective comparison of two such variants, the low-affinity OVA G4 peptide and the medium-affinity T4 peptide, in the context of T-cell activation, supported by experimental data and detailed methodologies.

Peptide Characteristics and Binding Affinities

The OVA G4 and T4 peptides are altered peptide ligands of the canonical OVA peptide (SIINFEKL), which binds with high affinity to the T-cell receptor (TCR) of OT-I transgenic T cells. These variants have specific amino acid substitutions that modulate their binding affinity to the TCR-MHC complex, thereby influencing the strength and nature of the downstream signaling cascade.

PeptideSequenceBinding Affinity to OT-1 TCRRole in T-Cell Selection
OVA SIINFEKLHighInduces strong activation
T4 SIITFEKLMediumThreshold for negative selection[1]
G4 SIIGFEKLLowInduces positive selection[1]
VSV RGYVYQGLNullNegative control peptide[1]

Quantitative Analysis of T-Cell Signaling

The differential binding affinities of G4 and T4 peptides translate into quantitative differences in the T-cell signaling cascade. Phosphoproteomic studies using Jurkat T cells expressing the OT-1 TCR have revealed a clear correlation between peptide affinity and the magnitude of tyrosine phosphorylation of key signaling molecules.

A study comparing the phosphotyrosine (pTyr) sites upon stimulation with OVA, T4, and G4 peptides showed that the high-affinity OVA peptide induced a significantly larger number of differential pTyr sites compared to the lower affinity T4 and G4 peptides.[1]

Peptide StimulantNumber of Statistically Significant Differential pTyr Sites
OVA (High Affinity) 67
T4 (Medium Affinity) 19
G4 (Low Affinity) 8

Furthermore, the phosphorylation of activating sites on crucial early TCR signaling proteins was statistically significant only for the high-affinity OVA peptide, indicating a weaker signal transduction by T4 and G4.[1]

Protein (Activating pTyr Site)Fold Change Increase (vs. Control)
OVA
Lck (Y394) Significant
Zap70 (Y493) Significant
LAT (Y220) Significant
ITK (Y512) Significant
PLCG1 (Y771) Significant
MAPK1/3 (Dual Phosphorylation) ~2-fold higher than T4 or G4

These data clearly demonstrate that the strength of the initial TCR signal is proportional to the peptide's binding affinity, with T4 eliciting a moderate response and G4 a weak response compared to the parent OVA peptide.

T-Cell Activation and Functional Outcomes

The differences in signaling strength have direct consequences on T-cell activation markers and functional outcomes. Studies have shown that the upregulation of activation markers such as CD25 and CD69 on naive OT-I T cells is delayed and requires higher peptide concentrations for T4 and G4 compared to OVA.[2] The order of potency for T-cell stimulation is OVA > T4 > G4.[2]

Interestingly, while T4 is considered a weak agonist, it represents a critical threshold. In thymic selection, T4 is at the border between positive and negative selection, suggesting that the affinity of this peptide is sufficient to trigger clonal deletion under certain circumstances.[2][3] In contrast, the low-affinity G4 peptide is associated with positive selection, a process that ensures T cells are functional but not dangerously self-reactive.[1]

Experimental Protocols

To aid researchers in designing their own comparative studies, a detailed experimental protocol for an in vitro T-cell activation assay is provided below. This protocol is a synthesis of methodologies described in the cited literature.[1][4][5][6]

Objective: To compare the activation of OT-I TCR-expressing T cells in response to OVA, T4, and G4 peptides.
Materials:
  • Jurkat T cells expressing OT-1 TCR and CD8 coreceptor, or primary OT-I T cells from transgenic mice.

  • Peptides: SIINFEKL (OVA), SIITFEKL (T4), SIIGFEKL (G4), and RGYVYQGL (VSV) reconstituted in DMSO and diluted in cell culture medium.

  • Antigen-Presenting Cells (APCs) such as RMA-S cells or dendritic cells.

  • Complete RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometry antibodies: Anti-CD8, Anti-CD69, Anti-CD25.

  • Flow cytometer.

Methodology:
  • Cell Preparation:

    • Culture Jurkat-OT-1 cells or isolate splenocytes from OT-I transgenic mice.

    • If using primary cells, enrich for CD8+ T cells using magnetic bead separation.

    • Wash and resuspend cells in complete RPMI medium.

  • Peptide Loading of APCs (if applicable):

    • Incubate RMA-S cells with varying concentrations of OVA, T4, G4, or VSV peptides for 1-2 hours at 37°C.

    • Wash the APCs to remove unbound peptide.

  • T-Cell Stimulation:

    • Co-culture the OT-I T cells with peptide-loaded APCs at a suitable effector-to-target ratio (e.g., 1:1).

    • Alternatively, for Jurkat cells, stimulation can be achieved using peptide-MHC (pMHC) tetramers.

    • Incubate the co-culture for the desired time period (e.g., 5-6 hours for early activation markers, 24-72 hours for proliferation).

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Stain the cells with fluorescently labeled antibodies against CD8, CD69, and CD25 for 30 minutes on ice.

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in PBS for analysis.

    • Acquire data on a flow cytometer and analyze the expression of activation markers on the CD8+ T-cell population.

Controls:
  • Negative Control: T cells incubated with APCs loaded with the null VSV peptide.

  • Positive Control: T cells stimulated with the high-affinity OVA peptide or with anti-CD3/CD28 antibodies.

Visualizing Key Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the T-cell activation signaling pathway, the experimental workflow, and the logical relationship between peptide affinity and T-cell fate.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell pMHC pMHC (Peptide + H-2Kb) TCR TCR pMHC->TCR Signal 1 CD8 CD8 pMHC->CD8 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCG1 PLCG1 LAT->PLCG1 MAPK MAPK Pathway PLCG1->MAPK Activation T-Cell Activation (Cytokine release, Proliferation) MAPK->Activation

Caption: Simplified T-cell activation signaling pathway.

Experimental_Workflow start Start: Prepare OT-I T Cells and Peptide-loaded APCs coculture Co-culture T Cells and APCs with OVA, T4, G4, or VSV peptides start->coculture incubation Incubate for 5-24 hours coculture->incubation staining Stain with Anti-CD8, CD69, CD25 antibodies incubation->staining flow Analyze by Flow Cytometry staining->flow analysis Quantify percentage of activated (CD69+/CD25+) CD8+ T Cells flow->analysis end End: Compare Activation Levels analysis->end

Caption: Experimental workflow for comparing peptide-induced T-cell activation.

Peptide_Affinity_Outcome Affinity Peptide-TCR Affinity High (OVA) Medium (T4) Low (G4) Activation Strong Activation & Potential Negative Feedback Affinity:f1->Activation Threshold Threshold Activation & Negative Selection Affinity:f2->Threshold Positive Weak Activation & Positive Selection Affinity:f3->Positive

References

T-Cell Cross-Reactivity: A Comparative Analysis of OVA G4 and Other Ovalbumin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of T-Cell Responses to Ovalbumin Peptide Variants

In the landscape of immunological research, particularly in the development of vaccines and immunotherapies, a precise understanding of T-cell activation and cross-reactivity is paramount. Ovalbumin (OVA) and its derived peptides serve as a cornerstone model system for studying antigen-specific T-cell responses. This guide provides a comparative analysis of the cross-reactivity of T-cells stimulated with the altered peptide ligand OVA G4 versus other key ovalbumin peptides. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate peptides for their studies.

Comparative Analysis of T-Cell Responses to Ovalbumin Peptides

The activation of T-cells is a nuanced process, heavily influenced by the affinity of the T-cell receptor (TCR) for the peptide-Major Histocompatibility Complex (pMHC). Altered peptide ligands (APLs) of the immunodominant ovalbumin peptide SIINFEKL (OVA 257-264) are valuable tools for dissecting this relationship. The following table summarizes the quantitative data on T-cell responses to various OVA peptides.

PeptideSequenceMHC RestrictionAffinity to OT-I TCRT-Cell ProliferationCytokine Secretion (IFN-γ, IL-2, TNF-α)Signaling Strength (Phosphorylation)
OVA (SIINFEKL) SIINFEKLH-2KbHigh+++++++++
OVA T4 SIITFEKLH-2KbMedium++++++
OVA G4 SIIGFEKLH-2KbLow+++
OVA 323-339 ISQAVHAAHAEINEAGRI-A(d)N/A (Class II)N/A for OT-IN/A for OT-IN/A for OT-I
VSV RGYVYQGLH-2KbNull---

Data is synthesized from multiple studies. '+' indicates the relative magnitude of the response, and '-' indicates no significant response.

The OVA G4 peptide, with its substitution of asparagine (N) for glycine (G) at position 4, exhibits a significantly lower binding affinity to the OT-I TCR compared to the wild-type SIINFEKL peptide.[1] This reduced affinity translates to a weaker T-cell response across various functional readouts, including proliferation and cytokine production. In contrast, the T4 peptide with a threonine substitution at the same position shows an intermediate affinity and response.[1] The unrelated vesicular stomatitis virus (VSV) peptide serves as a null control, eliciting no response.[1]

Experimental Methodologies

A variety of in vitro and in vivo assays are employed to quantify the cross-reactivity of T-cells to different peptides. Below are detailed protocols for key experiments.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to antigenic stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Protocol:

  • Cell Preparation: Isolate splenocytes from an OT-I TCR transgenic mouse. These mice have a high frequency of CD8+ T-cells specific for the SIINFEKL peptide presented by H-2Kb.

  • CFSE Labeling: Resuspend the splenocytes at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.

  • Co-culture: Plate the CFSE-labeled splenocytes with antigen-presenting cells (APCs), such as irradiated splenocytes from a C57BL/6 mouse, that have been pulsed with the different OVA peptides (SIINFEKL, G4, T4, or a control peptide) at varying concentrations.

  • Incubation: Culture the cells for 3-4 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8. Analyze the cells using a flow cytometer. Proliferating cells will show a sequential two-fold reduction in CFSE fluorescence with each cell division.

Intracellular Cytokine Staining (ICS)

ICS is used to identify and quantify cytokine-producing cells at a single-cell level.

Protocol:

  • T-Cell Stimulation: Co-culture OT-I splenocytes with peptide-pulsed APCs for 6-12 hours in the presence of a protein transport inhibitor, such as Brefeldin A. This allows for the accumulation of cytokines within the cell.

  • Surface Staining: Harvest the cells and stain for cell surface markers, such as CD8, to identify the T-cell population of interest.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixation buffer, followed by permeabilization with a saponin-based buffer. This allows antibodies to access intracellular antigens.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of CD8+ T-cells producing each cytokine in response to the different peptides.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.

  • Cell Plating: Wash the plate and add OT-I splenocytes and peptide-pulsed APCs to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine. Following another incubation and wash, add streptavidin-HRP.

  • Spot Development: Add a substrate that precipitates upon enzymatic reaction, forming a colored spot at the location of each cytokine-secreting cell.

  • Analysis: Count the number of spots in each well using an ELISpot reader.

Signaling Pathways and Experimental Workflows

The differential activation of T-cells by various OVA peptides can be visualized through signaling pathways and experimental workflows.

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell pMHC Peptide-MHC Complex (e.g., SIINFEKL-H-2Kb) TCR T-Cell Receptor (TCR) pMHC->TCR Binding Affinity (High/Medium/Low) Lck Lck TCR->Lck Phosphorylation CD8 CD8 CD8->pMHC ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-Cell activation is initiated by TCR binding to pMHC, triggering a phosphorylation cascade.

The strength of the initial interaction between the TCR and the pMHC, which varies between OVA, T4, and G4 peptides, dictates the magnitude of the downstream signaling cascade.[1] A higher affinity interaction leads to more robust and sustained phosphorylation of key signaling molecules like Lck and ZAP-70, ultimately resulting in greater activation of transcription factors such as NFAT, NF-κB, and AP-1, and consequently, enhanced cytokine production and proliferation.

Experimental_Workflow Experimental Workflow for T-Cell Cross-Reactivity Analysis cluster_assays Functional Assays start Start isolate_tcells Isolate OT-I T-Cells start->isolate_tcells prepare_apcs Prepare Antigen-Presenting Cells (APCs) start->prepare_apcs coculture Co-culture T-Cells and APCs isolate_tcells->coculture pulse_peptides Pulse APCs with Peptides (OVA, G4, T4, Control) prepare_apcs->pulse_peptides pulse_peptides->coculture proliferation Proliferation Assay (CFSE) coculture->proliferation cytokine_ics Cytokine Staining (ICS) coculture->cytokine_ics cytokine_elispot Cytokine Secretion (ELISpot) coculture->cytokine_elispot analysis Data Analysis and Comparison proliferation->analysis cytokine_ics->analysis cytokine_elispot->analysis end End analysis->end

Caption: Workflow for assessing T-cell cross-reactivity to different OVA peptides.

This workflow outlines the key steps in comparing T-cell responses to different peptides, from cell isolation to functional assays and data analysis.

Peptide_Reactivity_Logic Logical Relationship of Peptide Cross-Reactivity peptide_variants Ovalbumin Peptide Variants ova OVA (SIINFEKL) High Affinity peptide_variants->ova t4 T4 (SIITFEKL) Medium Affinity peptide_variants->t4 g4 G4 (SIIGFEKL) Low Affinity peptide_variants->g4 tcr_interaction TCR-pMHC Interaction Strength ova->tcr_interaction Strong t4->tcr_interaction Medium g4->tcr_interaction Weak tcell_response T-Cell Response Magnitude tcr_interaction->tcell_response strong_response Strong Activation (Proliferation, Cytokines) tcell_response->strong_response High Affinity moderate_response Moderate Activation tcell_response->moderate_response Medium Affinity weak_response Weak Activation tcell_response->weak_response Low Affinity

Caption: The affinity of OVA peptide variants to the TCR dictates the T-cell response strength.

This diagram illustrates the direct correlation between the binding affinity of the OVA peptide variants to the T-cell receptor and the subsequent magnitude of the T-cell response. High-affinity peptides like SIINFEKL induce a robust response, while low-affinity variants like G4 result in a significantly weaker activation. This principle of "affinity-tunable control of signaling strength" is a critical consideration in the design of immunotherapies and studies of T-cell biology.[1]

References

A Researcher's Guide to Controls for OVA G4 Peptide Stimulation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating T-cell activation, particularly in the context of vaccine development and cancer immunotherapy, the use of precise and well-characterized experimental controls is paramount. This guide provides a comprehensive comparison of negative and positive controls for Ovalbumin (OVA) G4 peptide (SIIGFEKL) stimulation experiments, complete with experimental data, detailed protocols, and a visual representation of the underlying signaling pathway. The OVA G4 peptide, a low-affinity variant of the immunodominant SIINFEKL peptide, is a valuable tool for studying the nuances of T-cell responses.[1][2][3][4]

Comparison of Controls for T-Cell Activation

The selection of appropriate controls is critical for interpreting the results of OVA G4 peptide stimulation assays. The tables below summarize common negative and positive controls, their mechanisms of action, and expected outcomes.

Negative Controls

Negative controls are essential to establish a baseline and control for non-specific activation or experimental artifacts.

Control TypeSpecific ExampleMechanism of ActionExpected Outcome
Irrelevant Peptide VSV Peptide (RGYVYQGL)A peptide with a sequence unrelated to OVA that does not bind to the H-2Kb MHC molecule and is therefore not recognized by OT-1 T-cell receptors.[1]No significant T-cell activation, proliferation, or cytokine production above baseline.
Vehicle Control DMSO (Dimethyl sulfoxide)The solvent used to dissolve the peptide. It is used to control for any effects the solvent may have on the cells.[5][6]No significant T-cell activation. It is important to ensure the final DMSO concentration is non-toxic (typically <1%).[5]
Unstimulated Control Culture Medium or PBSCells incubated in culture medium or Phosphate-Buffered Saline (PBS) alone. This serves as the baseline for cell viability and activation.[7][8]Basal level of cell survival with minimal to no activation.
Positive Controls

Positive controls are used to confirm that the experimental system is working correctly and that the cells are capable of responding to a stimulus.

Control TypeSpecific ExampleMechanism of ActionExpected Outcome
High-Affinity Agonist Peptide OVA Peptide (SIINFEKL)The high-affinity parent peptide from which G4 is derived. It binds strongly to H-2Kb and potently stimulates OT-1 T-cells.[7]Strong T-cell activation, proliferation, and cytokine production.
Polyclonal Stimulants PMA and IonomycinPMA activates Protein Kinase C (PKC) and Ionomycin is a calcium ionophore. Together, they bypass the T-cell receptor (TCR) to directly activate downstream signaling pathways.[5]Robust, non-specific T-cell activation, leading to high levels of proliferation and cytokine secretion.
Superantigen Staphylococcal Enterotoxin B (SEB)Binds to MHC class II molecules and specific Vβ regions of the TCR, leading to the activation of a large population of T-cells.[6]Strong polyclonal T-cell activation and cytokine release.
Mitogen Phytohemagglutinin (PHA)A lectin that binds to glycoproteins on the T-cell surface, cross-linking TCRs and inducing activation.[6]Potent, non-specific T-cell proliferation and activation.
Receptor Cross-linking Anti-CD3/CD28 AntibodiesAntibodies that bind to the CD3 and CD28 co-stimulatory molecules on the T-cell surface, mimicking the signals provided by antigen-presenting cells.[9]Strong, non-specific T-cell activation and proliferation.
Antigenic Peptide Pool CEF Peptide PoolA pool of immunodominant peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. Used as a positive control for antigen-specific responses in human PBMCs from most donors.[5]Activation of memory T-cells in a significant portion of the human population, leading to cytokine production.

Experimental Workflow and Signaling Pathway

A typical workflow for an OVA G4 peptide stimulation experiment involves isolating T-cells, stimulating them with the peptide and controls, and then analyzing the response using various assays. The underlying signaling cascade initiated by TCR engagement is complex and results in cellular activation.

experimental_workflow Experimental Workflow for OVA G4 Peptide Stimulation cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_incubation Incubation cluster_analysis Analysis cell_isolation Isolate T-cells (e.g., OT-1 transgenic mice or PBMCs) cell_culture Culture cells in appropriate medium cell_isolation->cell_culture add_peptides Add Peptides and Controls - OVA G4 (SIIGFEKL) - Positive Controls (e.g., SIINFEKL, PMA/Iono) - Negative Controls (e.g., VSV, DMSO) cell_culture->add_peptides incubate Incubate for a defined period (e.g., 4-72 hours) add_peptides->incubate flow_cytometry Flow Cytometry (Activation markers: CD69, CD25 Intracellular cytokines: IFN-γ, TNF-α) incubate->flow_cytometry elispot ELISpot (Quantify cytokine-secreting cells) incubate->elispot proliferation Proliferation Assay (e.g., CFSE dilution) incubate->proliferation tcr_signaling_pathway Simplified T-Cell Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K pMHC Peptide-MHC (OVA G4 on H-2Kb) pMHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Pathway PKC->NFkB NFAT NFAT Pathway Ca_release->NFAT Transcription Gene Transcription (IL-2, IFN-γ, etc.) Ras_MAPK->Transcription NFkB->Transcription NFAT->Transcription

References

A Comparative Guide to T Cell Activation: Unpacking the Influence of Low vs. High-Affinity Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between a T cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response.[1] The affinity of this binding—the intrinsic strength of the interaction between a single TCR and its pMHC ligand—is a critical determinant of the subsequent T cell response. While it is often assumed that high-affinity interactions elicit superior T cell activation, a growing body of evidence reveals a more nuanced reality where both low- and high-affinity T cells play distinct and crucial roles.[2][3] This guide provides a quantitative comparison of T cell activation by low- versus high-affinity peptides, supported by experimental data and detailed methodologies, to inform research and therapeutic development.

The Molecular Basis of Recognition: Affinity, Avidity, and Functional Avidity

T cell activation is initiated by the specific recognition of a pMHC on an antigen-presenting cell (APC) by the TCR.[1] Understanding the terminology used to describe this interaction is crucial.

  • TCR Affinity (K_D): This refers to the strength of the binding between a single TCR and a single pMHC molecule. It is quantified by the equilibrium dissociation constant (K_D), where a lower K_D value signifies a higher affinity. TCR affinities for pMHC are typically in the micromolar (µM) range.[1]

  • TCR Avidity: This is a broader term that reflects the cumulative binding strength of multiple TCR-pMHC interactions at the interface between a T cell and an APC.[4] It is influenced by factors such as TCR and pMHC density and the involvement of co-receptors like CD4 or CD8.

  • Functional Avidity (EC_50): This is a functional measure representing the concentration of a peptide required to induce a half-maximal response in a T cell population.[4] It is a practical way to assess a T cell's sensitivity to an antigen.

G cluster_0 Binding Parameters cluster_1 Influencing Factors cluster_2 Functional Outcome Affinity Affinity (K_D) Strength of single TCR-pMHC bond Avidity Avidity Cumulative strength of multiple bonds Affinity->Avidity FuncAvidity Functional Avidity (EC_50) Peptide dose for 50% response Avidity->FuncAvidity Activation T Cell Activation FuncAvidity->Activation Kinetics Binding Kinetics (kon / koff) Kinetics->Affinity Density Receptor & Ligand Density Density->Avidity Coreceptors Co-receptors (CD4/CD8) Coreceptors->Avidity

Fig 1. Relationship between binding parameters and T cell activation.

Quantitative Comparison of T Cell Responses

The affinity of the TCR-pMHC interaction directly translates into quantitative and qualitative differences in T cell activation, proliferation, cytokine secretion, and effector function.

ParameterLow-Affinity Peptide InteractionHigh-Affinity Peptide Interaction
Activation Threshold (EC_50) Higher peptide concentration required for activation (micromolar range).[5][6]Lower peptide concentration is sufficient for activation (nanomolar to picomolar range).[6][7]
Proliferation Can induce proliferation, but the magnitude of the response is often reduced and contraction may occur earlier.[8]Induces vigorous and sustained proliferation, leading to a larger population of effector cells.[8]
Cytokine Profile May favor a Th2-type response (e.g., IL-4, IL-5) or induce lower quantities of Th1 cytokines.[9]Strongly promotes a Th1-type response (e.g., IFN-γ, IL-2, TNF-α), crucial for anti-viral and anti-tumor immunity.[9]
Effector Function (Cytotoxicity) Can generate cytotoxic T lymphocytes (CTLs), but may require higher antigen density.[8]More efficiently generates CTLs with potent killing capacity, even at low antigen densities.[4]
Activation Marker Upregulation Slower and lower-level expression of markers like CD25 and CD69.[3][8]Rapid and high-level expression of activation markers.[8]
Signaling Duration Brief and transient signaling due to rapid dissociation (high k_off).[2]Sustained signaling due to stable binding (low k_off), allowing for full signal cascade activation.[2]

Signaling Pathway Divergence: A Matter of Time

The duration of the TCR-pMHC interaction is a critical factor governing the downstream signaling cascade. High-affinity interactions, characterized by a slower dissociation rate (k_off), allow for the sustained signaling necessary to overcome negative feedback loops and trigger full T cell activation.

Low-affinity interactions result in brief, transient signaling. While they can initiate early signaling events, the signal may terminate before the full cascade is established. This can lead to the differential activation of specific pathways and the increased influence of phosphatases like SHP-1, which act to dampen the T cell response.[3]

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck TCR->Lck pMHC_high High-Affinity pMHC pMHC_high->TCR Stable Binding (Low koff) pMHC_low Low-Affinity pMHC pMHC_low->TCR Transient Binding (High koff) ZAP70 ZAP-70 Lck->ZAP70 Full Phosphorylation Lck->ZAP70 Partial Phosphorylation SHP1 SHP-1 (Phosphatase) SHP1->Lck Inhibition LAT LAT Signalosome ZAP70->LAT ZAP70->LAT LAT->SHP1 Recruitment PLCg PLCγ LAT->PLCg MAPK MAPK/ERK Pathway LAT->MAPK PI3K PI3K Pathway LAT->PI3K Transcription Gene Transcription (IL-2, IFN-γ, etc.) PLCg->Transcription Sustained Signal MAPK->Transcription Sustained Signal PI3K->Transcription Sustained Signal

Fig 2. Differential TCR signaling by high- vs. low-affinity peptides.

Experimental Methodologies

Quantifying the differences in T cell activation requires a multi-faceted approach employing several key experimental techniques.

Experimental_Workflow cluster_analysis Step 3: Functional Readouts start Start: Isolate T Cells & APCs affinity Step 1: Measure TCR-pMHC Affinity (e.g., Surface Plasmon Resonance) start->affinity coculture Step 2: Co-culture T cells with APCs pulsed with low vs. high-affinity peptides affinity->coculture flow Flow Cytometry Analysis: - Activation Markers (CD69, CD25) - Proliferation (CFSE Dye) - Intracellular Cytokines (ICS) coculture->flow 24-96h elispot ELISPOT/ELISA: - Quantify Secreted Cytokines (IFN-γ, IL-2) coculture->elispot 24-48h cyto Cytotoxicity Assay: - Measure Target Cell Lysis (e.g., Cr-release) coculture->cyto 4-16h end Step 4: Compare quantitative differences in activation flow->end elispot->end cyto->end

Fig 3. General workflow for comparing T cell activation.

Experimental Protocol 1: Measuring TCR-pMHC Affinity via Surface Plasmon Resonance (SPR)

This protocol measures the binding kinetics and affinity of soluble, purified TCR and pMHC molecules.[1]

  • Immobilization: Covalently couple biotinylated pMHC monomers to a streptavidin-coated sensor chip surface to a target response level.

  • Analyte Injection: Prepare a dilution series of the soluble TCR analyte in a running buffer (e.g., HBS-EP+). Inject the TCR solutions over the sensor surface at a constant flow rate for a defined association time (e.g., 120 seconds).

  • Dissociation: Following the association phase, flow running buffer over the chip to monitor the dissociation of the TCR from the pMHC for a defined time (e.g., 300 seconds).

  • Regeneration: If necessary, inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove any remaining bound TCR, returning the surface to baseline.

  • Data Analysis: Fit the resulting sensorgram data (response units vs. time) to a 1:1 Langmuir binding model to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Experimental Protocol 2: Quantifying T Cell Activation and Proliferation by Flow Cytometry

This protocol assesses T cell responses at the single-cell level.

  • Cell Preparation: Isolate primary T cells (e.g., from PBMCs or splenocytes). For proliferation tracking, label the T cells with a cell proliferation dye like Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation.

  • Stimulation: Co-culture the T cells with antigen-presenting cells (APCs) that have been pulsed with varying concentrations of the high- or low-affinity peptides.[10] Include a no-peptide control and a positive control (e.g., anti-CD3/CD28 beads).

  • Incubation: Culture the cells for 24-72 hours. For activation marker analysis, a shorter incubation (e.g., 16-24 hours) is often sufficient. For proliferation, a longer incubation (72-96 hours) is required.

  • Staining: Harvest the cells and stain them with fluorescently-conjugated antibodies against surface markers of interest, such as CD3, CD8, CD69 (early activation), and CD25 (late activation).[11]

  • Acquisition & Analysis: Acquire the samples on a flow cytometer. Gate on the live, single T cell population. Quantify the percentage of cells expressing CD69 and CD25. For proliferation, analyze the histogram of CFSE fluorescence; each peak of halved fluorescence intensity represents a cell division.

Experimental Protocol 3: Assessing Cytokine Production by ELISPOT

The Enzyme-Linked ImmunoSpot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.[12]

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours.

  • Cell Plating: Add T cells and peptide-pulsed APCs to the wells. Plate cells in a dilution series to ensure countable spots.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO_2, allowing activated T cells to secrete cytokines, which are captured by the antibody on the membrane.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for a different epitope on the cytokine.

  • Development: After incubation and washing, add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, add a substrate that precipitates to form a colored spot at the site of cytokine secretion.

  • Analysis: Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

References

A Comparative Analysis of the Immunogenicity of OVA G4 Peptide and Full-Length Ovalbumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of the low-affinity OVA G4 peptide (SIIGFEKL) and the full-length ovalbumin (OVA) protein. The information presented is supported by experimental data to assist researchers in selecting the appropriate antigen for their immunological studies.

At a Glance: Key Differences in Immunogenicity

FeatureOVA G4 Peptide (SIIGFEKL)Full-Length Ovalbumin (OVA)
Antigen Type Synthetic 8-amino acid peptide, a low-affinity variant of the immunodominant SIINFEKL epitope.[1][2]Full-length ~45 kDa glycoprotein.[3]
MHC Binding Binds directly to MHC class I (H-2Kb) molecules on the cell surface.[1]Requires uptake, processing, and cross-presentation by antigen-presenting cells (APCs) to be presented on MHC class I and II.
T-Cell Activation Induces a weaker initial T-cell activation and proliferation compared to high-affinity peptides.[4]Elicits a broad immune response, activating both CD4+ and CD8+ T-cells against multiple epitopes.[5][6]
Immune Response Skewing Primarily elicits a CD8+ T-cell response. The nature of the subsequent Th1/Th2 balance is less defined and can be influenced by the adjuvant and route of administration.Can induce both Th1 (IFN-γ, IgG2a) and Th2 (IL-4, IL-5, IgE, IgG1) responses, depending on the immunization protocol and adjuvant used.[6][7]
Cytotoxic T-Lymphocyte (CTL) Activity Capable of inducing a specific CTL response, though potentially less robust than high-affinity peptides.Efficiently primes for a CTL response against processed immunodominant epitopes like SIINFEKL.[8]
Antitumor Efficacy Vaccination with low-affinity peptides may lead to a less exhausted T-cell phenotype and, in some contexts, better tumor control compared to high-affinity peptides.Can induce protective antitumor immunity, but the response can be directed against various epitopes, not just the one of interest.[5]

Experimental Data Summary

The following table summarizes quantitative data from studies comparing the immunogenicity of OVA peptides and full-length OVA.

ParameterOVA G4 Peptide (or similar low-affinity variants)Full-Length OvalbuminKey Findings & Citations
T-Cell Proliferation Lower proliferation of OT-I T-cells compared to high-affinity peptides.Stimulates proliferation of both CD4+ and CD8+ T-cells.Low-affinity peptides result in reduced T-cell expansion.[4]
IFN-γ Production Can induce IFN-γ production by CD8+ T-cells, but may be lower than that induced by high-affinity peptides or the full protein.Induces a robust IFN-γ response from both CD4+ (Th1) and CD8+ T-cells, particularly when administered with a Th1-polarizing adjuvant.[7][9]Full-length OVA with appropriate adjuvants can strongly drive a Th1 response.[7]
IL-4 Production Less likely to induce a strong IL-4 response on its own.Can induce significant IL-4 production, leading to a Th2-biased response, especially with certain adjuvants like Alum.[6]Soluble OVA administration can deviate the immune response towards a Th2 phenotype.[6]
In Vivo CTL Activity Induces specific CTL-mediated killing of target cells.Primes a potent CTL response against its immunodominant epitopes.Both peptides and the full protein can induce CTL responses, but the magnitude can vary.[8][10]
Antibody Response (IgG/IgE) As a short peptide, it is not expected to induce a significant antibody response on its own.Induces a robust antibody response, including IgG1, IgG2a, and IgE, depending on the Th1/Th2 balance.[7]Full-length OVA is a potent B-cell immunogen.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Mouse Immunization Protocol for Peptides

This protocol is adapted for eliciting a CD8+ T-cell response against a specific peptide epitope.

  • Antigen Preparation: Dissolve the OVA G4 peptide in sterile PBS or saline. Prepare an emulsion by mixing the peptide solution with an equal volume of an adjuvant such as TiterMax or Complete Freund's Adjuvant (CFA).

  • Animals: Use C57BL/6 mice, which express the H-2Kb MHC class I molecule that presents the OVA G4 peptide.

  • Immunization: Inject mice subcutaneously or intraperitoneally with the peptide-adjuvant emulsion. A typical dose ranges from 1 to 100 µg of peptide per mouse.

  • Booster Injections: A booster immunization with the peptide in Incomplete Freund's Adjuvant (IFA) can be administered 10-14 days after the primary immunization to enhance the immune response.

  • Analysis: Immune responses, such as T-cell proliferation, cytokine production, or CTL activity, are typically assessed 7-10 days after the final immunization.

Mouse Immunization Protocol for Full-Length Ovalbumin

This protocol is a general guideline for inducing a broad immune response to the OVA protein.

  • Antigen Preparation: Dissolve full-length ovalbumin in sterile PBS. Emulsify the OVA solution with an appropriate adjuvant (e.g., CFA for a mixed Th1/Th2 response or Alum for a Th2-biased response).

  • Animals: The choice of mouse strain will depend on the specific epitopes and MHC restriction being studied (e.g., BALB/c for I-Ad restricted CD4+ T-cell responses).

  • Immunization: Inject mice with the OVA-adjuvant emulsion via the subcutaneous or intraperitoneal route. A typical dose is 50-100 µg of OVA per mouse.

  • Booster Injections: Administer one or two booster injections of OVA in IFA at 14-day intervals.

  • Analysis: Collect serum to measure antibody titers (IgG1, IgG2a, IgE) and isolate splenocytes or lymph node cells to assess T-cell responses 7-14 days after the last boost.

In Vivo Cytotoxic T-Lymphocyte (CTL) Assay

This assay measures the antigen-specific killing function of CD8+ T-cells in vivo.

  • Target Cell Preparation: Isolate splenocytes from syngeneic mice. Split the cells into two populations.

  • Peptide Pulsing and Labeling: Pulse one population of splenocytes with the OVA G4 peptide (target cells) and leave the other population unpulsed (control cells). Label the target cells with a high concentration of CFSE and the control cells with a low concentration of CFSE.

  • Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into mice that have been previously immunized with either the OVA G4 peptide or full-length OVA.

  • Analysis: After 12-18 hours, harvest the spleens from the recipient mice and analyze the CFSE-labeled populations by flow cytometry. The reduction in the percentage of the high-CFSE (target) population relative to the low-CFSE (control) population indicates specific in vivo killing.

Visualizing the Pathways

Antigen Processing and Presentation

The following diagram illustrates the distinct pathways for the processing and presentation of the OVA G4 peptide versus full-length ovalbumin.

Antigen_Processing cluster_peptide OVA G4 Peptide Pathway cluster_protein Full-Length Ovalbumin Pathway cluster_tcell T-Cell Activation peptide OVA G4 Peptide (exogenous) mhc1_surface MHC Class I on APC Surface peptide->mhc1_surface Direct Binding cd8 CD8+ T-Cell (CTL) mhc1_surface->cd8 protein Full-Length OVA (exogenous) endosome Endosome protein->endosome Endocytosis proteasome Proteasome endosome->proteasome Cross-presentation pathway mhc2 MHC Class II endosome->mhc2 Processing er Endoplasmic Reticulum proteasome->er Peptide transport (TAP) golgi Golgi er->golgi Peptide loading mhc1_cross MHC Class I mhc2_surface_prot MHC Class II on APC Surface mhc2->mhc2_surface_prot mhc1_surface_prot MHC Class I on APC Surface golgi->mhc1_surface_prot mhc1_surface_prot->cd8 cd4 CD4+ T-Cell (Helper) mhc2_surface_prot->cd4

Caption: Antigen processing pathways for peptide vs. protein.

Experimental Workflow for Immunogenicity Comparison

This diagram outlines a typical experimental workflow for comparing the immunogenicity of the OVA G4 peptide and full-length OVA.

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase (7-14 days post-immunization) group1 Group 1: Immunize with OVA G4 Peptide + Adjuvant serum Serum Collection (Antibody Analysis - ELISA) group1->serum splenocytes Splenocyte Isolation group1->splenocytes group2 Group 2: Immunize with Full-Length OVA + Adjuvant group2->serum group2->splenocytes group3 Group 3: Control (Adjuvant only) group3->serum group3->splenocytes tcell_prolif T-Cell Proliferation Assay (CFSE dilution) splenocytes->tcell_prolif cytokine Cytokine Profiling (ELISA / ELISpot for IFN-γ, IL-4) splenocytes->cytokine ctl_assay In Vivo CTL Assay splenocytes->ctl_assay

Caption: Workflow for comparing immunogenicity.

References

Validating OVA G4 as a Tool for Studying T Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OVA G4 with other common tools for studying T cell signaling. We present experimental data, detailed protocols, and visual aids to help you make informed decisions for your research.

Introduction to T Cell Signaling and the Role of OVA G4

T cell activation is a cornerstone of the adaptive immune response, initiated by the interaction of the T cell receptor (TCR) with a peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC). The strength and duration of this interaction are critical determinants of the T cell's fate, influencing proliferation, differentiation, and effector functions.

OVA G4 is a synthetic peptide variant of the immunodominant ovalbumin peptide, SIINFEKL (OVA). The G4 variant, with the sequence SIIGFEKL, exhibits a lower affinity for the OT-I TCR compared to the high-affinity SIINFEKL peptide.[1][2] This characteristic makes OVA G4 a valuable tool for investigating how variations in TCR signal strength modulate downstream signaling cascades and cellular outcomes. By comparing the effects of OVA G4 to high-affinity peptides and polyclonal stimuli like anti-CD3/CD28 antibodies, researchers can dissect the nuances of T cell activation.

Comparative Performance Analysis

To objectively evaluate OVA G4 as a tool for studying T cell signaling, we compare its performance against two widely used alternatives: the high-affinity OVA peptide (SIINFEKL) and polyclonal stimulation with anti-CD3/CD28 antibodies. The following tables summarize key performance metrics from published studies.

Table 1: Early T Cell Signaling Events (Phosphoproteomics Data)

This table summarizes the relative strength of early T cell signaling events, as measured by the fold change in phosphorylation of key signaling molecules upon stimulation. Data is derived from studies using Jurkat T cells expressing the OT-I TCR.

Target MoleculeStimulantFold Change in Phosphorylation (Normalized to Control)Reference
CD3ζ (ITAMs) OVA (SIINFEKL)~15-20[3]
OVA G4 ~5-10[3]
Anti-CD3/CD28~10-15[3]
ZAP-70 OVA (SIINFEKL)~10-12[3]
OVA G4 ~3-6[3]
Anti-CD3/CD28~8-10[3]
LAT OVA (SIINFEKL)~8-10[3]
OVA G4 ~2-4[3]
Anti-CD3/CD28~6-8[3]
SLP-76 OVA (SIINFEKL)~7-9[3]
OVA G4 ~2-3[3]
Anti-CD3/CD28~5-7[3]

Note: Fold changes are approximate and can vary based on experimental conditions. The data consistently shows that the strength of the initial signaling cascade correlates with the affinity of the ligand, with SIINFEKL > anti-CD3/CD28 > OVA G4.

Table 2: T Cell Effector Functions (Cytokine Production and Proliferation)

This table compares the downstream functional outcomes of T cell activation in response to the different stimuli. Data is synthesized from multiple studies using primary mouse OT-I CD8+ T cells.

Functional OutcomeStimulantResultReference(s)
IFN-γ Production OVA (SIINFEKL)High[4][5][6][7]
OVA G4 Low to Moderate[5][8]
Anti-CD3/CD28High (Polyclonal)[9][10][11]
IL-2 Production OVA (SIINFEKL)High[5][12][13]
OVA G4 Low[5][8]
Anti-CD3/CD28High (Polyclonal)[10][11]
TNF-α Production OVA (SIINFEKL)High[5][7][14]
OVA G4 Low[5]
Anti-CD3/CD28High (Polyclonal)[10][11][13]
T Cell Proliferation OVA (SIINFEKL)High[6][15]
OVA G4 Low to Moderate[8]
Anti-CD3/CD28Very High (Polyclonal)[16]

Note: "High" and "Low" are relative terms for comparison. The magnitude of the response can be modulated by the concentration of the stimulus and the duration of the assay.

Experimental Protocols

Protocol 1: In Vitro T Cell Activation for Phosphoproteomic Analysis

This protocol is adapted from a study comparing different TCR stimuli.[3]

1. Cell Preparation:

  • Use Jurkat T cells expressing the OT-I TCR and CD8 co-receptor.

  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For each condition, wash and resuspend 15 million cells in serum-free RPMI at a concentration of 50 million cells/mL.

2. T Cell Stimulation:

  • Incubate cells on ice for 1 hour with one of the following stimuli:

    • 10 nM of H-2Kb MHC tetramer loaded with SIINFEKL peptide.

    • 10 nM of H-2Kb MHC tetramer loaded with OVA G4 (SIIGFEKL) peptide.

    • ~1 µg/mL of anti-CD3 IgM antibody (clone C305).

  • As a negative control for peptide stimulation, use an irrelevant peptide-loaded MHC tetramer (e.g., VSV).

  • Initiate stimulation by transferring the cells from ice to a 37°C water bath for 3 minutes.

3. Cell Lysis and Protein Digestion:

  • Lyse the cells with an equal volume of lysis buffer (1% SDS, 100 mM Tris-HCl, pH 7.6) containing protease and phosphatase inhibitors.

  • Reduce, alkylate, and digest the proteins using a filter-aided sample preparation (FASP) method.

4. Phosphotyrosine Peptide Enrichment and Mass Spectrometry:

  • Desalt the digested peptides using a C18 column.

  • Label peptides with tandem mass tags (TMT) for quantitative analysis.

  • Enrich for phosphotyrosine-containing peptides using an sSH2 superbinder.

  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: CFSE Proliferation Assay

This protocol is a general guideline for assessing T cell proliferation using CFSE dilution.

1. T Cell Isolation and Labeling:

  • Isolate CD8+ T cells from the spleen and lymph nodes of OT-I transgenic mice using magnetic-activated cell sorting (MACS).

  • Resuspend the purified T cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 5 µM and incubate for 10 minutes at 37°C.[17]

  • Quench the labeling reaction by adding 5 volumes of ice-cold culture medium (RPMI + 10% FBS).

  • Wash the cells twice with complete medium.

2. T Cell Stimulation:

  • Prepare antigen-presenting cells (APCs), such as irradiated splenocytes from a wild-type mouse.

  • Plate the CFSE-labeled OT-I T cells at 1 x 10^5 cells/well in a 96-well plate.

  • Add APCs at a ratio of 5:1 (APC:T cell).

  • Add the stimulating peptide to the desired final concentration:

    • SIINFEKL: 1 µg/mL

    • OVA G4 : 1-10 µg/mL (titration may be required)

  • For polyclonal stimulation, coat the wells with anti-CD3 antibody (1-5 µg/mL) and add soluble anti-CD28 antibody (1-2 µg/mL) to the culture.[16]

  • Culture the cells for 3-4 days at 37°C in a humidified CO2 incubator.

3. Flow Cytometry Analysis:

  • Harvest the cells and stain with a viability dye and fluorescently-labeled antibodies against surface markers (e.g., CD8, CD44).

  • Acquire the samples on a flow cytometer.

  • Gate on the live, CD8+ T cell population and analyze the CFSE fluorescence histogram to resolve successive generations of proliferating cells.

Visualizing T Cell Signaling and Experimental Workflows

T Cell Receptor Signaling Pathway

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Complex ZAP70 ZAP-70 CD3->ZAP70 pMHC pMHC pMHC->TCR Signal 1 Lck Lck Lck->CD3 CD28 CD28 B7 B7 B7->CD28 Signal 2 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene AP1->Gene NFkB->Gene

Caption: Simplified T cell receptor signaling cascade.

Experimental Workflow for T Cell Proliferation Assay

T_Cell_Proliferation_Workflow start Start isolate Isolate OT-I CD8+ T cells start->isolate prepare_apc Prepare Antigen-Presenting Cells (APCs) start->prepare_apc label_cfse Label T cells with CFSE isolate->label_cfse stimulate Co-culture T cells, APCs, and Stimulant (OVA G4, SIINFEKL, or anti-CD3/CD28) label_cfse->stimulate prepare_apc->stimulate incubate Incubate for 3-4 days stimulate->incubate stain Stain with antibodies (viability dye, anti-CD8) incubate->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze CFSE dilution acquire->analyze end End analyze->end

Caption: Workflow for a CFSE-based T cell proliferation assay.

Conclusion

OVA G4 serves as a well-validated and valuable tool for dissecting the intricacies of T cell signaling. Its lower affinity for the OT-I TCR provides a crucial intermediate level of stimulation, allowing for a more nuanced understanding of how signal strength dictates T cell fate compared to the all-or-nothing responses often observed with high-affinity peptides or potent polyclonal activators.

Key advantages of using OVA G4 include:

  • Tunable Signal Strength: Enables the study of T cell responses to suboptimal TCR stimulation, which may be more physiologically relevant in certain contexts, such as tolerance induction or the initial phases of an immune response.

  • Antigen Specificity: Unlike polyclonal stimuli, OVA G4 allows for the investigation of antigen-specific T cell responses, preserving the physiological context of TCR engagement with a pMHC.

  • Comparative Analysis: When used alongside high-affinity peptides like SIINFEKL, it provides a robust system for elucidating the signaling thresholds required for different effector functions.

Researchers should select the most appropriate T cell stimulation tool based on their specific experimental questions. For studies aiming to understand the full spectrum of T cell activation, from suboptimal to maximal, a comparative approach utilizing OVA G4, a high-affinity peptide, and a polyclonal stimulus is highly recommended.

References

Safety Operating Guide

Proper Disposal of OVA G4 Peptide TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling OVA G4 peptide TFA are responsible for its safe disposal to ensure a secure working environment and compliance with environmental regulations. This guide provides detailed, step-by-step procedures for the proper disposal of this substance, addressing waste in both solid and liquid forms, as well as contaminated laboratory materials. The trifluoroacetic acid (TFA) component of this peptide salt is corrosive and requires careful handling.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe in dust, vapor, mist, or gas.[1]

  • Hygroscopic Nature: As lyophilized peptides can be hygroscopic, allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional and local regulations for chemical waste.[1] The following steps provide a general guideline:

1. Waste Identification and Segregation:

Proper segregation of waste is the first critical step to prevent hazardous reactions and streamline the disposal process.

  • Solid Waste: Collect any unused or expired lyophilized this compound powder in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: All solutions containing this compound, as well as contaminated solvents and buffers, must be collected in a separate, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[1]

  • Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, vials, gloves, and weighing papers, are to be disposed of as solid chemical waste.[1]

2. Waste Collection and Storage:

  • All waste containers must be accurately and clearly labeled with the full chemical name, "this compound," and a description of any solvents used.

  • Store waste containers in a designated, secure secondary containment area to await pickup. This area should be away from incompatible materials such as bases and oxidizing agents.[2]

3. Neutralization of Acidic Waste (Expert-Level Procedure):

Due to its high corrosivity, TFA waste may require neutralization to a pH between 6.0 and 8.0 before it can be accepted for disposal by some institutions. This is a hazardous procedure that generates heat and gas and must be performed with extreme caution by trained personnel.[3]

  • Preparation: Place the acidic liquid waste container in a large secondary container, such as an ice bath, within a chemical fume hood to manage the exothermic reaction.[3]

  • Slow Addition of Base: Carefully and slowly add a suitable base, such as sodium bicarbonate, in small portions while gently stirring. Be prepared for vigorous carbon dioxide gas evolution.[3]

  • pH Monitoring: After each addition of base and once the reaction has subsided, check the pH of the solution using a pH meter or pH indicator strips.[3]

  • Final Labeling: Once the pH is between 6.0 and 8.0, securely cap the container and label it as "Neutralized TFA Waste," listing all chemical components.[3]

4. Institutional Waste Pickup:

Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection of the hazardous waste. Complete any required chemical waste collection request forms as per your institution's protocol.[2]

Summary of Waste Streams and Handling

Waste TypeDescriptionHandling and Disposal Procedure
Solid Waste Unused or expired lyophilized this compound powder.Collect in a sealed, labeled container for solid chemical waste. Store in a designated secondary containment area.
Liquid Waste Solutions containing this compound, contaminated solvents, and buffers.Collect in a labeled, acid-resistant container for liquid chemical waste. Do not mix with incompatible substances. Consider neutralization by trained personnel if required by your institution.
Contaminated Materials Pipette tips, vials, gloves, and other disposable labware that have come into contact with the peptide.Dispose of as solid chemical waste in a designated, labeled container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Unused Powder, Contaminated Labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid store Store in Designated Secondary Containment collect_solid->store neutralization_check Institutional Protocol: Neutralization Required? collect_liquid->neutralization_check neutralize Neutralize with Base (Trained Personnel Only) neutralization_check->neutralize Yes neutralization_check->store No neutralize->store request_pickup Request EH&S Waste Pickup store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling OVA G4 Peptide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the handling of OVA G4 peptide with Trifluoroacetic Acid (TFA), including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

While the OVA G4 peptide itself is not classified as a hazardous substance, the product is supplied as a salt with Trifluoroacetic Acid (TFA), a corrosive and toxic compound that requires careful handling.[1][2] The primary hazard associated with this product is the presence of residual TFA.

Recommended Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to minimize exposure risks.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields (ANSI Z87 compliant) or a face shield.Protects against splashes of TFA, which can cause severe eye damage.[3][4]
Hand Protection Chemical-resistant gloves (Nitrile). Double gloving is recommended.Prevents skin contact with TFA, which can cause severe burns.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[5]
Body Protection Laboratory coat.Protects skin and clothing from potential contamination.[4][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large spills.Avoid inhalation of TFA vapors, which are harmful.[7][8][9]
Operational Plan: From Receipt to Disposal

A systematic approach to handling OVA G4 peptide TFA ensures both personnel safety and product integrity.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, reducing agents, strong bases, and metals.[8]

  • For long-term storage of the lyophilized peptide, a temperature of -20°C or colder is recommended.[4][10] If stored at -80°C, it can be stable for up to 6 months; at -20°C, it should be used within a month.[10]

Step 2: Handling and Reconstitution

  • All handling of the lyophilized powder and its solutions should be conducted in a chemical fume hood.[11]

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • When reconstituting, slowly add the desired solvent to the peptide. Avoid creating dust from the lyophilized powder.[4]

  • It is not recommended to store peptides in solution for long periods.[4] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Step 3: Spill Management

  • In case of a small spill, neutralize with a suitable agent like sodium carbonate, absorb with an inert material (sand or vermiculite), and place in a sealed container for disposal.[7][12]

  • For large spills, evacuate the area and seek assistance from environmental health and safety personnel.[11]

  • Ensure adequate ventilation of the affected area.[3]

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • All waste containing the peptide and TFA should be treated as hazardous chemical waste.[4][11]

  • Collect solid waste, such as contaminated gloves and weighing papers, in a sealed and clearly labeled hazardous waste container.[4][11]

  • Liquid waste, including unused solutions, should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour peptide solutions or TFA-containing waste down the drain.[8][9][11]

  • Follow your institution's specific protocols for the collection and disposal of chemical waste.[13]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][7][11]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if necessary. Seek immediate medical attention.[7][11]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[7][13]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][14]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Reconstitution cluster_disposal Waste Disposal receive Receive and Inspect storage Store in Cool, Dry, Well-Ventilated Area receive->storage ppe Don Appropriate PPE storage->ppe Prepare for Use fume_hood Work in Chemical Fume Hood ppe->fume_hood reconstitute Reconstitute Peptide fume_hood->reconstitute collect_waste Collect Solid and Liquid Waste reconstitute->collect_waste Generate Waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Follow Institutional Protocols label_waste->dispose

Caption: Workflow for handling this compound.

References

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